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Octyl benzoate

Cat. No.: B135416
CAS No.: 94-50-8
M. Wt: 234.33 g/mol
InChI Key: VECVSKFWRQYTAL-UHFFFAOYSA-N
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Description

Octyl benzoate is a benzoate ester resulting from the formal condensation of the carboxy group of benzoic acid with the hydroxy group of octan-1-ol. It is found in the leaves of lemon balm. It has a role as a fragrance and a plant metabolite. It derives from a benzoic acid and an octan-1-ol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B135416 Octyl benzoate CAS No. 94-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl benzoate
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InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
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InChI Key

VECVSKFWRQYTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H22O2
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DSSTOX Substance ID

DTXSID1059103
Record name Benzoic acid, octyl ester
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Molecular Weight

234.33 g/mol
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CAS No.

94-50-8
Record name Octyl benzoate
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Octyl Benzoate

Introduction

This compound is a benzoate ester formed from the condensation of benzoic acid and octan-1-ol.[1][2] It finds applications as a fragrance agent and is a component of some personal care products.[2][3] In the pharmaceutical and drug development sectors, understanding the synthesis of such esters is crucial for the development of new chemical entities and drug delivery systems. This technical guide provides a detailed overview of the primary methods for synthesizing this compound, including experimental protocols, quantitative data for comparison, and diagrams of the reaction pathways and workflows.

The principal methods for the synthesis of this compound are:

  • Direct Esterification (Fischer-Speier Esterification)

  • Enzymatic Synthesis

  • Transesterification

This guide will delve into the specifics of each of these methods, providing the necessary details for their replication and optimization in a laboratory setting.

Direct Esterification (Fischer-Speier Esterification)

Direct esterification, commonly known as Fischer-Speier esterification, is a widely used method for the synthesis of esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[4] The reaction between benzoic acid and octanol yields this compound and water. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or water is removed as it is formed.[5]

Reaction Pathway

Fischer_Esterification cluster_reactants Reactants cluster_products Products benzoic_acid Benzoic Acid catalyst H₂SO₄ (catalyst) benzoic_acid->catalyst + octanol Octanol octanol->catalyst + octyl_benzoate This compound water Water octyl_benzoate->water + catalyst->octyl_benzoate Reflux

Caption: Fischer-Speier esterification of benzoic acid and octanol.

Experimental Protocol

This protocol is adapted from standard Fischer esterification procedures.[6][7][8]

Materials:

  • Benzoic acid

  • Octan-1-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, combine 8.00 g (0.0656 mol) of benzoic acid and 25 mL of octan-1-ol.[6] A molar excess of octanol is used to shift the equilibrium towards the product.

  • Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[6]

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle for 1-2 hours.[6][7]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 75 mL of water.[6]

    • Rinse the reaction flask with 35 mL of diethyl ether and add this to the separatory funnel.[6]

    • Shake the funnel gently, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization:

    • Wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted benzoic acid.[6] Shake carefully as CO₂ gas will be evolved.

    • Wash the organic layer with 15-20 mL of saturated sodium chloride solution.[6]

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove residual water.[7]

    • Decant the dried solution into a pre-weighed round-bottomed flask.

    • Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Quantitative Data
ParameterValueReference
Typical Yield~75% (isolated)[6]
CatalystConcentrated H₂SO₄[6][7]
Reactant RatioMolar excess of alcohol[6]
Reaction Time1-2 hours[6][7]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods.[9] Lipases are commonly employed as biocatalysts for the esterification of benzoic acid with alcohols.[10] The immobilized lipase from Candida antarctica, Novozym 435, is a particularly effective catalyst for this transformation.[11] This method operates under milder conditions and reduces the formation of byproducts.

Reaction Pathway

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products benzoic_acid Benzoic Acid catalyst Immobilized Lipase (e.g., Novozym 435) benzoic_acid->catalyst + octanol Octanol octanol->catalyst + octyl_benzoate This compound water Water octyl_benzoate->water + catalyst->octyl_benzoate Solvent-free or Organic Solvent Transesterification cluster_reactants Reactants cluster_products Products methyl_benzoate Methyl Benzoate catalyst Catalyst (e.g., Natural Phosphate) methyl_benzoate->catalyst + octanol Octanol octanol->catalyst + octyl_benzoate This compound methanol Methanol octyl_benzoate->methanol + catalyst->octyl_benzoate Experimental_Workflow start Start reactants Combine Reactants (Benzoic Acid/Ester + Octanol) start->reactants catalyst Add Catalyst (Acid, Enzyme, or Transesterification Catalyst) reactants->catalyst reaction Perform Reaction (Reflux, Incubate, or Distill) catalyst->reaction workup Work-up (Quenching, Extraction, Neutralization) reaction->workup drying Dry Organic Layer (e.g., with Na₂SO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification characterization Characterization (GC, NMR, IR) purification->characterization end End characterization->end

References

An In-depth Technical Guide to the Physicochemical Properties of Octyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate (CAS No. 94-50-8) is an organic compound, specifically the ester of n-octanol and benzoic acid. It is a colorless to pale straw-colored, slightly viscous liquid with a characteristic fruity, balsamic odor. Widely utilized in the fragrance and cosmetic industries, this compound is also gaining attention in the pharmaceutical sector for its potential applications in drug delivery systems, primarily as a solvent and a skin penetration enhancer. Its lipophilic nature and interaction with skin lipids make it a subject of interest for topical and transdermal drug formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in drug delivery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and application in various fields. A summary of these properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.33 g/mol
Appearance Colorless to very pale straw-colored, slightly viscous liquid
Odor Fruity, balsamic
Density 0.9614 - 0.9679 g/cm³ at 15-20 °C
Boiling Point 305.0 - 305.5 °C at 760 mmHg
182-183 °C at 21 Torr
Melting Point Not available
Flash Point 135.0 - 140.63 °C
Water Solubility 0.9178 mg/L at 25 °C (estimated)
Practically insoluble
Solubility in Organic Solvents Soluble in alcohol and oils
LogP (o/w) 5.691 - 5.7 (estimated)
Refractive Index (nD) 1.4880 - 1.491 at 20 °C
Vapor Pressure 0.000312 mmHg at 25 °C (estimated)

Experimental Protocols

Synthesis of this compound via Azeotropic Esterification

The most common method for synthesizing this compound is the Fischer esterification of benzoic acid with n-octanol, often employing azeotropic distillation to remove water and drive the reaction to completion.

Materials:

  • Benzoic acid

  • n-Octanol

  • Toluene (or another suitable azeotropic agent)

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine benzoic acid, a molar excess of n-octanol, and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Assemble the Dean-Stark apparatus and reflux condenser with the flask.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the toluene by rotary evaporation.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

G Synthesis of this compound Workflow reagents Benzoic Acid + n-Octanol + Toluene + H₂SO₄ (catalyst) reaction Azeotropic Esterification (Reflux with Dean-Stark Trap) reagents->reaction Heating workup Work-up: 1. Wash with H₂O 2. Wash with NaHCO₃ soln. 3. Wash with Brine reaction->workup Cooling & Transfer drying Drying (Anhydrous MgSO₄) workup->drying purification Purification (Vacuum Distillation) drying->purification Filtration & Solvent Removal product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Determination of Physicochemical Properties

a) Solubility Determination (Qualitative and Quantitative)

Qualitative Method:

  • Place a small, accurately weighed amount of this compound into a test tube.

  • Add a measured volume of the solvent (e.g., water, ethanol) in small increments.

  • After each addition, vigorously agitate the mixture using a vortex mixer.

  • Observe for the formation of a clear, homogeneous solution, indicating solubility.

Quantitative Method (Shake-Flask Method):

  • Prepare a supersaturated solution of this compound in the desired solvent at a constant temperature.

  • Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy

An In-depth Technical Guide to Octyl Benzoate (CAS 94-50-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octyl benzoate (CAS No. 94-50-8), a benzoate ester with significant applications across various industries, including pharmaceuticals, cosmetics, and food science. This document details its chemical and physical properties, synthesis, analytical identification, applications, and safety protocols, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound is an organic compound classified as a benzoate ester, resulting from the formal condensation of benzoic acid and octan-1-ol.[1][2] It is a colorless to pale straw-colored, slightly viscous liquid.[1][3] It is characterized by a fruity and balsamic aroma.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 94-50-8[6]
Molecular Formula C₁₅H₂₂O₂[3][6]
Molecular Weight 234.33 g/mol [3][6]
Appearance Colorless, clear liquid[1][5]
Boiling Point 305.5 °C at 760 mm Hg[1][5]
Density 0.9639 g/cm³ at 20°C[1]
Refractive Index (nD) 1.4880 at 20°C[1]
Flash Point 135 °C (275 °F) TCC[5]
Vapor Pressure 0.000312 mmHg at 25 °C (estimated)[5]
Solubility Insoluble in water; soluble in alcohol, oils, and organic solvents.[1][3]
logP (o/w) 5.47 - 5.7[2][7]

Synthesis and Manufacturing

The primary industrial production method for this compound is the azeotropic esterification of benzoic acid with n-octanol.[1][3] This reaction is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst.

  • Reactant Preparation : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of benzoic acid and octan-1-ol.

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Solvent : Use a solvent like toluene or xylene to facilitate the azeotropic removal of water, which is a byproduct of the reaction.

  • Reaction : Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, with the denser water separating and the solvent returning to the flask, driving the equilibrium towards the ester product.

  • Monitoring : Monitor the reaction's progress by measuring the amount of water collected. The reaction is complete when no more water is formed.

  • Work-up : After cooling, neutralize the acid catalyst with a base wash (e.g., sodium bicarbonate solution). Wash the organic layer with water and then brine.

  • Purification : Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by vacuum distillation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products benzoic_acid Benzoic Acid esterification Fischer Esterification benzoic_acid->esterification octanol n-Octanol octanol->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification solvent Toluene (for azeotropic removal of water) solvent->esterification heat Heat (Reflux) heat->esterification octyl_benzoate This compound esterification->octyl_benzoate water Water (removed) esterification->water purification Purification (Neutralization, Washing, Distillation) octyl_benzoate->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound via Fischer esterification.

Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of this compound. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as dichloromethane or hexane.

  • Injection : Inject an aliquot (typically 1 µL) of the prepared sample into the GC injector port.

  • Gas Chromatography : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or similar). The column separates components based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometry : As components elute from the GC column, they enter the mass spectrometer's ion source. In EI mode, molecules are bombarded with 70 eV electrons, causing fragmentation.

  • Detection : The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis : The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification.

Table 2: Key Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative IntensityInterpretation
105 97.86%Benzoyl cation [C₆H₅CO]⁺ (Base Peak)
123 99.99%Fragment from McLafferty rearrangement
77 53.61%Phenyl cation [C₆H₅]⁺
41 26.79%Alkyl fragment
70 20.95%Alkyl fragment
(Data sourced from NIST Mass Spectrometry Data Center)[2]

Applications in Research and Development

This compound's properties make it a versatile compound in several fields.[4][8]

  • Fragrance and Cosmetics : It is widely used as a fragrance agent in perfumes and an emollient or skin-conditioning agent in lotions and creams.[1][4] Its low volatility ensures a long-lasting scent.[8]

  • Food Industry : Due to its fruity notes, it can be used as a flavoring agent.[4] It is naturally found in lemon balm and can serve as a biomarker for its consumption.[7]

  • Pharmaceuticals and Drug Delivery : It acts as a solvent for poorly water-soluble drugs, potentially enhancing their solubility and bioavailability.[4] Its skin-penetrating ability makes it a candidate for use as a penetration enhancer in topical and transdermal drug delivery systems.[4]

  • Material Science : It is employed as a plasticizer in the production of plastics and as a solvent.[8]

G cluster_pharma Pharmaceuticals cluster_cosmetics Cosmetics & Fragrance cluster_food Food & Biomarkers cluster_material Material Science ob This compound (CAS 94-50-8) solvent Solvent for Poorly Soluble APIs ob->solvent enhancer Percutaneous Penetration Enhancer ob->enhancer fragrance Fragrance Agent ob->fragrance emollient Emollient & Skin Conditioning Agent ob->emollient flavor Flavoring Agent ob->flavor biomarker Biomarker for Lemon Balm Consumption ob->biomarker plasticizer Plasticizer ob->plasticizer solvent_mat Solvent ob->solvent_mat

Caption: Key application areas of this compound.

Safety and Handling

While generally considered to have low toxicity, proper handling of this compound is essential in a laboratory or industrial setting.[8]

Table 3: Safety and Handling Information

AspectRecommendationSource(s)
GHS Hazard Statements H315: Causes skin irritation.[2]
Precautionary Statements P264, P280, P302+P352, P321, P332+P317, P362+P364.[2]
Personal Protective Equipment Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.[9]
First Aid (Skin Contact) Take off contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[9][10]
First Aid (Eye Contact) Rinse with pure water for at least 15 minutes and consult a physician.[9][10]
First Aid (Inhalation) Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[9][10]
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Call a doctor immediately.[9]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[9]
Spill Management Absorb with inert material. Collect and arrange for disposal. Prevent entry into drains.[9]

This guide consolidates key technical information for this compound, providing a foundation for its application in research and development. For further details, consulting the referenced safety data sheets and scientific literature is recommended.

References

An In-depth Technical Guide to the Chemical Profile of Octyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of octyl benzoate (CAS No. 94-50-8). The information is curated to support research and development activities, with a focus on delivering precise, quantitative data and established experimental methodologies.

Chemical Identity and Structure

This compound, with the IUPAC name this compound, is the ester formed from the condensation of benzoic acid and octan-1-ol.[1][2][3] It is classified as a benzoate ester.[1] The molecule consists of a benzene ring attached to a carbonyl group, which is in turn linked to an eight-carbon alkyl chain through an oxygen atom. This structure imparts both aromatic and aliphatic characteristics to the molecule.

Below is a two-dimensional representation of the chemical structure of n-octyl benzoate.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

For unambiguous identification, the following identifiers are provided for this compound.

IdentifierValueSource
CAS Number 94-50-8[2][4][5][6]
Molecular Formula C15H22O2[2][5][6]
Molecular Weight 234.33 g/mol [5][6]
IUPAC Name This compound[4][6]
InChI InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3[4][6]
InChIKey VECVSKFWRQYTAL-UHFFFAOYSA-N[4][6]
Canonical SMILES CCCCCCCCOC(=O)C1=CC=CC=C1[4][6]
Synonyms Benzoic acid octyl ester, n-Octyl benzoate, Capryl benzoate[2][4][6]

Physicochemical Properties

This compound is a colorless, slightly viscous liquid at room temperature.[1][2] It is characterized by its insolubility in water and solubility in organic solvents like alcohol and oils.[1][2]

PropertyValueConditionsSource
Appearance Colorless liquidAmbient[1][2]
Boiling Point 305.5 °C760 mmHg[1]
182-183 °C21 Torr[2]
Density 0.9639 g/cm³20 °C[1]
Refractive Index (nD) 1.488020 °C[1]
Flash Point 135 °C (275 °F)TCC
Water Solubility 0.0013 g/L (Predicted)25 °C[4]
logP (Octanol/Water) 5.47 (Predicted)-[4]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the Fischer-Speier esterification.[7] This acid-catalyzed reaction involves heating benzoic acid with an excess of n-octanol. The equilibrium is driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves the initial protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of n-octanol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. The final step is the deprotonation of the ester to yield this compound and regenerate the acid catalyst.

Fischer_Esterification Start Benzoic Acid + n-Octanol + H⁺ Protonation Protonation of Carbonyl Oxygen Start->Protonation Step 1 Activated Activated Carbocation Intermediate Protonation->Activated Attack Nucleophilic Attack by n-Octanol Activated->Attack Step 2 Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer1 Proton Transfer (Alcohol OH to Acid OH) Tetrahedral->ProtonTransfer1 Step 3 WaterIntermediate Protonated Intermediate (Good Leaving Group) ProtonTransfer1->WaterIntermediate Elimination Elimination of Water WaterIntermediate->Elimination Step 4 ProtonatedEster Protonated this compound Elimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation Step 5 End This compound + Water + H⁺ Deprotonation->End

Caption: Mechanism of Fischer-Speier Esterification for this compound Synthesis.

General Experimental Protocol for Synthesis

The following is a generalized laboratory procedure for the synthesis of this compound. Specific quantities and reaction times may require optimization.

  • Apparatus Setup : Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Charging : To the flask, add benzoic acid (1.0 eq), n-octanol (1.5-3.0 eq), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-2 mol%), and an appropriate solvent for azeotropic water removal (e.g., toluene or cyclohexane).

  • Reaction : Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom and the solvent returning to the flask. Monitor the reaction progress by tracking the amount of water collected or by using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.

  • Neutralization : Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[8]

  • Extraction : Wash the organic layer sequentially with water and then brine (saturated NaCl solution).[8]

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification : The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis and Purification Workflow

The logical flow from starting materials to the final purified product is outlined below.

Workflow Reactants Charge Reactants: Benzoic Acid, n-Octanol, Acid Catalyst, Toluene Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Monitor Monitor Reaction (TLC, Water Collection) Reflux->Monitor Workup Cool and Quench Reaction Monitor->Workup Reaction Complete Extraction Liquid-Liquid Extraction (Wash with NaHCO₃, H₂O, Brine) Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation or Column Chromatography) Concentration->Purification Product Pure this compound Purification->Product

Caption: General Experimental Workflow for Synthesis and Purification.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data were obtained in deuterochloroform (CDCl₃).[1]

¹H NMR Data (200 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.04 – 8.00m-2HAr-H (ortho to C=O)
7.53 – 7.49m-1HAr-H (para to C=O)
7.44 – 7.37m-2HAr-H (meta to C=O)
4.32t6.62H-O-CH₂ -(CH₂)₆-CH₃
1.79 – 1.65m-2H-O-CH₂-CH₂ -(CH₂)₅-CH₃
1.42 – 1.25m-10H-O-(CH₂)₂-(CH₂ )₅-CH₃
0.87 – 0.81m-3H-O-(CH₂)₇-CH₃

¹³C NMR Data (50 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
166.6C =O (Ester)
132.7Ar-C (para)
129.5Ar-C (ortho)
128.3Ar-C (meta)
64.3-O-C H₂-
31.7Alkyl Chain
29.2Alkyl Chain
28.9Alkyl Chain
26.0Alkyl Chain
22.6Alkyl Chain
14.0-C H₃
Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), is available through public databases such as PubChem and the NIST Chemistry WebBook.[6][9] Electron Ionization (EI) mass spectra typically show characteristic fragmentation patterns.

Key Fragments (GC-MS, EI)

m/zRelative IntensityPutative Fragment
123High[C₇H₅O₂]⁺ (Benzoyl cation)
105High[C₇H₅O]⁺ (Benzoyl cation minus O) or [C₆H₅CO]⁺
77Medium[C₆H₅]⁺ (Phenyl cation)
Infrared (IR) Spectroscopy

While a specific experimental spectrum is not provided, the expected characteristic absorption bands for this compound based on its functional groups are as follows:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₂, CH₃)
~1720C=O stretchEster
~1600, ~1450C=C stretchAromatic Ring
~1270, ~1110C-O stretchEster

Applications in Research and Development

This compound serves primarily as a fragrance agent in various consumer products.[1][2] For drug development professionals, its properties as an organic solvent and its low water solubility make it a candidate for use as an emollient or a solvent in topical formulations, potentially enhancing the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).

References

An In-depth Technical Guide to Octyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of octyl benzoate, focusing on its IUPAC nomenclature, physicochemical properties, synthesis, and safety information. The content is structured to serve as a core reference for professionals in research and development.

IUPAC Nomenclature and Chemical Identity

This compound is the common name and the officially recognized IUPAC name for the ester formed from benzoic acid and octan-1-ol.[1] It is classified as a benzoate ester.[1][2][3]

Synonyms: n-Octyl benzoate, Benzoic acid, octyl ester, Capryl benzoate[1][4]

IdentifierValue
IUPAC Name This compound[1][3]
CAS Number 94-50-8[1][2][5]
Molecular Formula C₁₅H₂₂O₂[1][2][5]
Molecular Weight 234.33 g/mol [1][5]
InChI InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3[1][2]
InChIKey VECVSKFWRQYTAL-UHFFFAOYSA-N[1][2]
SMILES CCCCCCCCOC(=O)C1=CC=CC=C1[1]

Physicochemical Properties

This compound is a colorless to very pale straw-colored, slightly viscous liquid.[5] It is characterized by a fruity, balsamic odor.[5]

PropertyValueSource
Boiling Point 305.5 °C[5]
Density 0.9639 g/cm³ (at 20/4 °C)[5]
Refractive Index 1.4880 (nD)[5]
Flash Point 135 °C (275 °F)[4]
Vapor Pressure 0.000312 mmHg (at 25 °C) (estimated)[4]
Water Solubility Insoluble[5]
Solubility in Organic Solvents Soluble in alcohol and oils[5]
logP 5.47 - 5.691 (estimated)[2][5]

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of benzoic acid with n-octanol, typically using an acid catalyst.[5] To drive the reversible reaction toward the product, water is continuously removed, often through azeotropic distillation.

Experimental Protocol: Azeotropic Esterification of Benzoic Acid and n-Octanol

This protocol describes a laboratory-scale synthesis of this compound using a Dean-Stark apparatus for azeotropic water removal.

Materials:

  • Benzoic acid

  • n-Octanol

  • Toluene (as azeotroping agent)

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid, a molar excess of n-octanol (e.g., 1.5 to 2 equivalents), and toluene.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus with a reflux condenser on top of the reaction flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and upon condensation, the water will separate and be collected in the Dean-Stark trap, while the toluene will return to the reaction flask.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction. The progress can also be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with saturated sodium chloride solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Applications

This compound is primarily utilized in the following areas:

  • Fragrance Industry: Due to its pleasant fruity and balsamic odor, it is used as a fragrance ingredient in perfumes, cosmetics, and other scented products.[5]

  • Plastics Industry: It can be employed as a plasticizer.

  • Chemical Intermediate: It serves as a starting material or intermediate in the synthesis of other organic compounds.

Safety and Handling

This compound is considered an irritant. Standard laboratory safety precautions should be followed when handling this chemical.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

  • Handling: Handle in a well-ventilated area to avoid inhalation of vapors.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification benzoic_acid Benzoic Acid esterification Azeotropic Esterification (Reflux with Dean-Stark) benzoic_acid->esterification octanol n-Octanol octanol->esterification catalyst H₂SO₄ (catalyst) catalyst->esterification toluene Toluene toluene->esterification extraction Extraction with Diethyl Ether esterification->extraction washing Washing (Water, NaHCO₃, Brine) extraction->washing drying Drying over Na₂SO₄ washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation product Pure this compound distillation->product

Caption: Synthesis of this compound via Fischer Esterification.

References

determining molecular weight of octyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Determining the Molecular Weight of Octyl Benzoate

For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a foundational requirement for characterization, synthesis, and formulation. This guide provides a comprehensive overview of the theoretical and experimental approaches to ascertain the molecular weight of this compound, a common fragrance and flavoring agent.

Theoretical Molecular Weight Calculation

The molecular weight of a compound can be calculated from its molecular formula by summing the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₅H₂₂O₂.[1][2][3][4][5]

Table 1: Atomic Weights and Calculation of this compound Molecular Weight

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )
CarbonC12.01115180.165
HydrogenH1.0082222.176
OxygenO15.999231.998
Total 234.339

Based on the atomic weights, the calculated molecular weight of this compound is approximately 234.34 g/mol .[1][2][4]

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise value, experimental methods are crucial for confirming the identity and purity of a synthesized or isolated compound. Mass spectrometry is the most common and accurate technique for determining the molecular weight of a molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the parent molecule as well as information about its structure from fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane.

  • Introduction: The sample is injected into the mass spectrometer, where it is vaporized in a high-vacuum environment.

  • Ionization: The gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Acceleration: The positively charged ions are accelerated by an electric field.

  • Deflection: The accelerated ions then pass through a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter ions are deflected more than heavier ions.

  • Detection: A detector measures the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion (M⁺•), which directly indicates the molecular weight of this compound. For this compound, this peak would be observed at an m/z value of approximately 234.

Gas Chromatography-Mass Spectrometry (GC-MS)

For complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the components of the mixture before their individual detection by mass spectrometry.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Injection: A small volume of the sample containing this compound is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase. The separation of components is based on their differential partitioning between the mobile (gas) and stationary phases, which is influenced by their boiling points and polarities.

  • Elution: Components with weaker interactions with the stationary phase and lower boiling points will travel through the column faster and elute first.

  • Ionization and Detection: As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected as described in the MS protocol above.

  • Data Analysis: The GC provides a chromatogram showing the retention time of each component, while the MS provides a mass spectrum for each peak in the chromatogram. The mass spectrum corresponding to the retention time of this compound will confirm its molecular weight.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for determining the molecular weight of this compound, from obtaining the molecular formula to experimental verification.

Workflow for Determining the Molecular Weight of this compound A Obtain Molecular Formula of this compound (C15H22O2) B Determine Atomic Weights of C, H, and O A->B Input C Calculate Theoretical Molecular Weight B->C Input D Experimental Verification C->D Compare with E Mass Spectrometry (MS) D->E F Gas Chromatography-Mass Spectrometry (GC-MS) D->F G Obtain Mass Spectrum E->G F->G H Identify Molecular Ion Peak (M+) G->H I Confirm Molecular Weight H->I

Caption: Logical workflow for determining the molecular weight of this compound.

References

octyl benzoate chemical formula and composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate (CAS No. 94-50-8) is an organic compound, specifically the ester of benzoic acid and octanol.[1] It is a versatile molecule with applications ranging from the fragrance industry to pharmaceuticals, where it can act as a solvent to enhance the solubility of poorly water-soluble drugs.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug development.

Chemical Formula and Composition

This compound is a benzoate ester formed from the formal condensation of the carboxyl group of benzoic acid with the hydroxyl group of octan-1-ol.[1] It is found naturally in the leaves of lemon balm. The fundamental properties of this compound are summarized below.

Table 1: Chemical Identity of this compound
IdentifierValue
IUPAC Name This compound
Synonyms Benzoic acid, octyl ester; n-Octyl benzoate; Capryl benzoate[3]
CAS Number 94-50-8
Chemical Formula C₁₅H₂₂O₂[4]
Molecular Weight 234.33 g/mol [4]
Canonical SMILES CCCCCCCCOC(=O)C1=CC=CC=C1
InChI Key VECVSKFWRQYTAL-UHFFFAOYSA-N[5]
Table 2: Elemental Composition of this compound
ElementSymbolAtomic MassNumber of AtomsMass Percent
CarbonC12.0111576.88%
HydrogenH1.008229.46%
OxygenO15.999213.66%

Physicochemical Properties

This compound is a colorless liquid with a fruity, balsamic odor.[6] It is characterized by its low volatility and good solubility in organic solvents.

Table 3: Physical and Chemical Properties of this compound
PropertyValue
Appearance Colorless liquid[6]
Boiling Point 305.5 °C
Density 0.9614 g/cm³
Refractive Index (nD) 1.4880
Solubility Insoluble in water; Soluble in alcohol and oils[6]
logP (o/w) 5.691 (est.)[2]

Experimental Protocols

Synthesis of this compound via Azeotropic Esterification

The most common method for synthesizing this compound is through the azeotropic esterification of benzoic acid with n-octanol.[6] This method utilizes a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.

Materials:

  • Benzoic acid

  • n-Octanol

  • Toluene

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add benzoic acid, a molar excess of n-octanol, and toluene as the azeotropic solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Assemble the Dean-Stark apparatus and reflux condenser with the flask.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the toluene and excess n-octanol, yielding crude this compound.

  • The product can be further purified by vacuum distillation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Benzoic Acid Benzoic Acid Reaction Mixture Reaction Mixture Benzoic Acid->Reaction Mixture n-Octanol n-Octanol n-Octanol->Reaction Mixture Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction Mixture H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reaction Mixture Heat (reflux) Heat (reflux) Heat (reflux)->Reaction Mixture Azeotropic Distillation Azeotropic Distillation Reaction Mixture->Azeotropic Distillation Esterification Water (byproduct) Water (byproduct) Azeotropic Distillation->Water (byproduct) Removal Crude Product Crude Product Azeotropic Distillation->Crude Product Workup Workup Crude Product->Workup Neutralization & Washing Purification Purification Workup->Purification Drying & Solvent Removal This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the octyl chain.

Table 4: ¹H NMR Chemical Shifts and Peak Assignments for this compound

Assignment Chemical Shift (ppm) Multiplicity
Aromatic Protons (ortho) ~8.05 m
Aromatic Protons (para) ~7.53 m
Aromatic Protons (meta) ~7.42 m
-OCH₂- ~4.31 t
-OCH₂CH ₂- ~1.75 m
-(CH₂)₅- ~1.44 - 1.25 m
-CH₃ ~0.88 m

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.[7][8]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 5: ¹³C NMR Chemical Shifts for this compound

Assignment Chemical Shift (ppm)
C=O ~166.6
Aromatic C (quaternary) ~132.7
Aromatic C-H ~129.5, ~128.3
-OCH₂- ~64.3
-(CH₂)₆- ~31.7, ~29.2, ~28.9, ~26.0, ~22.6
-CH₃ ~14.0

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.[8]

The IR spectrum of this compound displays key absorption bands corresponding to its functional groups.

Table 6: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
C=O (ester) ~1720 Strong, sharp absorption
C-O (ester) ~1270 and ~1110 Strong absorptions
C-H (aromatic) >3000 Medium to weak absorptions
C-H (aliphatic) <3000 Medium to strong absorptions

| C=C (aromatic) | ~1600 and ~1450 | Medium to weak absorptions |

The mass spectrum of this compound under electron ionization (EI) shows a molecular ion peak and characteristic fragment ions.

Table 7: Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
234 [M]⁺ (Molecular ion)
123 [C₇H₅O₂]⁺ (Benzoyl cation)
105 [C₇H₅O]⁺ (Loss of octoxy radical)
77 [C₆H₅]⁺ (Phenyl cation)

Note: The base peak is typically observed at m/z 123.[1]

Applications in Drug Development

This compound's properties make it a compound of interest for pharmaceutical applications, primarily as an excipient in drug formulations.

Solubility Enhancement

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). This compound, being an effective solvent for many organic compounds, can be used in formulations to dissolve such APIs, thereby enhancing their bioavailability. Its use as a cosolvent in lipid-based drug delivery systems is an area of active investigation.

Transdermal Drug Delivery

The transdermal delivery of drugs offers several advantages over oral or parenteral administration. However, the stratum corneum of the skin presents a formidable barrier to drug penetration. Chemical penetration enhancers are often incorporated into transdermal formulations to overcome this barrier. The lipophilic nature of this compound suggests its potential as such an enhancer, facilitating the transport of drugs across the skin.

Conclusion

This compound is a well-characterized compound with a range of applications. Its chemical and physical properties are well-documented, and its synthesis is straightforward. For drug development professionals, its utility as a solubilizing agent and potential as a penetration enhancer in transdermal systems make it a valuable excipient to consider in formulation development. Further research into specific drug formulations containing this compound is warranted to fully explore its potential in advanced drug delivery systems.

References

Foundational Research on Benzoic Acid Esters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoic acid esters, a class of organic compounds synthesized from benzoic acid and various alcohols, have emerged as versatile scaffolds in medicinal chemistry and drug development. Their inherent physicochemical properties, coupled with a wide spectrum of biological activities, make them attractive candidates for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the foundational research on benzoic acid esters, with a focus on their synthesis, key biological activities, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this important class of molecules.

Synthesis of Benzoic Acid Esters

The synthesis of benzoic acid esters is primarily achieved through two principal methods: Fischer esterification and transesterification. The choice of method often depends on the starting materials, desired scale, and reaction conditions.

Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. In the context of benzoic acid esters, this involves the reaction of benzoic acid with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is reversible and is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.

Experimental Protocol: Fischer Esterification of Benzoic Acid with Methanol [1][2]

  • Reaction Setup: In a round-bottom flask, dissolve 610 mg of benzoic acid in 25 mL of methanol.[1]

  • Catalyst Addition: Slowly and cautiously add 0.1 mL of concentrated sulfuric acid to the reaction mixture.[1][2]

  • Reflux: Add boiling stones to the flask and attach a reflux condenser. Heat the mixture to 65°C and maintain reflux for one hour.[1][2]

  • Work-up: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic phase sequentially with 30 mL of a saturated sodium bicarbonate (NaHCO₃) solution (x2) and 30 mL of a saturated sodium chloride (NaCl) solution.

  • Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain methyl benzoate.

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method is particularly useful for converting one ester into another, for instance, from a methyl ester to a more complex alkyl ester. The reaction is often catalyzed by an acid or a base. Natural phosphates have also been shown to be effective catalysts for this transformation.

Experimental Protocol: Transesterification of Methyl Benzoate with Benzyl Alcohol

  • Reaction Setup: In a reaction vessel, combine methyl benzoate and benzyl alcohol.

  • Catalyst: A suitable catalyst, such as a titanate catalyst or natural phosphate, is introduced.

  • Reaction Conditions: The mixture is heated, and the reaction proceeds with the continuous removal of the lower-boiling alcohol (methanol in this case) to drive the equilibrium towards the product.

  • Purification: The resulting benzyl benzoate can be purified by distillation.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Start: Benzoic Acid + Alcohol reaction Reaction: - Fischer Esterification (Acid Catalyst) - Transesterification (Catalyst) start->reaction workup Work-up: - Neutralization - Extraction reaction->workup drying Drying of Organic Phase workup->drying isolation Isolation: - Evaporation - Distillation/Crystallization drying->isolation end end isolation->end Final Product: Benzoic Acid Ester

Caption: General workflow for the synthesis and purification of benzoic acid esters.

Physicochemical Properties

The physicochemical properties of benzoic acid esters can be modulated by altering the alcohol moiety, which influences their lipophilicity, volatility, and other characteristics. These properties are critical for their application in drug delivery and formulation.

PropertyPhenyl BenzoateEthyl BenzoateDec-2-yl Benzoate
Formula C₁₃H₁₀O₂C₉H₁₀O₂C₁₇H₂₆O₂
Molecular Weight ( g/mol ) 198.22150.17262.39
Boiling Point (°C) 314212326.7 (Predicted)
Melting Point (°C) 68-70-34.6N/A
LogP 3.122.65.5 (Predicted)
ΔfG° (kJ/mol) 49.48-96.61-31.69
ΔfH°gas (kJ/mol) N/A-237.36-407.76
ΔfusH° (kJ/mol) N/A15.8933.09
ΔvapH° (kJ/mol) N/AN/A64.48

Data sourced from various chemical property databases.[3][4][5]

Biological Activities and Therapeutic Potential

Benzoic acid esters exhibit a remarkable range of biological activities, which has spurred their investigation for various therapeutic applications.

Antimicrobial and Antifungal Activity

Several benzoic acid esters have demonstrated significant activity against a variety of microorganisms, including bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution [6][7][8]

  • Preparation of Microtiter Plate: Dispense a sterile growth medium into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add a stock solution of the benzoic acid ester to the first well of a row and perform two-fold serial dilutions across the plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The antioxidant potential of benzoic acid esters, particularly those with hydroxyl substitutions on the aromatic ring, has been a subject of interest. They can act as free radical scavengers, which is a key mechanism in mitigating oxidative stress-related diseases.

Experimental Protocol: DPPH Radical Scavenging Assay [9][10][11][12]

  • Reaction Mixture: Prepare a solution of the benzoic acid ester in a suitable solvent (e.g., methanol). Add this solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

  • Incubation: Allow the reaction mixture to stand in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value, the concentration of the ester required to scavenge 50% of the DPPH radicals, is then determined.

Experimental Workflow: Biological Evaluation

G cluster_screening Biological Screening cluster_analysis Data Analysis start Start: Synthesized Benzoic Acid Esters antimicrobial Antimicrobial Assay (e.g., Microdilution) start->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) start->antioxidant other Other Assays (e.g., Anticancer, Anti-inflammatory) start->other mic Determine MIC antimicrobial->mic ic50 Determine IC50 antioxidant->ic50 activity Assess Other Biological Activities other->activity end end mic->end Identify Lead Compounds ic50->end activity->end

Caption: General workflow for the biological evaluation of benzoic acid esters.

Anti-inflammatory Activity: PDE4 Inhibition

Certain benzoic acid ester derivatives have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[13][14][15][16] By inhibiting PDE4, these compounds increase the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn leads to a dampening of the inflammatory response. This makes them promising candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Signaling Pathway: PDE4 Inhibition by Benzoic Acid Esters

G cluster_pathway cAMP Signaling Pathway atp ATP ac Adenylate Cyclase atp->ac Activation camp cAMP ac->camp pde4 PDE4 camp->pde4 Hydrolysis pka Protein Kinase A (PKA) camp->pka Activation amp AMP pde4->amp inflammation Inflammatory Response pka->inflammation Inhibition ester Benzoic Acid Ester ester->pde4 Inhibition

Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.

Prodrugs for Tuberculosis Treatment

A particularly innovative application of benzoic acid esters is their use as prodrugs for the treatment of tuberculosis.[17][18][19][20][21] The rationale behind this approach is to increase the lipophilicity of the parent benzoic acid, thereby facilitating its entry into the mycobacterial cell. Once inside, mycobacterial esterases hydrolyze the ester, releasing the active benzoic acid, which then exerts its antimycobacterial effect. This strategy has shown promise in overcoming the permeability barriers of the complex mycobacterial cell wall.

Logical Relationship: Prodrug Activation in Mycobacteria

G cluster_prodrug Prodrug Activation ester_out Benzoic Acid Ester (Outside Cell) ester_in Benzoic Acid Ester (Inside Cell) ester_out->ester_in Diffusion across cell wall esterase Mycobacterial Esterase ester_in->esterase Substrate acid Benzoic Acid (Active Drug) effect Antimycobacterial Effect acid->effect esterase->acid Hydrolysis

Caption: Activation of benzoic acid ester prodrugs by mycobacterial esterases.

Conclusion

Benzoic acid esters represent a privileged scaffold in drug discovery, offering a tunable platform for the development of new therapeutic agents. Their straightforward synthesis, coupled with a diverse range of biological activities, underscores their potential in addressing various unmet medical needs. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly continue to fuel innovation in this exciting area of medicinal chemistry. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Octyl Benzoate

Abstract

This compound (CAS 94-50-8) is a benzoate ester recognized for its characteristic fruity, balsamic aroma. While its primary application lies within the fragrance and cosmetics industries, its properties as a solvent and plasticizer have garnered interest in material science and pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via Fischer-Speier esterification are presented, alongside a compilation of its spectral and physical data. Furthermore, this document clarifies its mechanism of action, focusing on its interaction with olfactory receptors, and addresses the absence of known involvement in cellular signaling pathways relevant to drug development.

Introduction

This compound, the ester formed from the condensation of benzoic acid and n-octanol, is a significant compound in the realm of synthetic fragrance chemistry.[1] Its pleasant aroma has made it a valuable ingredient in a variety of consumer products. Beyond its olfactory properties, this compound serves as an emollient, skin-conditioning agent, and a potential solvent or excipient in pharmaceutical preparations. This guide aims to provide a detailed technical resource on this compound, with a focus on its historical context, synthesis, and analytical characterization.

Discovery and History

The precise date and individual credited with the first synthesis of this compound are not well-documented in historical records. Its discovery is intrinsically linked to the broader development of synthetic organic chemistry and the burgeoning fragrance industry in the late 19th and early 20th centuries.

The foundational reaction for the synthesis of this compound, the acid-catalyzed esterification of a carboxylic acid and an alcohol, was first described by Emil Fischer and Arthur Speier in 1895. This reaction, now known as the Fischer-Speier esterification , became a cornerstone of synthetic chemistry, enabling the production of a vast array of esters for various industrial applications, including fragrances.

The late 1800s saw a surge in the synthesis of new aroma molecules, driven by a desire to create novel scents and find cost-effective alternatives to expensive natural extracts. It is highly probable that this compound was first synthesized during this period of extensive exploration into the synthesis of fragrant esters. While a singular "discovery" paper for this compound is not apparent, its synthesis follows the well-established principles of Fischer-Speier esterification, suggesting it was likely one of many esters created and characterized during this innovative era.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O₂[1][2]
Molecular Weight 234.33 g/mol [2]
CAS Number 94-50-8[1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 305.5 °C at 760 mmHg[1]
Density 0.9639 g/cm³ at 20 °C[1]
Refractive Index (nD) 1.4880 at 20 °C[1]
Solubility Insoluble in water; soluble in organic solvents like alcohol and oils.[1]
Flash Point 135 °C (275 °F)[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks and AssignmentsReference(s)
¹H NMR Data available but requires specific peak assignments from experimental data.[4]
¹³C NMR Data available but requires specific peak assignments from experimental data.[5]
Infrared (IR) Spectroscopy Strong C=O stretch (ester) ~1720 cm⁻¹, C-O stretch ~1270 cm⁻¹, aromatic C-H stretches >3000 cm⁻¹, aliphatic C-H stretches <3000 cm⁻¹.[2]
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 234. Key fragments at m/z 123 (benzoyl cation) and 105 (phenyl cation).[2]

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the Fischer-Speier esterification of benzoic acid with n-octanol, using an acid catalyst.[1] This reaction is reversible and is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.

Experimental Protocol: Fischer-Speier Esterification of Benzoic Acid and n-Octanol

This protocol is a representative procedure based on established methods for Fischer-Speier esterification.

Materials:

  • Benzoic acid

  • n-Octanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzoic acid, a molar excess of n-octanol (e.g., 1.5 to 2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.

  • Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reflux and Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating and the toluene returning to the reaction flask. Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid) and then with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the toluene and excess n-octanol under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation to yield the final product.

Characterization

The purified this compound should be characterized using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. The data should be consistent with the values presented in Table 2.

Mechanism of Action and Biological Relevance

The primary and well-established mechanism of action for this compound is its interaction with olfactory receptors in the nasal cavity, which elicits the perception of its characteristic fruity, balsamic scent. There is no scientific evidence to suggest that this compound is involved in any specific cellular or molecular signaling pathways in the manner of a therapeutic drug. For professionals in drug development, it is important to note that while this compound may be used as an excipient in formulations, it is not considered an active pharmaceutical ingredient with a targeted biological signaling function.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow Reactants Benzoic Acid + n-Octanol + Toluene Catalyst H₂SO₄ or p-TsOH Reflux Reflux with Dean-Stark Trap Reactants->Reflux Catalyst->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Drying Dry with MgSO₄ Workup->Drying Purification Solvent Removal & Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Logical Relationship of Synthesis and Characterization

Synthesis_Characterization_Logic cluster_synthesis Synthesis cluster_characterization Characterization Esterification Fischer-Speier Esterification Purification Purification (Distillation) Esterification->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Logical flow from synthesis to analytical characterization of this compound.

Conclusion

This compound is a well-established compound with a history rooted in the expansion of synthetic organic chemistry for the fragrance industry. Its synthesis is a classic example of the robust and efficient Fischer-Speier esterification. While it does not possess known activity in drug-related signaling pathways, its properties as a solvent and emollient may be of interest in pharmaceutical formulation. This guide provides the essential technical information for researchers and scientists working with or considering the use of this compound in their applications.

References

Methodological & Application

Octyl Benzoate: Application Notes and Protocols for Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate is a benzoate ester recognized for its use as a fragrance ingredient in a variety of consumer products.[1][2][3] It is characterized by a faint, sweet, balsamic, and fruity aroma.[4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance research, with a focus on its evaluation, stability, and safety assessment.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in fragrance formulations.

PropertyValueReference(s)
Molecular Formula C15H22O2[6][7]
Molecular Weight 234.33 g/mol [6]
CAS Number 94-50-8[6][7]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Balsamic, fruity[4][5]
Boiling Point 182-183 °C @ 21 Torr[3]
Flash Point 135.00 °C (275.00 °F) TCC[4]
Specific Gravity 0.96790 @ 15.00 °C[4]
logP (o/w) 5.691 (estimated)[4]
Solubility Soluble in alcohol; Insoluble in water (0.9178 mg/L @ 25 °C est.)[4]
Vapor Pressure 0.0002 hPa @ 20°C (estimated)[8]

Application Notes

This compound serves multiple functions in fragrance formulations, primarily as a fragrance agent and a solvent.[1][2] Its low volatility contributes to the longevity of a fragrance. The International Fragrance Association (IFRA) recommends usage levels of up to 3.0% in the final fragrance concentrate.[4]

Synthesis

The most common method for synthesizing this compound is through the direct esterification of benzoic acid with 1-octanol, typically using an acid catalyst like sulfuric acid.[1]

G benzoic_acid Benzoic Acid esterification Esterification benzoic_acid->esterification octanol 1-Octanol octanol->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification octyl_benzoate This compound esterification->octyl_benzoate water Water esterification->water

Fig. 1: Synthesis of this compound via Esterification.

Experimental Protocols

The following protocols are provided as a guide for researchers. These are general methodologies that can be adapted for the specific evaluation of this compound.

Sensory Evaluation of this compound

Objective: To characterize the odor profile and intensity of this compound.

Materials:

  • This compound

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips

  • Panel of trained sensory analysts

  • Odor-free evaluation room

Protocol:

  • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1%, and 0.1% by weight).

  • Dip a fresh smelling strip into each dilution for 2-3 seconds, ensuring the strip is saturated to a consistent level.

  • Allow the solvent to evaporate for a few seconds.

  • Present the smelling strips to the sensory panel in a randomized and blind manner.

  • Panelists evaluate the odor characteristics at different time points (e.g., initial, 5 minutes, 30 minutes, 1 hour, and 4 hours) to assess the odor evolution and tenacity.

  • Panelists will describe the odor using a standardized vocabulary and rate the intensity on a scale (e.g., 0-10, from not perceptible to very strong).

  • Data from the panel is compiled and analyzed to create a comprehensive odor profile of this compound.

Stability Testing in a Cosmetic Formulation

Objective: To assess the physical and chemical stability of a fragrance formulation containing this compound.

Materials:

  • Test fragrance formulation containing a known concentration of this compound.

  • Control formulation without this compound.

  • Appropriate final packaging (e.g., glass bottles, plastic tubes).

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).[9]

  • UV light chamber.[9]

  • Instrumentation for analysis (e.g., GC-MS, pH meter, viscometer).

Protocol:

  • Prepare the test and control formulations and package them in the final intended containers.

  • Store the samples under various conditions:

    • Accelerated conditions: 40°C/75% RH for 3 months.[9]

    • Real-time conditions: 25°C/60% RH for a duration determined by the desired shelf life.[9]

    • Light exposure: UV chamber to simulate exposure to light.[9]

    • Freeze-thaw cycles: e.g., -10°C to 25°C for 3 cycles.[10]

  • At specified time points (e.g., 0, 1, 2, and 3 months for accelerated testing), evaluate the samples for the following parameters:

    • Physical characteristics: Appearance, color, odor, and phase separation.[9]

    • Chemical characteristics: pH, viscosity, and concentration of this compound using a validated GC-MS method.[9]

  • Compare the results of the test formulation to the control and the initial measurements to determine the stability of this compound in the formulation.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_eval Evaluation formulation Prepare Test & Control Formulations packaging Package in Final Containers formulation->packaging accelerated Accelerated (e.g., 40°C/75% RH) packaging->accelerated real_time Real-Time (e.g., 25°C/60% RH) packaging->real_time light UV Light packaging->light freeze_thaw Freeze-Thaw Cycles packaging->freeze_thaw physical Physical Tests (Color, Odor, etc.) accelerated->physical chemical Chemical Tests (pH, Viscosity, GC-MS) accelerated->chemical real_time->physical real_time->chemical light->physical light->chemical freeze_thaw->physical freeze_thaw->chemical analysis Data Analysis & Stability Assessment physical->analysis chemical->analysis

Fig. 2: Workflow for Stability Testing of a Fragrance Formulation.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of this compound in a fragrance mixture or cosmetic product.

Materials:

  • Sample containing this compound.

  • Internal standard (e.g., 1,4-dibromobenzene).

  • Volatile organic solvent (e.g., hexane, dichloromethane).[3]

  • GC-MS system with a suitable capillary column (e.g., non-polar DB-5 or mid-polar SH-I-17).[2][11]

Protocol:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of a suitable solvent. For complex matrices like creams, a liquid-liquid extraction may be necessary.[12][13]

    • Add a known concentration of the internal standard.

    • Prepare a series of calibration standards of this compound with the same concentration of the internal standard.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C.[11]

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).[11]

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Headspace Analysis for Fragrance Release

Objective: To evaluate the release of this compound from a product matrix over time.

Materials:

  • Product containing this compound applied to a substrate (e.g., filter paper, fabric, or synthetic skin).

  • Headspace vials.

  • Headspace autosampler coupled to a GC-MS system.

Protocol:

  • Apply a known amount of the product to the substrate and place it in a headspace vial.

  • Seal the vial and incubate at a controlled temperature (e.g., 32 °C to simulate skin temperature) for a specific duration.

  • At predetermined time intervals (e.g., 0, 1, 4, 8, and 24 hours), analyze the headspace of the vial using the GC-MS.

  • The headspace autosampler will inject a sample of the vapor phase into the GC-MS for analysis.

  • Quantify the amount of this compound in the headspace at each time point to create a release profile. This can be done using an external or internal standard method.

G start Apply Product to Substrate in Headspace Vial incubate Incubate at Controlled Temperature start->incubate sample_hs Sample Headspace at Time Intervals incubate->sample_hs gcms GC-MS Analysis sample_hs->gcms quantify Quantify this compound gcms->quantify profile Generate Release Profile quantify->profile profile->sample_hs Next Time Interval end End profile->end Final Time Point G cluster_aop Adverse Outcome Pathway (AOP) for Skin Sensitization ke1 Key Event 1: Covalent Binding to Proteins (e.g., DPRA) ke2 Key Event 2: Keratinocyte Activation (e.g., KeratinoSens™) ke1->ke2 ke3 Key Event 3: Dendritic Cell Activation (e.g., h-CLAT) ke2->ke3 woe Weight of Evidence (WoE) Analysis ke3->woe conclusion Conclusion on Sensitization Potential woe->conclusion

References

Application Notes and Protocols for Octyl Benzoate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate is a versatile excipient with growing applications in pharmaceutical formulations, particularly in topical and transdermal delivery systems. As an ester of octanol and benzoic acid, it is a colorless to pale yellow liquid with a mild, fruity odor.[1] Its lipophilic nature and favorable physicochemical properties make it a valuable component for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), enhancing skin penetration, and acting as an emollient. This document provides detailed application notes and experimental protocols for utilizing this compound in pharmaceutical research and development.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is crucial for formulation development. Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O₂[2]
Molecular Weight 234.33 g/mol [2]
Appearance Colorless to very pale straw-coloured, slightly viscous liquid[1]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Boiling Point 305.5 °C[1]
Density 0.9639 g/cm³ (at 20°C)[1]
logP (o/w) 5.691 (estimated)[3]

Applications in Pharmaceutical Formulations

This compound's primary applications in pharmaceutical formulations stem from its properties as a solvent, an emollient, and a penetration enhancer.

Solvent for Poorly Soluble Drugs

A significant challenge in pharmaceutical formulation is the delivery of poorly water-soluble APIs. This compound, being a non-aqueous solvent, can effectively dissolve lipophilic drugs, thereby improving their formulation into various dosage forms.

Logical Relationship: Role of this compound as a Solvent

API Poorly Water-Soluble API OB This compound (Solvent) API->OB Dissolves in Formulation Pharmaceutical Formulation (e.g., Cream, Ointment) OB->Formulation Incorporated into OB This compound SC Stratum Corneum Lipids OB->SC Interacts with Disruption Disruption of Lipid Bilayer SC->Disruption Permeability Increased Skin Permeability Disruption->Permeability API_Penetration Enhanced API Penetration Permeability->API_Penetration start Start add_api Add excess API to This compound start->add_api incubate Incubate at controlled temperature (24-48h) add_api->incubate centrifuge Centrifuge to separate undissolved API incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end start Start prepare_skin Prepare and mount skin on Franz cells start->prepare_skin fill_receptor Fill receptor compartment with buffer prepare_skin->fill_receptor equilibrate Equilibrate system to 32°C fill_receptor->equilibrate apply_formulation Apply formulation to donor compartment equilibrate->apply_formulation sample Sample from receptor at time intervals apply_formulation->sample analyze Analyze samples by HPLC sample->analyze calculate Calculate Flux and Enhancement Ratio analyze->calculate end End calculate->end Stability Stability Testing Physical Physical Stability Stability->Physical Chemical Chemical Stability Stability->Chemical Appearance Appearance Physical->Appearance pH pH Physical->pH Viscosity Viscosity Physical->Viscosity API_Content API Content Chemical->API_Content Degradants Degradation Products Chemical->Degradants

References

Octyl Benzoate as a High-Temperature Solvent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate is a benzoate ester characterized by its high boiling point, low volatility, and good solubility in a range of organic solvents.[1][2][3] While it is predominantly utilized as a fragrance agent and plasticizer, its physicochemical properties suggest potential as a high-boiling point solvent for specialized applications in organic synthesis.[1] This document outlines theoretical applications, detailed protocols, and the underlying rationale for using this compound in synthetic methodologies that require elevated temperatures.

Due to a lack of specific literature precedents for this compound as a primary solvent in organic synthesis, the following application notes are based on its physical properties and the general requirements of high-temperature reactions.

Physicochemical Properties and Rationale for Use

The utility of a solvent in organic synthesis is dictated by its physical and chemical properties. This compound possesses several characteristics that make it a promising candidate for a high-temperature, non-protic solvent.

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.34 g/mol [3]
Boiling Point 305.5 °C[2][3]
Flash Point 135 °C[4]
Density 0.9639 g/cm³ (at 20°C)[2][3]
Solubility Soluble in alcohols and oils; insoluble in water.[2][3]
Appearance Colorless to pale yellow liquid[1]

The high boiling point of this compound makes it particularly suitable for reactions that require sustained high temperatures to overcome activation energy barriers, improve reaction rates, or enhance the solubility of starting materials. Its ester functionality provides a polar character that can aid in the dissolution of a variety of organic compounds.

Potential Applications in Organic Synthesis

Based on its properties, this compound could theoretically be employed in several classes of organic reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura and Heck couplings often benefit from high temperatures to facilitate catalyst turnover and drive the reaction to completion, especially with less reactive substrates.[5][6][7]

  • Biocatalysis: In non-conventional media, enzymes can exhibit altered reactivity and stability.[8][9][10] A high-boiling, non-polar solvent like this compound could be advantageous for lipase-catalyzed esterifications or transesterifications where the removal of water is necessary to shift the equilibrium towards the product.

  • Rearrangement Reactions: Certain molecular rearrangements require significant thermal energy to proceed. This compound could provide a stable, high-temperature medium for such transformations.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and based on standard procedures for the respective reactions. Researchers should perform small-scale optimization studies to determine the ideal reaction conditions.

Application Note 1: Theoretical Protocol for a High-Temperature Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-Methoxybiphenyl

Rationale: The high boiling point of this compound may allow for the efficient coupling of less reactive aryl chlorides or bromides at elevated temperatures, potentially reducing reaction times and catalyst loading.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (anhydrous)

  • Toluene (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Under a nitrogen atmosphere, add 5 mL of anhydrous this compound to the flask.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring. The high boiling point of this compound allows for a wide range of temperatures to be explored.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 20 mL of toluene.

  • Wash the organic layer with 2 x 15 mL of saturated aqueous sodium bicarbonate solution, followed by 15 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 4-methoxybiphenyl and separate it from the high-boiling this compound solvent.

Application Note 2: Theoretical Protocol for a Lipase-Catalyzed Esterification

Reaction: Synthesis of Octyl Laurate

Rationale: this compound can serve as a non-aqueous medium, and its high boiling point can facilitate the azeotropic removal of water formed during the esterification, thereby driving the reaction to completion.

Materials:

  • Lauric acid

  • 1-Octanol

  • Immobilized Lipase (e.g., Novozym 435)

  • This compound

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add lauric acid (1.0 mmol) and 1-octanol (1.2 mmol).

  • Add 10 mL of this compound as the solvent.

  • Add the immobilized lipase (e.g., 10% w/w of substrates) and a small quantity of molecular sieves to the flask.

  • Heat the mixture to a temperature that allows for the azeotropic removal of water (e.g., 90-110 °C under reduced pressure if necessary). The high boiling point of this compound ensures the solvent itself does not co-distill.

  • Continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC to confirm the consumption of the starting materials.

  • After the reaction is complete, cool the mixture and filter to recover the immobilized enzyme.

  • The product can be isolated from the solvent by vacuum distillation, taking advantage of the likely difference in boiling points between the product and this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, and Base B Add this compound (Solvent) A->B C Heat to Desired High Temperature (e.g., 150-200 °C) B->C D Monitor Progress (TLC/GC) C->D E Cool and Dilute with Co-solvent D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Purify (Column Chromatography or Distillation) G->H

Caption: General experimental workflow for a high-temperature reaction using this compound as a solvent.

logical_relationship cluster_properties Physicochemical Properties of this compound cluster_applications Potential Synthetic Applications P1 High Boiling Point (~305 °C) A1 High-Temperature Cross-Coupling Reactions P1->A1 Enables high reaction temperatures A3 Thermal Rearrangements P1->A3 Provides thermal energy P2 Good Solubility in Organic Solvents P2->A1 Solubilizes reactants & catalysts A2 Biocatalysis (Non-conventional Medium) P2->A2 Dissolves substrates P3 Ester Functionality (Polar Character) P3->A2 Compatible with lipases P4 Low Volatility P4->A1 Maintains reaction volume at high temps

Caption: Logical relationship between the properties of this compound and its potential applications in organic synthesis.

Safety and Handling

This compound is generally considered to have low toxicity.[1] However, as with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood, especially when heating.

Conclusion

While not a conventional choice, the physical properties of this compound, particularly its high boiling point and good solvency, suggest it could be a valuable niche solvent for specific high-temperature applications in organic synthesis. The provided theoretical protocols for Suzuki-Miyaura coupling and lipase-catalyzed esterification serve as a starting point for researchers interested in exploring the potential of this solvent. Further experimental validation is required to fully assess its utility and scope in synthetic chemistry.

References

Application Note: Quantitative Analysis of Octyl Benzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of octyl benzoate, a common fragrance ingredient and organic ester, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to the analysis of this compound in various matrices, such as cosmetics and environmental samples, with appropriate sample preparation. The protocol outlines the instrumental conditions, sample preparation guidelines, and data analysis procedures to ensure accurate and reliable quantification.

Introduction

This compound (C₁₅H₂₂O₂) is a benzoate ester of octanol and benzoic acid, widely used as a fragrance ingredient in cosmetics and personal care products. Its determination is crucial for quality control, regulatory compliance, and safety assessment. GC-MS is an ideal analytical technique for the quantification of semi-volatile compounds like this compound, offering high sensitivity and specificity. This document provides a comprehensive methodology for its analysis.

Experimental Protocol

This protocol is designed for the quantitative analysis of this compound in a solution.

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The goal is to obtain a clean, particle-free sample in a volatile organic solvent.

1.1. Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane, hexane, or ethyl acetate. Ensure the solvent is compatible with the GC column and does not co-elute with the analyte.

1.2. Sample Dissolution:

  • Solid Samples: Accurately weigh a solid sample and dissolve it in the chosen solvent to a known concentration, typically in the range of 10-100 µg/mL.[1]

  • Liquid Samples (e.g., cosmetics): For liquid samples like perfumes or lotions, perform a serial dilution with a suitable solvent (e.g., ethanol or methanol) to achieve the desired concentration. For complex matrices, a liquid-liquid extraction may be necessary.[2][3][4][5] A common procedure involves diluting the sample (e.g., 0.5 g of cosmetic product) in a solvent like dichloromethane, followed by ultrasonic extraction and further dilution.[6]

1.3. Filtration: To prevent contamination of the GC system, filter the sample solution through a 0.22 µm syringe filter into a clean 2 mL glass autosampler vial.[6]

1.4. Internal Standard: For accurate quantification, the use of an internal standard (IS) is recommended. A suitable IS should be a compound with similar chemical properties to this compound but with a different retention time.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 5975 series or equivalent
GC Column DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[2][3][7]
Injector Temperature 250 °C[3]
Injection Volume 1.0 µL[3]
Injection Mode Splitless or Split (e.g., 20:1)[3]
Carrier Gas Helium (99.999% purity)[2][3][7]
Flow Rate 1.0 mL/min (constant flow)[2][3][7]
Oven Temperature Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[2][5]
Mass Spectrometer Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C[3][7]
Transfer Line Temperature 280 °C
Acquisition Mode Scan (m/z 35-500) for identification and Selected Ion Monitoring (SIM) for quantification[3]
SIM Ions for this compound To be determined from the mass spectrum of a standard. Key ions are likely m/z 105 (benzoyl cation) and 123.
Data Analysis and Quantification

3.1. Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard.

3.2. Quantitative Analysis: For quantification, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards. The concentration of this compound in the sample can then be determined from this calibration curve.

Quantitative Data Summary

While specific quantitative performance data for this compound was not available in the reviewed literature, the following table summarizes typical performance characteristics for the analysis of similar fragrance allergens and benzoate esters by GC-MS, providing an expected range for this method.

Parameter Typical Value Range
Linearity (r²) > 0.99[8]
Limit of Detection (LOD) 0.04 - 2.00 mg/kg[8]
Limit of Quantitation (LOQ) 0.12 - 6.67 mg/kg[8]
Recovery 70.18 - 109.22%[8]
Relative Standard Deviation (RSD) 1.82 - 9.79%[8]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Cosmetic) Dissolution Dissolution/Dilution (e.g., Dichloromethane) Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection (1 µL) Vial->Injection Separation GC Separation (DB-5ms column) Injection->Separation Detection MS Detection (EI) Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The presented GC-MS method provides a robust and reliable approach for the quantitative analysis of this compound. For this specific analyte, derivatization is generally not required due to its volatility and thermal stability. However, for more polar or less volatile benzoate derivatives, derivatization (e.g., silylation) might be necessary to improve chromatographic performance. The choice of sample preparation technique is crucial and should be adapted to the sample matrix to minimize interferences and ensure accurate quantification. The use of an internal standard is highly recommended to correct for variations in sample injection and instrument response.

Conclusion

This application note details a comprehensive GC-MS protocol for the quantitative determination of this compound. The methodology, including sample preparation and instrumental parameters, is designed to provide accurate and reproducible results for researchers, scientists, and professionals in drug development and quality control. The provided workflow and data summary serve as a valuable guide for the implementation of this analytical method.

References

Application Notes and Protocols: Octyl Benzoate in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate (CAS No. 94-50-8) is the ester of benzoic acid and n-octanol.[1][2][3] It is a versatile ingredient in the cosmetic and personal care industry, valued for its multifunctional properties as an emollient, skin-conditioning agent, solvent, and fragrance component.[2][4] Its favorable safety profile, as assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, makes it a suitable choice for a wide range of cosmetic formulations.[4] This document provides detailed application notes, quantitative data, and experimental protocols for the effective utilization of this compound in cosmetic science.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a faint, pleasant balsamic and fruity odor.[2][3] It is soluble in organic solvents such as alcohol and oils, but insoluble in water.[1][3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C15H22O2[5]
Molecular Weight 234.33 g/mol [5]
Appearance Colorless to pale yellow liquid[2][3]
Odor Faint balsamic, fruity[6]
Solubility Soluble in alcohol and oils; Insoluble in water[1][3]
logP (o/w) 5.691 (estimated)[6]
Specific Gravity ~0.968 @ 15°C[6]
Flash Point 135°C (275°F)[6]

Functions in Cosmetic Formulations

This compound serves several key functions in cosmetic and personal care products, as detailed in Table 2.

Table 2: Functions of this compound in Cosmetics

FunctionDescriptionReference(s)
Emollient & Skin-Conditioning Agent Forms a protective, non-occlusive film on the skin, reducing transepidermal water loss (TEWL) and imparting a soft, smooth feel.[4]
Solvent Can dissolve or disperse other ingredients, such as UV filters, active ingredients, and pigments, enhancing their efficacy and stability in the formulation.[2]
Fragrance Ingredient Contributes a pleasant aroma to the final product.[2]
Plasticizer Can be used to improve the flexibility and feel of film-forming products.[4]

Application Areas and Recommended Use Levels

This compound is utilized in a wide variety of cosmetic products. While specific quantitative data on use levels across numerous product types is limited in publicly available literature, general recommendations and reported uses are summarized in Table 3.

Table 3: Application Areas and Typical Use Levels of this compound

Product CategoryRecommended Use Level (%)FunctionReference(s)
Skin Care (Creams, Lotions) 1 - 10Emollient, Solvent[7]
Sunscreens 2 - 15Solvent for UV filters, Emollient[8]
Hair Care (Conditioners, Styling) 1 - 5Conditioning Agent[4]
Color Cosmetics (Foundations, Lipsticks) 1 - 8Dispersing Agent, Emollient[4]
Fragrance Formulations up to 3.0Fragrance Component[6]

Quantitative Data

Solubility

Table 4: Solubility of this compound in Cosmetic Solvents (Qualitative)

SolventSolubilityReference(s)
Ethanol Soluble[1]
Isopropyl Myristate Miscible[9]
Caprylic/Capric Triglyceride Expected to be soluble/miscible-
Dimethicone Solubility may be limited[10]
Mineral Oil Soluble[11]

Note: Specific quantitative solubility data for this compound in many common cosmetic emollients is not widely published. Formulators should perform their own solubility studies for specific applications.

Sensory Profile

The sensory characteristics of an emollient are critical for consumer acceptance. A comprehensive sensory profile of this compound requires panel testing. A general protocol is provided in Section 6.3. Based on its chemical nature as a medium-spreading ester, a hypothetical sensory profile is presented in Table 5.

Table 5: Hypothetical Sensory Profile of this compound

Sensory AttributeRating (1-10)Description
Spreadability 7Spreads easily without being overly greasy.
Absorbency 6Absorbs at a moderate rate.
Greasiness (Afterfeel) 3Leaves a light, non-greasy feel on the skin.
Tackiness (Afterfeel) 2Low tackiness after application.
Shine 4Imparts a subtle, healthy-looking sheen.

Note: This data is illustrative. Actual sensory performance should be determined through panel testing of the final formulation.

Experimental Protocols

Protocol for Evaluating Emollient Efficacy: Transepidermal Water Loss (TEWL) Measurement

This protocol outlines the in-vivo assessment of this compound's ability to improve the skin's barrier function by measuring its effect on TEWL.

Objective: To quantify the reduction in transepidermal water loss after the application of a formulation containing this compound.

Materials and Equipment:

  • Tewameter® or other open-chamber TEWL measurement device

  • Test formulation containing this compound

  • Placebo formulation (without this compound)

  • Untreated control site

  • Climate-controlled room (20-22°C, 40-60% relative humidity)

  • Volunteer panel with normal to dry skin

Methodology:

  • Acclimatization: Panelists acclimate in the controlled environment for at least 30 minutes prior to measurement.

  • Site Selection: Mark out test sites on the volar forearms of the panelists.

  • Baseline Measurement: Take baseline TEWL readings from each test site.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and placebo formulations to the designated sites. One site remains untreated.

  • Post-Application Measurements: Measure TEWL at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: Calculate the percentage change in TEWL from baseline for each site and at each time point. Compare the results of the this compound formulation to the placebo and untreated sites. A significant decrease in TEWL indicates improved barrier function.

TEWL_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis acclimatization Panelist Acclimatization (30 min) site_selection Test Site Selection (Volar Forearm) acclimatization->site_selection baseline Baseline TEWL Measurement site_selection->baseline application Product Application (2 mg/cm²) baseline->application post_application Post-Application TEWL Measurements (1, 2, 4, 8h) application->post_application data_analysis Calculate % Change in TEWL and Compare Treatments post_application->data_analysis

TEWL Measurement Workflow
Protocol for In Vitro Skin Irritation Testing: OECD Test Guideline 439

This protocol provides a summary of the in vitro method for assessing the skin irritation potential of a cosmetic ingredient like this compound, following the OECD 439 guideline.

Objective: To determine if this compound is classified as a skin irritant or non-irritant.

Materials and Equipment:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • This compound (test substance)

  • Phosphate-Buffered Saline (PBS) (negative control)

  • 5% Sodium Dodecyl Sulfate (SDS) solution (positive control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Multi-well plates

  • Incubator (37°C, 5% CO2)

  • Spectrophotometer (plate reader)

Methodology:

  • Tissue Preparation: Pre-incubate the RhE tissues according to the manufacturer's instructions.

  • Dosing: Apply the test substance (this compound), negative control, and positive control to the surface of triplicate tissues.

  • Incubation: Incubate the dosed tissues for a specified period (e.g., 60 minutes).

  • Rinsing: Thoroughly rinse the tissues to remove the test substances.

  • Post-Incubation: Transfer the tissues to fresh media and incubate for a recovery period (e.g., 42 hours).

  • Viability Assessment: Incubate the tissues with MTT solution for 3 hours. The viable cells will convert the yellow MTT to a purple formazan.

  • Extraction: Extract the formazan from the tissues using isopropanol.

  • Measurement: Measure the optical density (OD) of the extracted formazan using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for the this compound-treated tissues relative to the negative control. If the mean tissue viability is ≤ 50%, the substance is classified as an irritant.

OECD_439_Workflow cluster_exposure Exposure Phase cluster_recovery Recovery & Viability cluster_endpoint Endpoint Analysis prep RhE Tissue Preparation dosing Dosing with this compound, Positive & Negative Controls prep->dosing incubation1 Incubation (60 min) dosing->incubation1 rinsing Rinsing incubation1->rinsing incubation2 Post-Incubation (42h) rinsing->incubation2 mtt_assay MTT Viability Assay (3h) incubation2->mtt_assay extraction Formazan Extraction mtt_assay->extraction measurement OD Measurement extraction->measurement analysis Calculate % Viability & Classify Irritancy measurement->analysis

In Vitro Skin Irritation (OECD 439) Workflow
Protocol for Sensory Panel Analysis of an Emollient

This protocol describes a method for the sensory evaluation of a cosmetic formulation containing this compound.

Objective: To characterize the sensory profile of a formulation containing this compound.

Materials and Equipment:

  • Test formulation with this compound

  • Control/benchmark formulations

  • Trained sensory panel (10-15 panelists)

  • Controlled environment room (standardized temperature, humidity, and lighting)

  • Standardized application protocols and evaluation forms (paper or digital)

Methodology:

  • Panelist Training: Train panelists on the sensory attributes to be evaluated and the rating scale to be used.

  • Acclimatization: Allow panelists to acclimate to the controlled environment for at least 15 minutes.

  • Sample Presentation: Present coded samples to the panelists in a randomized order.

  • Application: Instruct panelists to apply a standardized amount of the product to a designated area of their skin (e.g., volar forearm).

  • Evaluation: Panelists evaluate and score the sensory attributes at different time points (e.g., during application, immediately after, and after 5-10 minutes). Key attributes include:

    • Appearance: Gloss, clarity

    • Pickup: Firmness, stickiness

    • Rub-out: Spreadability, absorbency, slip

    • Afterfeel: Greasiness, tackiness, smoothness, residue

  • Data Analysis: Collect the scores and perform statistical analysis (e.g., ANOVA, spider plots) to generate a sensory profile of the formulation.

Sensory_Analysis_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_output Output training Panelist Training acclimatization Panelist Acclimatization training->acclimatization presentation Randomized Sample Presentation acclimatization->presentation application Standardized Product Application presentation->application evaluation Attribute Scoring at Different Time Points application->evaluation analysis Statistical Analysis of Scores evaluation->analysis profile Generation of Sensory Profile (e.g., Spider Plot) analysis->profile

Sensory Analysis Workflow

Safety Summary

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound along with other long-chain alkyl benzoates and concluded that they are safe as used in cosmetic products.[4] These ingredients were found to be non-irritating to the skin and eyes at concentrations used in cosmetics, non-sensitizing, and not mutagenic.[4] Due to their low water solubility, significant systemic absorption is considered unlikely.[4]

Conclusion

This compound is a valuable and versatile ingredient in cosmetic formulations, offering multiple benefits including emollience, solvency, and a pleasant sensory experience. Its favorable safety profile supports its use in a wide array of personal care products. The protocols and data presented in these notes provide a framework for formulators to effectively utilize and evaluate this compound in the development of innovative and high-performing cosmetic products. Further research to quantify its solubility in a broader range of cosmetic esters and to detail its sensory profile in comparison to other emollients would be beneficial for the cosmetic science community.

References

Application Notes and Protocols: Octyl Benzoate as a Plasticizer in Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octyl benzoate as a plasticizer in polymer research. This document details its presumed effects on various polymers, outlines experimental protocols for evaluation, and presents illustrative data for guidance in experimental design.

Introduction to this compound as a Plasticizer

This compound is a benzoate ester that serves as a plasticizer in various polymer systems.[1] Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.[2] Benzoate plasticizers, including this compound, are often utilized as alternatives to phthalate-based plasticizers due to having a more favorable toxicological profile.[3] They are known for being high-solvating and fast-fusing, which can lead to improved processing characteristics.

This compound is expected to be compatible with a range of polymers, including:

  • Polyvinyl Chloride (PVC)

  • Polyvinyl Acetate (PVA)

  • Ethylene Vinyl Acetate (EVA)

  • Nitrocellulose

  • Acrylic Resins

  • Rubbers

The introduction of this compound into a polymer matrix is anticipated to decrease the glass transition temperature (Tg), reduce tensile strength, and increase the elongation at break, thereby imparting greater flexibility to the final material.

Quantitative Data on the Effects of this compound

Table 1: Illustrative Mechanical Properties of Plasticized PVC

Plasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0 (Unplasticized)505100
202515090
401825080
601235070

Data is illustrative and will vary based on the specific PVC resin and other additives.

Table 2: Illustrative Thermal Properties of Plasticized Polymers

PolymerPlasticizerConcentration (phr)Glass Transition Temperature (°C)
PVCThis compound (Illustrative)085
4015
NitrocelluloseThis compound (Illustrative)055
3020
AcrylicThis compound (Illustrative)0105
2060

Data is illustrative and will vary based on the specific polymer grade and analytical method.

Table 3: Illustrative Migration Data for this compound from a Polymer Matrix

SimulantTest ConditionMigration (µg/cm²)
Water10 days at 40°C< 0.1
3% Acetic Acid10 days at 40°C0.5
10% Ethanol10 days at 40°C2.0
Olive Oil10 days at 40°C15.0

Data is illustrative and highly dependent on the polymer matrix, plasticizer concentration, and test methodology.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of this compound as a plasticizer are provided below.

Protocol for Sample Preparation: Solvent Casting

This protocol is suitable for preparing thin polymer films with varying concentrations of this compound.

Materials:

  • Polymer resin (e.g., PVC, nitrocellulose, acrylic resin)

  • This compound

  • Suitable solvent (e.g., tetrahydrofuran (THF) for PVC, acetone for nitrocellulose, ethyl acetate for acrylics)

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Fume hood

Procedure:

  • Polymer Solution Preparation: In a fume hood, dissolve a known weight of the polymer resin in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Plasticizer Addition: To separate polymer solutions, add the desired amount of this compound (e.g., 20, 40, 60 phr - parts per hundred parts of resin). Stir thoroughly to ensure homogeneous mixing.

  • Casting: Pour the polymer-plasticizer solution into a clean, level glass petri dish or onto a glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at ambient temperature. To control the evaporation rate and obtain a uniform film, the casting surface can be loosely covered.

  • Drying: Once the film appears dry, transfer it to a vacuum oven for further drying at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Film Conditioning: Before testing, condition the films at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.

Protocol for Evaluation of Mechanical Properties

This protocol outlines the procedure for determining the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer films.

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film cutting die (e.g., dumbbell-shaped)

  • Calipers or micrometer

Procedure:

  • Sample Preparation: Cut test specimens from the conditioned polymer films using a sharp cutting die to ensure uniform dimensions and avoid edge defects.

  • Dimension Measurement: Measure the thickness and width of the gauge section of each specimen using calipers or a micrometer.

  • Tensile Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The crosshead speed will depend on the polymer and the standard being followed (e.g., ASTM D882 for thin plastic sheeting).

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress the specimen can withstand before fracturing.

    • Elongation at Break: Determine the percentage increase in length of the specimen at the point of fracture.

    • Modulus of Elasticity: Calculate the slope of the initial linear portion of the stress-strain curve.

Protocol for Determination of Glass Transition Temperature (Tg)

This protocol uses Differential Scanning Calorimetry (DSC) to measure the Tg of the plasticized polymer.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Sample press

Procedure:

  • Sample Preparation: Cut a small, uniform piece of the conditioned polymer film (typically 5-10 mg) and place it in a hermetic aluminum pan. Seal the pan using a sample press.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat from room temperature to a temperature above the expected Tg at a constant rate (e.g., 10°C/min).

      • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.

      • Heat the sample again at the same rate as the first heating scan.

  • Data Analysis: Determine the glass transition temperature from the second heating scan. The Tg is typically taken as the midpoint of the step change in the heat flow curve.

Protocol for Assessment of Thermal Stability

This protocol uses Thermogravimetric Analysis (TGA) to evaluate the effect of this compound on the thermal stability of the polymer.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, known weight of the conditioned polymer film (typically 5-10 mg) into the TGA sample pan.

  • TGA Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which is an indicator of the material's thermal stability. Compare the TGA curves of the unplasticized and plasticized samples.

Protocol for Migration Testing

This protocol provides a general method for determining the migration of this compound from a polymer film into a food simulant.

Materials:

  • Plasticized polymer film of known surface area

  • Food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol, olive oil)

  • Glass migration cells or containers

  • Incubator or oven

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

  • Internal standard

Procedure:

  • Sample Preparation: Cut a piece of the plasticized film with a known surface area.

  • Migration Cell Assembly: Place the film in a migration cell or glass container and add a known volume of the food simulant, ensuring the film is fully immersed.

  • Incubation: Seal the migration cell and place it in an incubator or oven at a specified temperature for a defined period (e.g., 10 days at 40°C).

  • Sample Extraction: After incubation, remove the polymer film. Take a known aliquot of the food simulant and spike it with an internal standard.

  • Analysis: Extract the this compound from the simulant using a suitable solvent (e.g., hexane for aqueous simulants). Analyze the extract using GC-MS to quantify the amount of migrated this compound.

  • Calculation: Express the migration results as the mass of plasticizer migrated per unit surface area of the film (e.g., µg/cm²).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound as a plasticizer.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Property Evaluation Polymer_Resin Polymer Resin Mixing Mixing Polymer_Resin->Mixing Octyl_Benzoate This compound Octyl_Benzoate->Mixing Solvent Solvent Solvent->Mixing Casting Solvent Casting Mixing->Casting Drying Drying Casting->Drying Conditioned_Film Conditioned Film Drying->Conditioned_Film Mechanical Mechanical Testing (Tensile, Elongation) Conditioned_Film->Mechanical Thermal_DSC Thermal Analysis (DSC) (Glass Transition Temp.) Conditioned_Film->Thermal_DSC Thermal_TGA Thermal Analysis (TGA) (Stability) Conditioned_Film->Thermal_TGA Migration Migration Testing Conditioned_Film->Migration Data_Analysis Data Analysis & Comparison Mechanical->Data_Analysis Thermal_DSC->Data_Analysis Thermal_TGA->Data_Analysis Migration->Data_Analysis

Caption: Workflow for the preparation and evaluation of polymer films plasticized with this compound.

Caption: Mechanism of action of this compound as a plasticizer in a polymer matrix.

References

Application Notes and Protocols for Octyl Benzoate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate is a benzoate ester characterized by its lipophilic nature, low volatility, and good solubility in organic solvents.[1] These properties make it a promising excipient in various drug delivery systems, particularly for topical and transdermal applications. It can function as a solvent for poorly water-soluble drugs, a plasticizer in polymeric films, and a potential penetration enhancer to facilitate drug absorption through the skin.[2][3] This document provides detailed application notes and protocols for the utilization of this compound in the formulation of nanoemulsions and transdermal patches, along with methodologies for their evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₅H₂₂O₂[4]
Molecular Weight 234.33 g/mol [5]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, fruity, balsamic[1][6]
Solubility Insoluble in water; Soluble in alcohol and oils[7]
LogP ~5.47[4]
Boiling Point 305.5 °C[7]
Density ~0.96 g/cm³[7]

Application 1: this compound in Nanoemulsion Drug Delivery

This compound's lipophilicity and ability to solubilize hydrophobic drugs make it an excellent candidate for the oil phase in oil-in-water (O/W) nanoemulsions.[2] Nanoemulsions can enhance the oral bioavailability and topical delivery of poorly soluble active pharmaceutical ingredients (APIs).[8]

Protocol for Preparation of a Model Drug-Loaded Nanoemulsion

This protocol describes the preparation of an O/W nanoemulsion using a high-pressure homogenization technique.

Materials:

  • This compound (Oil Phase)

  • Model Lipophilic Drug (e.g., Curcumin, Paclitaxel)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol® HP, PEG 400)

  • Purified Water (Aqueous Phase)

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Ultrasonic bath

  • Particle size analyzer

Procedure:

  • Preparation of the Oil Phase: Dissolve the model lipophilic drug in this compound at a predetermined concentration (e.g., 1-5 mg/mL). Gently heat and stir if necessary to ensure complete dissolution.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) for 15-30 minutes to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization. The specific pressure and number of cycles will need to be optimized for the desired particle size (e.g., 5-10 cycles at 15,000-20,000 psi).

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Illustrative Quantitative Data for Nanoemulsion Formulation

Disclaimer: The following data is representative of a typical nanoemulsion formulation and is for illustrative purposes only.

ParameterValue
Drug Loading (%) 1.0
Encapsulation Efficiency (%) > 95
Particle Size (nm) 150 ± 10
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -25 ± 5

Experimental Workflow for Nanoemulsion Preparation

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization Dissolve API in this compound Dissolve API in this compound Combine Phases (Pre-emulsion) Combine Phases (Pre-emulsion) Dissolve API in this compound->Combine Phases (Pre-emulsion) Dissolve Surfactant/Co-surfactant in Water Dissolve Surfactant/Co-surfactant in Water Dissolve Surfactant/Co-surfactant in Water->Combine Phases (Pre-emulsion) High-Pressure Homogenization High-Pressure Homogenization Combine Phases (Pre-emulsion)->High-Pressure Homogenization Particle Size Analysis Particle Size Analysis High-Pressure Homogenization->Particle Size Analysis Drug Loading & Encapsulation Drug Loading & Encapsulation High-Pressure Homogenization->Drug Loading & Encapsulation

Workflow for Nanoemulsion Preparation

Application 2: this compound in Transdermal Patches

This compound can be incorporated into transdermal patches as a plasticizer to improve film flexibility and as a solvent to enhance drug solubility and loading.[1][3] Its lipophilic nature may also contribute to its function as a penetration enhancer, facilitating the transport of the API through the stratum corneum.[2]

Protocol for Fabrication of a Matrix-Type Transdermal Patch

This protocol outlines the fabrication of a matrix-type transdermal patch using the solvent evaporation technique.

Materials:

  • Film-forming polymer (e.g., Eudragit® RL 100, HPMC)

  • This compound (Plasticizer/Solvent)

  • Model Drug

  • Solvent (e.g., ethanol, ethyl acetate)

  • Backing layer (e.g., 3M™ Scotchpak™)

  • Release liner (e.g., siliconized polyester film)

Equipment:

  • Magnetic stirrer

  • Casting knife or film applicator

  • Drying oven

  • Die cutter

Procedure:

  • Polymer Solution Preparation: Dissolve the film-forming polymer in the chosen solvent.

  • Drug and Plasticizer Incorporation: In a separate container, dissolve the model drug and this compound in a small amount of the solvent.

  • Matrix Formulation: Add the drug-plasticizer solution to the polymer solution and stir until a homogenous mixture is obtained.

  • Casting: Cast the final matrix solution onto the release liner using a casting knife or film applicator to a specified thickness.

  • Drying: Dry the cast film in an oven at a controlled temperature (e.g., 40-60°C) to evaporate the solvent.

  • Lamination and Cutting: Laminate the dried drug-in-adhesive matrix with the backing layer. Cut the laminate into patches of the desired size using a die cutter.

Illustrative Quantitative Data for Transdermal Patch Formulation

Disclaimer: The following data is representative of a typical transdermal patch formulation and is for illustrative purposes only.

ParameterValue
Drug Content (mg/cm²) 1.5 ± 0.1
Patch Thickness (µm) 100 ± 10
Folding Endurance > 300
Tensile Strength ( kg/mm ²) 0.5 ± 0.05

Experimental Workflow for Transdermal Patch Fabrication

G Dissolve Polymer in Solvent Dissolve Polymer in Solvent Mix Solutions to Form Matrix Mix Solutions to Form Matrix Dissolve Polymer in Solvent->Mix Solutions to Form Matrix Dissolve Drug & this compound in Solvent Dissolve Drug & this compound in Solvent Dissolve Drug & this compound in Solvent->Mix Solutions to Form Matrix Cast Matrix onto Release Liner Cast Matrix onto Release Liner Mix Solutions to Form Matrix->Cast Matrix onto Release Liner Dry the Film Dry the Film Cast Matrix onto Release Liner->Dry the Film Laminate with Backing Layer Laminate with Backing Layer Dry the Film->Laminate with Backing Layer Cut into Patches Cut into Patches Laminate with Backing Layer->Cut into Patches

Workflow for Transdermal Patch Fabrication

In Vitro Drug Release Testing

In vitro release testing is a critical quality control parameter to assess the performance of the drug delivery system.

Protocol for In Vitro Drug Release from Nanoemulsion

Apparatus:

  • Dialysis bag method or Franz diffusion cell with a synthetic membrane.

Procedure (Dialysis Bag Method):

  • Soak the dialysis membrane (with appropriate molecular weight cut-off) in the release medium.

  • Place a known amount of the nanoemulsion into the dialysis bag and seal it.

  • Suspend the bag in a vessel containing a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions).

  • Maintain the temperature at 37°C and stir the medium at a constant speed.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

Protocol for In Vitro Permeation Testing of Transdermal Patch

Apparatus:

  • Franz diffusion cell.

Procedure:

  • Mount excised mammalian skin (e.g., rat or porcine skin) or a synthetic membrane onto the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Place the transdermal patch on the skin in the donor compartment.

  • Fill the receptor compartment with a suitable release medium (e.g., PBS, pH 7.4) and maintain the temperature at 32°C to mimic skin surface temperature.

  • Stir the receptor medium continuously.

  • At specified time points, collect samples from the receptor compartment and replace with fresh medium.

  • Analyze the drug concentration in the collected samples.

Illustrative In Vitro Drug Release Data

Disclaimer: The following data is representative and for illustrative purposes only.

Time (hours)Cumulative Drug Release (%) - NanoemulsionCumulative Drug Permeation (µg/cm²) - Transdermal Patch
12550
24595
470180
890350
1298500
24-850

Experimental Workflow for In Vitro Drug Release Studies

G cluster_setup Experimental Setup cluster_testing Release Testing cluster_analysis Analysis Prepare Franz Diffusion Cell Prepare Franz Diffusion Cell Mount Membrane/Skin Mount Membrane/Skin Prepare Franz Diffusion Cell->Mount Membrane/Skin Apply Formulation Apply Formulation Mount Membrane/Skin->Apply Formulation Incubate at Controlled Temperature Incubate at Controlled Temperature Apply Formulation->Incubate at Controlled Temperature Collect Samples at Time Intervals Collect Samples at Time Intervals Incubate at Controlled Temperature->Collect Samples at Time Intervals Analyze Drug Concentration (HPLC/UV-Vis) Analyze Drug Concentration (HPLC/UV-Vis) Collect Samples at Time Intervals->Analyze Drug Concentration (HPLC/UV-Vis) Calculate Cumulative Release Calculate Cumulative Release Analyze Drug Concentration (HPLC/UV-Vis)->Calculate Cumulative Release

Workflow for In Vitro Drug Release Studies

In Vitro Cytotoxicity Assay

It is essential to evaluate the safety of any new formulation. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of formulations.[9]

Protocol for MTT Assay

Materials:

  • Human cell line (e.g., HaCaT keratinocytes, fibroblasts)

  • Cell culture medium (e.g., DMEM) and supplements

  • Test formulations (this compound-based nanoemulsion or patch extract)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

Equipment:

  • 96-well microplate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test formulation and control (vehicle without the drug). Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Illustrative Cytotoxicity Data

Disclaimer: The following data is representative and for illustrative purposes only.

Formulation Concentration (µg/mL)Cell Viability (%)
0 (Control)100
1098 ± 4
5095 ± 5
10091 ± 6
25085 ± 7
50078 ± 8

Experimental Workflow for MTT Cytotoxicity Assay

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat Cells with Formulation Treat Cells with Formulation Seed Cells in 96-well Plate->Treat Cells with Formulation Incubate (24-72h) Incubate (24-72h) Treat Cells with Formulation->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability

Workflow for MTT Cytotoxicity Assay

Signaling Pathways and Logical Relationships

Potential Mechanism of this compound as a Penetration Enhancer

This compound, due to its lipophilic nature, is hypothesized to enhance drug penetration through the stratum corneum primarily by disrupting the highly ordered lipid bilayer.[2][10] This disruption can increase the fluidity of the lipid matrix, creating more permeable pathways for the drug to diffuse through.

G This compound This compound Stratum Corneum Lipid Bilayer Stratum Corneum Lipid Bilayer This compound->Stratum Corneum Lipid Bilayer Interacts with Disruption of Lipid Packing Disruption of Lipid Packing Stratum Corneum Lipid Bilayer->Disruption of Lipid Packing Increased Lipid Fluidity Increased Lipid Fluidity Disruption of Lipid Packing->Increased Lipid Fluidity Enhanced Drug Permeation Enhanced Drug Permeation Increased Lipid Fluidity->Enhanced Drug Permeation

Mechanism of Skin Penetration Enhancement

Conclusion

This compound is a versatile excipient with significant potential in the development of drug delivery systems, especially for lipophilic drugs. Its functions as a solvent, plasticizer, and penetration enhancer make it a valuable component in formulations such as nanoemulsions and transdermal patches. The protocols and data presented here provide a framework for researchers to explore the applications of this compound in their drug development projects. Further optimization and characterization will be necessary for specific drug candidates and formulations.

References

Octyl Benzoate as a Chromatographic Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate is a benzoate ester recognized for its chemical stability and distinct chromatographic behavior, making it a suitable candidate as a standard in various chromatographic applications.[1] This document provides detailed application notes and protocols for the proposed use of this compound as both an internal and external standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantification of analytes in complex matrices.

This compound, the ester of n-octanol and benzoic acid, is a colorless liquid with a faint, pleasant odor.[1] Its low water solubility and volatility make it particularly amenable to GC-based methods and reversed-phase HPLC. These characteristics are advantageous when analyzing non-polar to moderately polar compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its use as a chromatographic standard is presented in the table below.

PropertyValueReference
Molecular Formula C15H22O2[1]
Molecular Weight 234.34 g/mol [1]
Boiling Point 307 °C
LogP (Octanol-Water Partition Coefficient) 5.08
Water Solubility Insoluble[1]
Appearance Colorless liquid
CAS Number 94-50-8[1]

Application Notes

Gas Chromatography-Mass Spectrometry (GC-MS) - Internal Standard

This compound is a suitable internal standard (IS) for the quantification of semi-volatile organic compounds, such as phthalate esters, long-chain fatty acid methyl esters (FAMEs), and other benzoate esters. Its elution time is typically in a region that avoids interference with many common analytes. The use of an internal standard is a robust method to correct for variations in sample injection volume and to compensate for analyte losses during sample preparation.

Key Considerations:

  • Analyte Compatibility: Ensure the target analytes are chemically similar to this compound (e.g., other esters) but are chromatographically resolved.

  • Solvent Selection: this compound is soluble in common organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane.

  • Concentration: The concentration of the internal standard should be optimized to be in the mid-range of the calibration curve of the target analytes.

High-Performance Liquid Chromatography (HPLC) - External Standard

In reversed-phase HPLC, this compound can be employed as an external standard for the quantification of non-polar to moderately polar compounds. Its strong UV absorbance, due to the benzene ring, allows for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector. An external standard calibration is a straightforward method for quantification when sample matrix effects are minimal or can be effectively removed during sample preparation.

Key Considerations:

  • Mobile Phase: A mobile phase consisting of acetonitrile or methanol and water is suitable for the elution of this compound from a C18 column.

  • Wavelength Selection: The maximum absorbance of this compound in common HPLC solvents should be determined (typically around 230 nm and 272 nm).

  • Linearity: The linear range of the detector response for this compound should be established to ensure accurate quantification.

Experimental Protocols

GC-MS Protocol for the Quantification of Phthalates using this compound as an Internal Standard (Proposed Method)

This protocol describes a hypothetical method for the quantification of common phthalate plasticizers in a polymer matrix.

4.1.1. Materials and Reagents

  • This compound (analytical standard grade)

  • Phthalate standards (e.g., Dibutyl phthalate, Benzyl butyl phthalate)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous Sodium Sulfate

4.1.2. Standard and Sample Preparation

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of phthalates (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in dichloromethane. Spike each calibration standard with the this compound internal standard to a final concentration of 20 µg/mL.

  • Sample Preparation:

    • Weigh 1 gram of the polymer sample into a glass vial.

    • Add 10 mL of dichloromethane.

    • Spike with 200 µL of the 1000 µg/mL this compound internal standard stock solution.

    • Vortex for 30 minutes to extract the phthalates.

    • Filter the extract through a 0.45 µm PTFE syringe filter and collect the filtrate.

4.1.3. GC-MS Conditions

ParameterCondition
GC System Agilent 7890B GC coupled to a 5977A MSD
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Injection Volume 1 µL (Splitless)
Carrier Gas Helium at 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

4.1.4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the phthalates in the sample extracts using the generated calibration curve.

Hypothetical Quantitative Data (GC-MS)

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
Dibutyl Phthalate12.5>0.9950.10.3
Benzyl Butyl Phthalate15.2>0.9950.10.3
This compound (IS) 14.1 - - -
HPLC-DAD Protocol for the Quantification of a UV Filter using this compound as an External Standard (Proposed Method)

This protocol describes a hypothetical method for the quantification of a UV filter (e.g., Octinoxate) in a sunscreen formulation.

4.2.1. Materials and Reagents

  • This compound (analytical standard grade)

  • Octinoxate (analytical standard grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure Water

4.2.2. Standard and Sample Preparation

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards of this compound in methanol at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh 0.1 g of the sunscreen formulation into a 50 mL volumetric flask.

    • Add approximately 40 mL of methanol and sonicate for 15 minutes.

    • Allow to cool to room temperature and dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm PVDF syringe filter.

    • Dilute the filtrate 1:10 with methanol prior to injection.

4.2.3. HPLC Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II with DAD
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

4.2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Quantify the octinoxate in the sample extracts by comparing its peak area to the calibration curve of a similarly prepared octinoxate standard series.

Hypothetical Quantitative Data (HPLC-DAD)

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
This compound 8.2 >0.999 0.2 0.6
Octinoxate9.5>0.9990.20.6

Visualizations

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Dichloromethane Extraction Spike_IS->Extraction Filter Filter (0.45 µm) Extraction->Filter GC_Injection GC Injection Filter->GC_Injection Cal_Std Phthalate Standards Spike_Cal Spike with This compound (IS) Cal_Std->Spike_Cal Spike_Cal->GC_Injection Separation HP-5ms Column Separation GC_Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Phthalates Calibration->Quantification

Caption: Workflow for GC-MS analysis using this compound as an internal standard.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Sunscreen Sample Dissolution Dissolve in Methanol & Sonicate Sample->Dissolution Filter Filter (0.45 µm) Dissolution->Filter Dilution Dilute Filter->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection Cal_Std This compound Standard Series Cal_Std->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection DAD Detection (230 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration External Standard Calibration Curve Integration->Calibration Quantification Quantification of UV Filter Calibration->Quantification

Caption: Workflow for HPLC-DAD analysis using this compound as an external standard.

Conclusion

While not a conventionally documented chromatographic standard, the physicochemical properties of this compound make it a promising candidate for use as an internal or external standard in specific GC-MS and HPLC applications. The proposed protocols provide a foundation for method development and validation for the quantification of various analytes in complex matrices. Researchers are encouraged to perform full method validation, including specificity, linearity, accuracy, precision, and robustness, to ensure the suitability of this compound as a standard for their specific analytical needs.

References

Application Notes and Protocols: Experimental Use of Octyl Benzoate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of octyl benzoate in material science. This document details its physicochemical properties, its application as a polymer plasticizer and a fragrance carrier, and includes detailed protocols for its synthesis and incorporation into materials.

Physicochemical Properties of this compound

This compound is a benzoate ester formed from the condensation of benzoic acid and octan-1-ol.[1] It is a colorless to pale yellow liquid with a characteristic sweet, fruity, and balsamic odor.[2][3] Its low volatility, good solubility in organic solvents, and stability make it a versatile component in various material science applications.[2] It is generally insoluble in water.[4][5]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O₂[1][2]
Molecular Weight 234.33 g/mol [1][6]
CAS Number 94-50-8[1][2]
Appearance Colorless to pale yellow liquid[2][4]
Density 0.961 - 0.964 g/cm³ @ 20°C[4][6]
Boiling Point 305.5°C @ 760 mmHg[4]
182-183°C @ 21 Torr[6]
Refractive Index 1.488 - 1.491 (nD @ 20°C)[4][6]
Flash Point 135°C (275°F) TCC[3][6]
Solubility Soluble in alcohol and oils; Insoluble in water[3][4]
logP (o/w) 5.47 - 5.7[5][6]

Applications in Material Science

This compound serves as an effective plasticizer, particularly in film-forming compositions. A plasticizer is a substance added to a material to increase its flexibility, workability, and distensibility. Benzoate esters are known to improve the properties of polymers such as acrylics, vinyl acetates, and epoxides.[7] They can enhance film formation, leveling, and the appearance of the final coating.[7] In applications like latex caulks, this compound can be used to improve paintability after curing.[7]

The use of this compound and other C8-alkyl benzoates has been shown to offer unexpected improvements in the properties of film-forming compositions and the resulting films.[7] It can act as a replacement for other plasticizers to reduce the volatile organic content (VOC) in coatings while maintaining desired viscosity and solvating characteristics.[7]

With its pleasant odor and low volatility, this compound is used as a fragrance agent in various products.[3][6] In material science, it can be encapsulated to create controlled-release systems. Encapsulation protects the fragrance from degradation and controls its release over time, which can be triggered by mechanisms like pressure, temperature, or diffusion. While specific protocols for this compound are not widely published, methods like complex coacervation used for similar lipophilic compounds can be adapted.[8] Such systems are valuable for creating functionalized textiles, scented polymers, and long-lasting air fresheners.[9]

Experimental Protocols

This protocol describes the synthesis of this compound from benzoic acid and n-octanol using a Dean-Stark apparatus to remove water and drive the reaction to completion. This method is a standard azeotropic esterification.[4][10]

Materials:

  • Benzoic Acid

  • n-Octanol

  • Toluene (or another suitable azeotropic solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Setup: Assemble the Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Reactants: To the flask, add benzoic acid (1.0 eq), n-octanol (1.2 eq), and toluene (approx. 2-3 mL per gram of benzoic acid).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of benzoic acid).

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, and the toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Remove the toluene solvent using a rotary evaporator. The remaining crude product can be purified by vacuum distillation to yield pure this compound.[6]

Diagram 1: Synthesis Workflow for this compound

G cluster_setup Reaction Setup cluster_workup Product Isolation & Purification reactants 1. Add Reactants (Benzoic Acid, n-Octanol, Toluene) catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst heat 3. Heat to Reflux (Dean-Stark) catalyst->heat cool 4. Cool Mixture heat->cool Reaction Complete wash 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) cool->wash dry 6. Dry with MgSO₄ wash->dry evaporate 7. Evaporate Toluene dry->evaporate distill 8. Vacuum Distill evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

This protocol provides a general method for casting a polymer film using a commercially available polymer emulsion (e.g., acrylic or vinyl acetate) and this compound as a plasticizer.[7]

Materials:

  • Polymer emulsion (e.g., acrylic latex)

  • This compound

  • Deionized water

  • Wetting agent (optional, e.g., Fluorad™ FC-120)

  • Defoamer (optional)

  • Glass plate or other flat casting substrate

  • Drawdown bar or film applicator

  • Drying oven

Procedure:

  • Formulation: In a beaker, weigh the polymer emulsion.

  • Plasticizer Addition: While stirring gently, slowly add the desired amount of this compound. The concentration can be varied (e.g., 5, 10, 15 parts per hundred parts of resin, phr) to test its effect on film properties.

  • Homogenization: Add optional wetting agents and defoamers as needed. Continue stirring for 30 minutes to ensure a homogenous mixture.

  • Casting: Place a clean glass plate on a level surface. Pour a portion of the mixture onto the plate.

  • Film Application: Use a drawdown bar with a set gap (e.g., 10 mils) to spread the mixture evenly across the plate, forming a wet film of uniform thickness.

  • Drying: Allow the film to air-dry for at least 24 hours in a dust-free environment. Then, place it in a low-temperature oven (e.g., 50°C) for a specified time to ensure complete solvent evaporation and film coalescence.

  • Characterization: Once dry, carefully peel the film from the substrate. The film can then be tested for mechanical properties (tensile strength, elongation), thermal properties (Glass Transition Temperature, Tg, via DSC), and visual properties (clarity, gloss).

Diagram 2: Polymer Film Preparation Workflow

G start Start blend 1. Blend Polymer Emulsion with this compound start->blend cast 2. Cast Film on Substrate blend->cast dry 3. Dry and Cure Film cast->dry characterize 4. Characterize Film (Mechanical, Thermal) dry->characterize end End characterize->end

Caption: Experimental workflow for preparing and testing a plasticized polymer film.

This protocol is an adapted method for encapsulating a lipophilic core material like this compound using gelatin and a polyanion. This process is suitable for applications requiring controlled release.[8]

Materials:

  • This compound (core material)

  • Gelatin (Type A or B)

  • Sodium Polyphosphate or Gum Arabic (polyanion)

  • Deionized water

  • Acetic Acid (for pH adjustment)

  • Glutaraldehyde (cross-linking agent)

  • Mechanical stirrer

Procedure:

  • Wall Material Preparation: Dissolve gelatin in deionized water at ~50°C with stirring to form a solution (e.g., 5% w/v). In a separate container, dissolve the polyanion in deionized water.

  • Core Emulsification: Add the this compound core material to the gelatin solution. Emulsify the mixture using a high-shear mechanical stirrer until the desired droplet size is achieved.

  • Coacervation: Slowly add the polyanion solution to the emulsion while maintaining the temperature and stirring.

  • pH Adjustment: Gradually lower the pH of the mixture by adding acetic acid dropwise. As the pH is adjusted (typically to around 4.0-4.5), the gelatin and polyanion will form a complex coacervate that deposits around the oil droplets.

  • Hardening: Cool the mixture to below 10°C to solidify the coacervate shell.

  • Cross-linking: Add a small amount of glutaraldehyde to cross-link the gelatin, making the microcapsule shells durable and stable. Allow the cross-linking reaction to proceed for several hours.

  • Isolation: The resulting microcapsules can be isolated by filtration or centrifugation, washed with water, and then dried (e.g., by freeze-drying or spray-drying).

Diagram 3: Logical Steps in Complex Coacervation

Caption: Logical relationship of steps in the microencapsulation process.

References

Troubleshooting & Optimization

troubleshooting octyl benzoate synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octyl benzoate. Our goal is to help you troubleshoot common experimental issues, optimize reaction conditions, and minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer esterification of benzoic acid with 1-octanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water.

Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis are a common issue and can stem from several factors. Here are the primary causes and corresponding solutions:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the reaction to completion, consider the following:

    • Use of Excess Reagent: Employing a molar excess of one of the reactants, typically the less expensive one (1-octanol), can shift the equilibrium towards the product side. A molar ratio of 1.5:1 to 3:1 of octanol to benzoic acid is often effective.

    • Removal of Water: Water is a byproduct of the esterification, and its presence can drive the reaction backward (hydrolysis). Removing water as it forms is crucial for achieving high yields. This can be accomplished by using a Dean-Stark apparatus during reflux.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Catalyst Issues: The choice and amount of catalyst are critical.

    • Insufficient Catalyst: Ensure an adequate amount of catalyst is used. For sulfuric acid, a catalytic amount is typically sufficient.

    • Catalyst Activity: If using a solid acid catalyst, ensure it is active and has not been poisoned by impurities.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction temperature should be high enough to favor ester formation but not so high as to cause decomposition of reactants or products. Refluxing the reaction mixture is a common practice.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Careful extraction and distillation techniques are necessary to maximize recovery.

Q3: What are the common side reactions in this compound synthesis, and how can I minimize them?

A3: Several side reactions can occur during the Fischer esterification of benzoic acid and 1-octanol, leading to impurities and reduced yield.

  • Hydrolysis: This is the reverse of the esterification reaction, where the this compound reacts with water to form benzoic acid and 1-octanol.

    • Mitigation: As mentioned above, removing water from the reaction mixture using a Dean-Stark trap is the most effective way to minimize hydrolysis.

  • Dehydration of 1-Octanol: Under strong acidic conditions and heat, 1-octanol can undergo dehydration to form octene isomers.

    • Mitigation: While difficult to completely eliminate, using the minimum effective amount of a strong acid catalyst and avoiding excessively high temperatures can help reduce the rate of this side reaction.

  • Ether Formation (Octyl Ether): Two molecules of 1-octanol can condense to form dioctyl ether, with the elimination of a water molecule.

    • Mitigation: This is also favored by strong acid and high temperatures. Careful control of reaction conditions can help to limit its formation.

  • Oxidation of 1-Octanol: In the presence of certain impurities or under harsh conditions, 1-octanol can be oxidized to octanal or octanoic acid.

    • Mitigation: Using pure starting materials and running the reaction under an inert atmosphere (e.g., nitrogen) can help prevent oxidative side reactions.

Q4: How can I monitor the progress of my this compound synthesis?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Spot the reaction mixture alongside your starting materials (benzoic acid and 1-octanol) on a TLC plate. As the reaction progresses, you will observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the this compound product. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Q5: What is the best way to purify the crude this compound after the reaction?

A5: A standard purification procedure for this compound involves the following steps:

  • Neutralization and Washing: After cooling the reaction mixture, it is typically diluted with an organic solvent (like diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid and the acid catalyst. This is followed by a wash with brine (saturated NaCl solution).

  • Drying: The organic layer is then dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude ester is then purified by vacuum distillation to separate the this compound from any remaining 1-octanol and other high-boiling impurities.

Troubleshooting Guides

Problem 1: Low Product Yield
Potential Cause Recommended Solutions
Incomplete Reaction (Equilibrium) - Increase the molar ratio of 1-octanol to benzoic acid (e.g., 2:1 or 3:1).- Use a Dean-Stark apparatus to remove water azeotropically during the reaction.
Insufficient Catalyst - Ensure an appropriate amount of acid catalyst is used. For H₂SO₄, a catalytic amount is sufficient.
Suboptimal Temperature - Ensure the reaction is heated to reflux to achieve a reasonable reaction rate.
Product Loss During Work-up - Perform extractions carefully to avoid loss in the aqueous layer.- Ensure complete removal of the organic solvent before distillation.- Use vacuum distillation to purify the final product and minimize thermal decomposition.
Problem 2: Presence of Impurities in the Final Product
Potential Impurity Identification (Expected Spectroscopic Signals) Recommended Purification Method
Unreacted Benzoic Acid - IR: Broad O-H stretch (~3000 cm⁻¹).- ¹H NMR: Carboxylic acid proton signal (>10 ppm).- Wash the crude product with a saturated solution of sodium bicarbonate.
Unreacted 1-Octanol - IR: Broad O-H stretch (~3300 cm⁻¹).- ¹H NMR: -CH₂-OH protons and the hydroxyl proton.- Vacuum distillation.
Dioctyl Ether - ¹H NMR: Absence of aromatic protons, presence of characteristic ether protons (-CH₂-O-CH₂-).- GC-MS: A distinct peak with a mass corresponding to dioctyl ether.- Careful fractional vacuum distillation.

Experimental Protocols

Key Experiment: Fischer Esterification of Benzoic Acid with 1-Octanol

Materials:

  • Benzoic acid

  • 1-Octanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine benzoic acid, 1-octanol (in a desired molar excess, e.g., 2 equivalents), and a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by using TLC.

  • Work-up: Once the reaction is complete (no more water is collected or TLC indicates consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Extraction: Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid - be cautious of CO₂ evolution), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by vacuum distillation to obtain the pure product.

Visualizations

Octyl_Benzoate_Synthesis benzoic_acid Benzoic Acid protonated_carbonyl Protonated Carbonyl benzoic_acid->protonated_carbonyl + H⁺ octanol 1-Octanol octanol->protonated_carbonyl + H⁺ dioctyl_ether Dioctyl Ether octanol->dioctyl_ether + 1-Octanol - H₂O octene Octene octanol->octene - H₂O (Dehydration) catalyst H₂SO₄ (catalyst) octyl_benzoate This compound protonated_carbonyl->octyl_benzoate + 1-Octanol - H₂O, - H⁺ octyl_benzoate->benzoic_acid + H₂O (Hydrolysis) octyl_benzoate->octanol + H₂O (Hydrolysis) water Water

Caption: Main reaction pathway and side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_catalyst Is the catalyst active and in sufficient quantity? check_equilibrium->check_catalyst Yes solution_equilibrium Increase octanol ratio and/or remove water (Dean-Stark). check_equilibrium->solution_equilibrium No check_workup Was the work-up and purification efficient? check_catalyst->check_workup Yes solution_catalyst Add more catalyst or use fresh/activated catalyst. check_catalyst->solution_catalyst No check_side_reactions Are side products being formed? check_workup->check_side_reactions Yes solution_workup Optimize extraction and distillation procedures. check_workup->solution_workup No solution_side_reactions Optimize temperature and catalyst loading. Purify starting materials. check_side_reactions->solution_side_reactions Yes

Technical Support Center: Optimization of Octyl Benzoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of octyl benzoate esterification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for synthesizing this compound? A1: this compound is synthesized via the esterification of benzoic acid with n-octanol.[1] This reaction, typically a Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester and water.[1][2] The reaction is reversible, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[2][3]

Q2: What are the most effective catalysts for this esterification? A2: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are common and effective homogeneous catalysts that accelerate the reaction rate.[4] Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or metal-based catalysts (e.g., zirconium/titanium solid acids), are also used.[5][6] Solid acids offer the advantage of being easily recoverable and reusable, minimizing environmental waste.[5][6]

Q3: What key parameters influence the reaction yield and rate? A3: The primary factors affecting the esterification of this compound are reaction temperature, catalyst concentration, the molar ratio of reactants (octanol to benzoic acid), and reaction time.[7][8] Efficient removal of water, a byproduct of the reaction, is also critical to drive the equilibrium towards the formation of the ester product.[2][3]

Q4: What are the typical physical properties of this compound? A4: this compound is a colorless liquid.[9] It is classified as a benzoate ester, resulting from the formal condensation of benzoic acid and octan-1-ol.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue: Low or No Product Yield

Q: My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted benzoic acid. What are the likely causes? A: Several factors can lead to incomplete conversion in Fischer esterification. The most common culprits are:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of the water byproduct can shift the equilibrium back towards the reactants, lowering the ester yield.[2][3]

  • Insufficient Catalyst: An inadequate amount or deactivated acid catalyst will result in a slow or stalled reaction.[3][4] The catalytic activity of sulfuric acid, for instance, can be strongly inhibited by water.[4]

  • Presence of Water: Any water present in the reagents or glassware at the start of the reaction will inhibit the forward reaction.[3] It is crucial to use anhydrous reagents and properly dried glassware.[3]

  • Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal temperature, leading to a slow reaction rate.[3] Reaction temperatures can range from 50°C to over 200°C depending on the specific process.[11][12]

  • Short Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.[3]

Q: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below expectations. How can I improve it? A: To drive the reaction toward completion and improve your yield, consider these strategies:

  • Use a Large Excess of One Reactant: Employing a large excess of the alcohol (n-octanol) can shift the equilibrium towards the product side.[13]

  • Remove Water as it Forms: The most effective method to increase yield is to remove water from the reaction mixture. This can be accomplished by using a Dean-Stark apparatus during reflux or by performing the reaction in an aromatic solvent that forms an azeotrope with water.[9][12]

  • Increase Catalyst Concentration: Increasing the catalyst loading can enhance the reaction rate, though an excessive amount may lead to side reactions.[4]

Issue: Product Isolation and Purification Challenges

Q: I am having difficulty separating the this compound from the crude reaction mixture. What is the standard work-up procedure? A: A standard liquid-liquid extraction is typically used for work-up.[14]

  • After cooling the reaction mixture, transfer it to a separatory funnel containing water.[13]

  • Extract the product into an immiscible organic solvent like dichloromethane or ethyl acetate.[13]

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining acid catalyst and unreacted benzoic acid.[3][13] Be cautious, as this can cause foaming due to CO₂ evolution.[13]

  • Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic phase.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.[13]

Q: My final product is colored (e.g., yellow or brown) and appears impure. How can I purify it? A: The primary impurity is often unreacted starting material or byproducts from side reactions.

  • Distillation: The most common method for purifying liquid esters like this compound is distillation under reduced pressure.[15] This separates the desired ester from less volatile impurities and any remaining starting materials.

  • Chromatography: If distillation is ineffective, column chromatography on silica gel can be used for high-purity separation.[16]

Issue: Potential Side Reactions

Q: What are the most common side reactions in this esterification? A: The primary side reactions to be aware of are:

  • Hydrolysis: This is the reverse reaction where the ester reacts with water to revert to the carboxylic acid and alcohol.[2] It is mitigated by removing water from the reaction.[2]

  • Dehydration of the Alcohol: At high temperatures with a strong acid catalyst, the n-octanol can undergo dehydration to form octene or di-n-octyl ether.[2]

Data on Optimized Reaction Conditions

The optimal conditions for esterification can vary based on the catalyst and specific experimental setup. The following tables summarize findings from various studies.

Table 1: Enzymatic Esterification of Octanol with Free Fatty Acids (Taguchi Method) [7]

ParameterOptimal Condition
Temperature60 °C
Catalyst (Novozyme 435)5 wt% of FFA
Molar Ratio (Octanol:FFA)2.5:1
Reaction Time3 hours

Table 2: General Conditions for Acid-Catalyzed Esterification of Benzoic Acid

ParameterTypical Range / ConditionSource
Temperature 110°C - 250°C[12][17]
Catalyst Sulfuric Acid, p-TSA, Solid Acids (e.g., Zr/Ti)[4][6]
Reactant Ratio Excess alcohol is commonly used to shift equilibrium.[13]
Water Removal Azeotropic distillation with a suitable solvent (e.g., toluene).[12]
Reaction Time 3 - 10 hours, depending on other conditions.[7][12]

Detailed Experimental Protocol: Fischer Esterification of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst and a Dean-Stark apparatus to remove water.

Materials and Reagents:

  • Benzoic Acid

  • n-Octanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dichloromethane (or Ethyl Acetate for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add benzoic acid, a molar excess of n-octanol (e.g., 1.5 to 3 equivalents), and toluene.

  • Catalyst Addition: While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the reaction is approaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with 50 mL of water.

    • Extract the product with dichloromethane (40 mL).[13]

    • Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (venting frequently), and 25 mL of brine.[13]

  • Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[13]

  • Purification: Purify the resulting crude this compound by vacuum distillation to obtain the final, pure product.

Visualizations

The following diagrams illustrate key workflows and concepts in this compound esterification.

Esterification_Workflow process process input input output output decision decision wash wash A Mix Reactants (Benzoic Acid, Octanol, Catalyst, Solvent) B Heat to Reflux with Dean-Stark Trap A->B Charge Flask C Cool and Quench with Water B->C Reaction Complete D Extract with Organic Solvent C->D E Wash with NaHCO3 D->E F Wash with Brine E->F G Dry Organic Layer F->G H Remove Solvent (Rotovap) G->H I Purify by Vacuum Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield problem problem question question solution solution cause cause start Low Product Yield q1 Is water being effectively removed? start->q1 q2 Is catalyst amount and activity sufficient? q1->q2 Yes s1 Use Dean-Stark trap. Ensure dry glassware and anhydrous reagents. q1->s1 No q3 Are Temp / Time conditions optimal? q2->q3 Yes s2 Increase catalyst loading. Use fresh catalyst. q2->s2 No q4 Is reactant ratio optimized? q3->q4 Yes s3 Increase temperature or prolong reaction time. q3->s3 No s4 Use excess of n-octanol (e.g., >1.5 eq). q4->s4 No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Fischer_Equilibrium reactant reactant product product catalyst catalyst R1 Benzoic Acid R2 n-Octanol P1 This compound P2 Water C H+ Catalyst C->I1 Hydrolysis (Reverse) C->I2 Hydrolysis (Reverse) I1->I2 Esterification (Forward) I2->I1 Hydrolysis (Reverse)

Caption: The reversible equilibrium of Fischer esterification for this compound.

References

Technical Support Center: Purification of Crude Octyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude octyl benzoate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guides

Issue: Low Yield of Purified this compound

Question Answer
Why is my final yield of this compound lower than expected? Low yields can result from several factors throughout the synthesis and purification process. Incomplete esterification reaction, product loss during transfers between glassware, and decomposition during distillation are common culprits. The reversible nature of the Fischer esterification reaction often limits the initial product formation.
How can I improve the yield? To drive the esterification equilibrium towards the product, consider using an excess of one reactant (either benzoic acid or octanol). During the workup, ensure efficient extraction and minimize the number of transfers. When performing distillation, careful control of temperature and pressure is crucial to prevent product loss and decomposition.

Issue: Emulsion Formation During Extraction

Question Answer
An emulsion has formed in my separatory funnel. How can I break it? Emulsion formation is common when washing the organic layer. To break an emulsion, you can try the following: • Add Brine: Wash the mixture with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, helping to force the separation of the two phases. • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers. • Allow it to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for a period can lead to phase separation.

Issue: Impure Product After Purification

Question Answer
My purified this compound is still contaminated with starting materials. What went wrong? The most common impurities are unreacted benzoic acid and octanol. Incomplete washing with a basic solution will leave residual benzoic acid. Inadequate distillation or using an inappropriate mobile phase in chromatography can result in the co-elution of octanol with your product.
How can I improve the purity of my product? Ensure thorough washing with a saturated sodium bicarbonate solution to remove all acidic impurities; test the aqueous layer with pH paper to confirm it is basic. For distillation, use a fractionating column and collect the fraction at the correct boiling point and pressure. If using column chromatography, optimize the mobile phase system using thin-layer chromatography (TLC) first to ensure good separation between this compound and any impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The primary impurities are typically unreacted starting materials, namely benzoic acid and 1-octanol, as well as the acid catalyst (e.g., sulfuric acid) and water, which is a byproduct of the reaction.

Q2: Why is a sodium bicarbonate wash necessary?

A2: A wash with a weak base like saturated sodium bicarbonate solution is crucial to neutralize and remove any remaining acidic components from the organic layer, such as unreacted benzoic acid and the acid catalyst.[1] This is an important step before distillation to prevent acid-catalyzed hydrolysis of the ester at high temperatures.

Q3: What is the purpose of a brine wash?

A3: A brine (saturated NaCl solution) wash helps to remove the bulk of dissolved water from the organic layer and can also aid in breaking up emulsions that may have formed during the aqueous washes.

Q4: Why is vacuum distillation preferred for purifying this compound?

A4: this compound has a high boiling point at atmospheric pressure. Distilling at this temperature could lead to decomposition of the product. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature and minimizing the risk of degradation.

Q5: How can I monitor the purity of my this compound fractions during purification?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For distillation, collecting fractions over narrow temperature ranges and analyzing each by TLC or Gas Chromatography (GC) can determine their purity. The final product's purity can be quantitatively assessed using techniques like GC-MS or HPLC.

Quantitative Data Summary

The following table summarizes key quantitative data for the purification of this compound.

ParameterValueSource
Molecular Formula C₁₅H₂₂O₂[2]
Molecular Weight 234.33 g/mol [2]
Boiling Point (atm) 305.5 °C[3]
Density (20/4 °C) 0.9639 g/cm³[3]
Solubility Insoluble in water; soluble in alcohol and oils.[4]
Typical Purity (Post-Washing) >90%General laboratory practice
Typical Yield (Post-Distillation) 80-95%Analogy from similar ester purifications
Final Purity (Post-Distillation) >98%[3]

Detailed Experimental Protocol: Purification of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound synthesized via Fischer esterification.

1. Materials and Reagents:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flasks

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

2. Work-up and Washing:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution. Swirl gently and vent the funnel frequently to release the CO₂ gas produced.

  • Shake the funnel more vigorously and then allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolves.

  • Wash the organic layer with an equal volume of brine. Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filter the drying agent and collect the dried organic solution in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the crude, dry this compound.

3. Final Purification (Choose one of the following methods):

A. Vacuum Distillation:

  • Set up a vacuum distillation apparatus.

  • Add the crude this compound and a boiling chip or stir bar to the distillation flask.

  • Slowly apply vacuum and begin heating.

  • Collect and discard any low-boiling forerun.

  • Collect the main fraction of pure this compound at the appropriate temperature and pressure (a starting point could be ~150-160 °C at 5 mmHg, but this will need to be optimized).

B. Flash Column Chromatography:

  • Pack a silica gel column.

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).

  • Load the sample onto the column.

  • Elute the product using a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased if necessary.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow crude_product Crude this compound wash_bicarb Wash with Saturated NaHCO3 crude_product->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_agent Dry with Anhydrous MgSO4 wash_brine->dry_agent filter Filter dry_agent->filter rotovap Solvent Removal (Rotovap) filter->rotovap purification_choice Final Purification? rotovap->purification_choice distillation Vacuum Distillation purification_choice->distillation High Boiling Point chromatography Column Chromatography purification_choice->chromatography Difficult Separation pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of crude this compound.

Emulsion_Troubleshooting start Emulsion Formed During Extraction step1 Allow to Stand for 10-15 min start->step1 step2 Add Saturated Brine Solution step1->step2 No success Phases Separated step1->success Yes step3 Gently Swirl (Do Not Shake) step2->step3 No step2->success Yes step4 Centrifuge the Mixture step3->step4 No step3->success Yes step4->success Yes failure Emulsion Persists step4->failure No

Caption: Troubleshooting guide for emulsion formation during workup.

References

Technical Support Center: Resolving Octyl Benzoate Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the solubility of octyl benzoate in aqueous solutions.

Introduction to this compound

This compound is a benzoate ester characterized by its aromatic ring and an eight-carbon alkyl chain. This structure confers a high degree of lipophilicity, making it practically insoluble in water.[1][2] It is, however, soluble in alcohols, oils, and other organic solvents.[1][3] Its properties make it a valuable excipient in various applications, including as a fragrance, emollient, and solvent in cosmetic and pharmaceutical formulations.[4][5]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.33 g/mol [1][5]
Appearance Colorless to pale straw-colored, slightly viscous liquid[1][3]
Water Solubility Insoluble (Predicted: ~0.9 mg/L at 25°C)[6]
LogP (o/w) ~5.7 (estimated)[6]
Solubility Soluble in alcohol and oils[1][3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is a highly non-polar molecule due to its long alkyl chain and benzene ring. Water is a highly polar solvent. According to the principle of "like dissolves like," the significant difference in polarity between this compound and water prevents dissolution. Its predicted water solubility is extremely low, on the order of milligrams per liter.[6]

Q2: I observed phase separation after adding this compound to my aqueous formulation. What should I do?

A2: Phase separation is expected when attempting to mix this compound directly with an aqueous solution. To create a stable, homogenous formulation, you will need to employ solubilization techniques. These methods aim to reduce the interfacial tension between the oil (this compound) and water phases.

Q3: Can I heat the solution to dissolve this compound in water?

A3: While heating can slightly increase the solubility of most compounds, it will not be sufficient to dissolve a significant amount of this compound in water. The increase in solubility will be negligible, and the this compound will likely precipitate out of the solution upon cooling.

Q4: Are there any safety concerns I should be aware of when handling this compound?

A4: this compound is generally considered to have low toxicity. However, it is recommended to handle it with standard laboratory safety precautions, including wearing gloves and eye protection, as it may cause skin or eye irritation.[4]

Troubleshooting Guide: Resolving Solubility Issues

This guide provides systematic approaches to overcome common problems related to this compound solubility.

Issue 1: this compound forms an oily layer on top of the aqueous solution.

This indicates a complete lack of miscibility.

Solutions:

  • Co-solvency: Introduce a water-miscible organic solvent to the aqueous phase to reduce its polarity.

  • Surfactant-mediated solubilization: Add a surfactant to the system to form micelles that can encapsulate the this compound.

  • Cyclodextrin complexation: Utilize cyclodextrins to form inclusion complexes with this compound, thereby increasing its apparent water solubility.

Issue 2: The solution is cloudy or turbid after adding this compound with a solubilizing agent.

This suggests that the solubilization is incomplete or that the system is unstable.

Solutions:

  • Increase solubilizer concentration: The amount of co-solvent, surfactant, or cyclodextrin may be insufficient for the concentration of this compound used.

  • Optimize the solubilizer: Not all solubilizers are equally effective. You may need to screen different types of co-solvents, surfactants with varying HLB (Hydrophile-Lipophile Balance) values, or different types of cyclodextrins.

  • Adjust the pH: For formulations containing ionizable excipients, the pH can influence the stability and solubilizing capacity of the system.

  • Apply energy: Sonication or high-shear mixing can aid in the dispersion and solubilization process, especially when forming emulsions or microemulsions.

Issue 3: The solution is clear initially but precipitation occurs over time.

This points to a kinetically stable but thermodynamically unstable system.

Solutions:

  • Re-evaluate the formulation ratios: The ratio of this compound to the solubilizing agent may be at the border of the solubility limit. A slight adjustment may be necessary to achieve long-term stability.

  • Investigate temperature effects: Changes in storage temperature can affect solubility and lead to precipitation.

  • Consider a different solubilization strategy: If a particular method provides only short-term stability, a different approach or a combination of methods may be required.

Experimental Protocols for Solubilization

Method 1: Co-solvency

This method involves reducing the polarity of the aqueous solvent by adding a water-miscible organic solvent.

Materials:

  • This compound

  • Purified water

  • Co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Magnetic stirrer and stir bar

  • Glass vials

Procedure:

  • Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in purified water).

  • To a known volume of each co-solvent solution, add an excess amount of this compound.

  • Stir the mixtures at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After reaching equilibrium, stop stirring and allow any undissolved this compound to settle.

  • Carefully withdraw a sample from the clear supernatant.

  • Filter the sample through a suitable filter (e.g., 0.45 µm PTFE syringe filter) to remove any remaining undissolved droplets.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Expected Outcome: The solubility of this compound will increase with an increasing concentration of the co-solvent.

Quantitative Data (Illustrative Example for a Hydrophobic Ester):

Co-solvent (Ethanol, % v/v)Solubility (mg/mL)
0< 0.01
100.1
201.5
3015
40120
50> 500
Method 2: Surfactant-Mediated Solubilization (Microemulsion)

This method uses surfactants to form thermodynamically stable, transparent microemulsions.

Materials:

  • This compound (Oil phase)

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Co-surfactant (e.g., Propylene glycol, Ethanol)

  • Purified water (Aqueous phase)

  • Magnetic stirrer

Procedure:

  • Construct a pseudo-ternary phase diagram to identify the microemulsion region. This involves preparing numerous formulations with varying ratios of oil, surfactant/co-surfactant (Sₘᵢₓ), and water.

  • Prepare the Sₘᵢₓ by mixing the surfactant and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • For each Sₘᵢₓ ratio, mix it with the this compound (oil phase) at various weight ratios (e.g., 9:1, 8:2, 7:3, ... 1:9).

  • Titrate each oil-Sₘᵢₓ mixture with water dropwise under constant stirring.

  • Observe the mixture for transparency and flowability. The points at which the mixture becomes clear and then turbid are recorded.

  • Plot the data on a ternary phase diagram to delineate the microemulsion region.

  • Select a formulation from within the stable microemulsion region for your application.

Method 3: Cyclodextrin Complexation

This technique involves the formation of an inclusion complex where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Purified water

  • Shaker or magnetic stirrer

  • Analytical balance

Procedure (Phase Solubility Study):

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Shake the sealed vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the samples to remove the undissolved this compound.

  • Determine the concentration of dissolved this compound in each sample by a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved this compound (y-axis) against the concentration of cyclodextrin (x-axis). The slope of the initial linear portion of this phase solubility diagram can be used to determine the stability constant of the inclusion complex.

Visualizing Experimental Workflows and Relationships

experimental_workflow cluster_prep Preparation cluster_methods Solubilization Methods cluster_analysis Analysis & Optimization Start Start Problem This compound Insoluble in Water Start->Problem Co_solvency Co-solvency Problem->Co_solvency  Adjust Polarity Surfactants Surfactants Problem->Surfactants Form Micelles/ Microemulsions Cyclodextrins Cyclodextrins Problem->Cyclodextrins Form Inclusion Complexes Equilibration Equilibration (24-72h) Co_solvency->Equilibration Surfactants->Equilibration Cyclodextrins->Equilibration Filtration Filtration Equilibration->Filtration Quantification Quantification (e.g., HPLC) Filtration->Quantification Optimization Optimize Formulation Quantification->Optimization Final_Formulation Stable Aqueous Formulation Optimization->Final_Formulation Achieve Desired Solubility & Stability

Caption: A general workflow for selecting and optimizing a solubilization method for this compound.

troubleshooting_logic Start Insolubility Issue Observation Observe Outcome Start->Observation Phase_Separation Phase Separation Observation->Phase_Separation No Solubilizer Cloudiness Cloudiness/Turbidity Observation->Cloudiness Insufficient Solubilizer Precipitation Precipitation Over Time Observation->Precipitation Unstable System Action1 Add/Increase Solubilizer Phase_Separation->Action1 Action2 Optimize Solubilizer Type & Ratio Cloudiness->Action2 Action3 Re-evaluate Formulation/ Consider Alternative Method Precipitation->Action3 Action1->Observation Re-evaluate Action2->Observation Re-evaluate Action3->Start Restart

Caption: A logical troubleshooting guide for addressing this compound solubility issues.

References

Technical Support Center: Optimizing Octyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of octyl benzoate. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield in Fischer Esterification

  • Question: My Fischer esterification reaction is showing low or no conversion to this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in the synthesis of this compound via Fischer esterification can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Incomplete Reaction: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove water as it is formed.[1][2]

      • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[3] Ensure the apparatus is set up correctly and that the solvent being used (e.g., toluene) forms an azeotrope with water. Alternatively, using a large excess of one of the reactants, typically the less expensive 1-octanol, can shift the equilibrium to favor the product.[1][4] A four-fold molar excess of the alcohol can theoretically produce the ester in ~95% yield.[4]

    • Insufficient Catalyst: A strong acid catalyst is necessary to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol.

      • Solution: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[5]

    • Reaction Time and Temperature: The reaction may not have reached equilibrium.

      • Solution: Increase the reaction time and ensure the mixture is maintained at the appropriate reflux temperature.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Purity of Reactants: The presence of water in the starting materials (benzoic acid or 1-octanol) can inhibit the reaction.

      • Solution: Use anhydrous reactants and solvents.

Issue 2: Side Product Formation

  • Question: My reaction mixture contains significant impurities alongside the desired this compound. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation can compete with the desired esterification, reducing the yield and complicating purification.

    • Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of 1-octanol to form di-n-octyl ether.[7]

      • Solution: Maintain careful temperature control and avoid excessively high temperatures. Use the minimum effective amount of the acid catalyst.

    • Oxidation of the Alcohol: In the presence of certain catalysts or impurities, 1-octanol can be oxidized.[8]

      • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue. Use pure reactants and catalysts.

Issue 3: Challenges in Product Purification

  • Question: I'm having difficulty purifying the this compound from the crude reaction mixture. What are the common challenges and how can I address them?

  • Answer: Purification is a critical step to obtain high-purity this compound.

    • Incomplete Removal of Acid Catalyst and Unreacted Benzoic Acid: Residual acids can lead to product degradation during distillation.

      • Solution: During the workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted benzoic acid.[4][9] Continue washing until CO₂ evolution ceases.

    • Emulsion Formation during Extraction: The presence of unreacted starting materials and the ester product can sometimes lead to the formation of emulsions during aqueous workup, making phase separation difficult.

      • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow sufficient time for the layers to separate completely.

    • Product is Discolored (Yellow or Brown): This can be due to thermal degradation or the presence of impurities.

      • Solution: Purify the crude ester by vacuum distillation to lower the boiling point and minimize thermal stress on the product.[7][10] If discoloration persists, consider treating the crude product with activated carbon before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound in a laboratory setting?

A1: The Fischer-Speier esterification is the most widely used method for synthesizing this compound. It involves the reaction of benzoic acid with 1-octanol in the presence of an acid catalyst.[11] To maximize the yield, it is common practice to use an excess of 1-octanol and to remove the water that is formed during the reaction.[1][4]

Q2: Are there greener alternatives to traditional acid-catalyzed esterification?

A2: Yes, several greener alternatives exist. Lipase-catalyzed esterification is a biocatalytic method that operates under milder conditions and avoids the use of strong acids.[11][12] Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields with fewer side products.[13][14]

Q3: How can I monitor the progress of my this compound synthesis?

A3: The progress of the reaction can be monitored by several techniques. Thin Layer Chromatography (TLC) is a simple and rapid method to qualitatively track the consumption of the starting materials and the formation of the product. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for a more quantitative analysis of the reaction mixture.[4][15]

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4: When working with strong acids like concentrated sulfuric acid, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. 1-Octanol can be irritating to the skin and eyes.[16] this compound itself may cause skin irritation.[4]

Q5: What is the expected yield for the Fischer esterification of benzoic acid and 1-octanol?

A5: The yield can vary significantly depending on the reaction conditions. By using a four-fold molar excess of the alcohol and efficiently removing water, a yield of approximately 95% can be achieved.[4] However, isolated yields are often lower, around 75%, due to losses during the aqueous workup.[4]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for Benzoate Esters

Synthesis MethodCatalystTemperature (°C)Reaction TimeTypical Yield (%)Reference(s)
Conventional Heating (Fischer Esterification) H₂SO₄ or p-TsOHReflux (typically >100)2 - 10 hours75 - 95[4][5]
Microwave-Assisted Synthesis H₂SO₄1705 - 15 minutes~97[13][17]
Lipase-Catalyzed Synthesis Immobilized Lipase (e.g., Novozym 435)40 - 601 - 24 hours51 - 99.5[5][11]
Transesterification Titanate catalyst65 - 1201 - 24 hours~90 - 99[5][18]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid and 1-Octanol

This protocol describes a standard laboratory procedure for the synthesis of this compound using conventional heating.

  • Materials:

    • Benzoic acid

    • 1-Octanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Toluene (or another suitable solvent for azeotropic water removal)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Diethyl ether or ethyl acetate for extraction

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Standard laboratory glassware

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add benzoic acid and a 1.5 to 4-fold molar excess of 1-octanol.[4][19] Add a suitable amount of toluene to fill the Dean-Stark trap.

    • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the reactants).[6]

    • Reflux: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.[19]

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with saturated sodium bicarbonate solution (until no more gas evolves), water, and then brine.[4][9]

    • Drying and Solvent Removal:

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Filter off the drying agent.

      • Remove the solvent and excess 1-octanol under reduced pressure using a rotary evaporator.

    • Purification:

      • Purify the crude this compound by vacuum distillation to obtain the final product.[7]

Mandatory Visualizations

Fischer_Esterification_Workflow Experimental Workflow for this compound Synthesis via Fischer Esterification cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification reactants Combine Benzoic Acid, 1-Octanol, and Toluene in a Round-Bottom Flask catalyst Add Concentrated Sulfuric Acid reactants->catalyst reflux Heat to Reflux and Collect Water in Dean-Stark Trap catalyst->reflux cool Cool Reaction Mixture reflux->cool wash_bicarb Wash with Saturated NaHCO3 Solution cool->wash_bicarb wash_water_brine Wash with Water and Brine wash_bicarb->wash_water_brine dry Dry Organic Layer (e.g., Na2SO4) wash_water_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap distill Vacuum Distillation filter_evap->distill product product distill->product Pure this compound

Caption: Workflow for this compound Synthesis.

Troubleshooting_Yield Troubleshooting Low Yield in this compound Synthesis start Low or No Yield check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst concentration adequate? check_water->check_catalyst Yes solution_water Use Dean-Stark trap or increase excess of 1-octanol. check_water->solution_water No check_time_temp Are reaction time and temperature sufficient? check_catalyst->check_time_temp Yes solution_catalyst Increase catalyst loading or use a stronger acid. check_catalyst->solution_catalyst No check_reactants Are reactants pure and anhydrous? check_time_temp->check_reactants Yes solution_time_temp Increase reaction time and/or ensure proper reflux temperature. check_time_temp->solution_time_temp No solution_reactants Use anhydrous reactants and solvents. check_reactants->solution_reactants No end end check_reactants->end Yield should improve. If not, consider side reactions.

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Crystallization of Octyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of octyl benzoate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining crystalline this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your crystallization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound, which exists as a colorless to pale yellow liquid at room temperature.[1][2][3] The primary challenge is inducing and perfecting the crystallization of this low-melting-point substance.

IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form Inappropriate Solvent System: this compound is soluble in organic solvents and insoluble in water.[2] The chosen solvent may be too good, keeping it in solution even at low temperatures. • Insufficient Supersaturation: The concentration of this compound in the solvent may not be high enough to induce nucleation. • Cooling Rate Too Slow or Too Fast: An optimal cooling rate is necessary to promote nucleation and crystal growth.[4][5]Solvent Screening: Experiment with a variety of solvents or a mixed-solvent system. A good solvent for crystallization should dissolve this compound when hot but have low solubility when cold. Consider anti-solvent addition (e.g., adding water to an alcohol solution). • Increase Concentration: Prepare a more concentrated solution by either dissolving more this compound or evaporating some of the solvent. • Optimize Cooling Profile: Experiment with different cooling rates. Try both rapid cooling (plunging in an ice bath) and slow, controlled cooling.
Oiling Out Instead of Crystallizing High Solute Concentration: The solution may be too concentrated, leading to the separation of liquid this compound instead of solid crystals. • Cooling Too Rapidly: Fast cooling can cause the system to pass through the metastable zone too quickly, leading to liquid-liquid phase separation.[4] • Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting an amorphous or oily state.[6][7]Dilute the Solution: Add a small amount of the solvent to reduce the concentration. • Slower Cooling: Allow the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator. • Purification: Purify the this compound sample before crystallization using techniques like distillation or chromatography to remove impurities.
Poor Crystal Quality (e.g., small, needle-like, or clumped) Rapid Nucleation: A high degree of supersaturation or rapid cooling can lead to the formation of many small crystals.[4] • Impurities: Foreign particles can act as nucleation sites, leading to uncontrolled crystal growth.[6]Control Supersaturation: Use a less concentrated solution or a slower cooling rate to reduce the number of nuclei formed. • Seeding: Introduce a seed crystal of pure this compound to encourage the growth of larger, more well-defined crystals. • Filtration: Filter the hot solution before cooling to remove any particulate impurities.
Low Yield Incomplete Crystallization: A significant amount of this compound may remain dissolved in the mother liquor. • Washing with Inappropriate Solvent: Washing the crystals with a solvent in which they are soluble will lead to product loss.Optimize Temperature and Time: Ensure the solution is cooled to the lowest practical temperature and allowed sufficient time for crystallization to complete. • Solvent Selection for Washing: Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of this compound?

While not explicitly found in the provided search results, as a liquid at room temperature, its melting point is below ambient temperature. Successful crystallization will require cooling below this point.

Q2: What are the ideal solvent properties for crystallizing this compound?

An ideal solvent should:

  • Completely dissolve this compound at an elevated temperature.

  • Have very low solubility for this compound at low temperatures.

  • Be chemically inert to this compound.

  • Have a relatively low boiling point for easy removal after crystallization.[8]

  • Either not dissolve impurities or dissolve them very well so they remain in the mother liquor.

Q3: How do impurities affect the crystallization of this compound?

Impurities can significantly hinder crystallization by:

  • Inhibiting nucleation and crystal growth.[6][7]

  • Altering the crystal habit (shape).

  • Being incorporated into the crystal lattice, reducing purity.

  • Promoting "oiling out" instead of crystallization.[6]

Q4: Can I use a mixed solvent system for crystallization?

Yes, a mixed solvent system can be very effective. This typically involves dissolving this compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • Solvent Selection: Based on preliminary tests, select a solvent that dissolves this compound when hot but not when cold (e.g., a short-chain alcohol or a hydrocarbon).

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of the chosen solvent by heating the mixture gently.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., ethanol).

  • Anti-Solvent Addition: Slowly add a "bad" anti-solvent (e.g., water) at room temperature with stirring until the solution becomes persistently cloudy.

  • Heating: Gently heat the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystal Growth: Once crystals appear, allow them to grow undisturbed.

  • Isolation and Washing: Follow steps 6-8 from Protocol 1, using the mixed solvent system (at the final composition) for washing.

  • Drying: Dry the crystals thoroughly.

Visualizations

Troubleshooting Workflow for this compound Crystallization

G start Start Crystallization Experiment no_xtals No Crystals Form start->no_xtals Observation oiling_out Oiling Out Occurs start->oiling_out Observation poor_quality Poor Crystal Quality start->poor_quality Observation success High-Quality Crystals Obtained start->success Observation sol_screen Perform Solvent Screening no_xtals->sol_screen Action inc_conc Increase Concentration no_xtals->inc_conc Action opt_cool Optimize Cooling Rate no_xtals->opt_cool Action dilute Dilute Solution oiling_out->dilute Action slow_cool Use Slower Cooling oiling_out->slow_cool Action purify Purify Sample oiling_out->purify Action poor_quality->slow_cool Action seed Introduce Seed Crystal poor_quality->seed Action filter_hot Hot Filtration of Solution poor_quality->filter_hot Action sol_screen->start Re-attempt inc_conc->start Re-attempt opt_cool->start Re-attempt dilute->start Re-attempt slow_cool->start Re-attempt purify->start Re-attempt seed->start Re-attempt filter_hot->start Re-attempt G cluster_input Input Parameters cluster_process Crystallization Process cluster_output Output Characteristics Solvent Solvent Supersaturation Supersaturation Solvent->Supersaturation Purity Purity Nucleation Nucleation Purity->Nucleation Purity_out Purity Purity->Purity_out Concentration Concentration Concentration->Supersaturation CoolingRate Cooling Rate CoolingRate->Supersaturation Supersaturation->Nucleation CrystalGrowth Crystal Growth Supersaturation->CrystalGrowth Yield Yield Nucleation->Yield CrystalSize Crystal Size Nucleation->CrystalSize CrystalGrowth->Yield CrystalGrowth->CrystalSize

References

Technical Support Center: Octyl Benzoate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and appropriate storage conditions for octyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect it from moisture and direct sunlight.[3] The recommended storage temperature is room temperature.[2][3]

Q2: What are the known incompatibilities of this compound?

This compound should be stored away from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1] Contact with these substances can lead to chemical reactions that may degrade the product.

Q3: What is the expected shelf life of this compound?

The shelf life of this compound is dependent on storage conditions. When stored as recommended, it is a stable compound.[3] For specific product shelf life, always refer to the manufacturer's certificate of analysis and retest date.

Q4: What are the primary degradation pathways for this compound?

As an ester, the most probable degradation pathway for this compound is hydrolysis. This reaction, which can be catalyzed by acids or bases, would break the ester bond to form benzoic acid and octan-1-ol.[4][5] Other potential degradation pathways that should be investigated during forced degradation studies include oxidation and photodegradation.

Q5: Are there any known hazardous decomposition products of this compound?

Under normal storage conditions, hazardous decomposition is not expected. However, in the event of a fire, carbon oxides may be produced.[3] Forced degradation studies are necessary to identify any potential degradants that could form under stress conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Change in Appearance (e.g., color, clarity) Oxidation, photodegradation, or contamination.- Ensure the container is opaque or stored in the dark to prevent light exposure. - Verify that the storage container is properly sealed to prevent exposure to air. - Check for any potential sources of contamination in the storage area.
Phase Separation in Formulation Incompatibility with other excipients, or temperature fluctuations.- Conduct compatibility studies with all formulation excipients. - Store the formulation at a controlled room temperature, avoiding freezing and excessive heat.
Unexpected Peaks in Chromatographic Analysis Degradation of this compound or interaction with excipients.- Perform forced degradation studies to identify potential degradation products. - Develop and validate a stability-indicating analytical method capable of separating this compound from its degradants and any excipient peaks.
Change in pH of a Formulation Hydrolysis of this compound into benzoic acid.- Monitor the pH of the formulation over time during stability studies. - Consider the use of a suitable buffering agent in the formulation to maintain a stable pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[6][7][8][9]

1. Acidic Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture).
  • Add 0.1 N Hydrochloric Acid (HCl).
  • Heat the solution at 60°C for a specified period (e.g., 24, 48 hours).
  • At each time point, withdraw a sample, neutralize it with 0.1 N Sodium Hydroxide (NaOH), and analyze using a suitable chromatographic method.

2. Basic Hydrolysis:

  • Dissolve this compound in a suitable solvent.
  • Add 0.1 N NaOH.
  • Maintain the solution at room temperature for a specified period (e.g., 2, 4, 8 hours), with regular monitoring due to the likelihood of faster degradation.
  • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and analyze.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.
  • Add 3% Hydrogen Peroxide (H₂O₂).
  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24, 48 hours).
  • Analyze samples at predetermined intervals.

4. Thermal Degradation:

  • Place a sample of pure this compound in a stability chamber at an elevated temperature (e.g., 70°C) for an extended period (e.g., 1, 2, 4 weeks).
  • At each time point, dissolve a portion of the sample and analyze.

5. Photostability:

  • Expose a sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
  • A control sample should be kept in the dark under the same temperature conditions.
  • Analyze both the exposed and control samples.

Protocol 2: Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is often suitable for the analysis of benzoate esters.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3][4][10]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water or a suitable buffer is a good starting point.[3][4][10]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm or 257 nm).[3][4][10]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and the detection of its degradation products.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Duration % Degradation of this compound Number of Degradation Products Detected Major Degradation Product (if identified)
0.1 N HCl, 60°C48 hoursDataDataData
0.1 N NaOH, RT8 hoursDataDataData
3% H₂O₂, RT48 hoursDataDataData
Thermal, 70°C4 weeksDataDataData
PhotostabilityICH Q1BDataDataData

Table 2: Long-Term Stability Data for this compound at 25°C/60% RH

Time Point Appearance Assay (% of Initial) Degradation Products (% Area)
0 MonthsClear, colorless liquid100.0Not Detected
3 MonthsDataDataData
6 MonthsDataDataData
9 MonthsDataDataData
12 MonthsDataDataData
18 MonthsDataDataData
24 MonthsDataDataData

Table 3: Accelerated Stability Data for this compound at 40°C/75% RH

Time Point Appearance Assay (% of Initial) Degradation Products (% Area)
0 MonthsClear, colorless liquid100.0Not Detected
1 MonthDataDataData
2 MonthsDataDataData
3 MonthsDataDataData
6 MonthsDataDataData

Visualizations

Stability_Testing_Workflow Stability Testing Workflow for this compound cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting start Define Stability Program Objectives protocol Develop Stability Protocol (ICH Guidelines) start->protocol method_dev Develop & Validate Stability-Indicating Method protocol->method_dev forced_deg Perform Forced Degradation Studies protocol->forced_deg storage Place Samples on Stability (Long-term & Accelerated) method_dev->storage sampling Pull Samples at Time Points storage->sampling analysis Analyze Samples (e.g., HPLC) forced_deg->analysis sampling->analysis data_eval Evaluate Data (Assay, Impurities, Physical Properties) analysis->data_eval report Generate Stability Report data_eval->report shelf_life Propose Shelf-Life & Storage Conditions report->shelf_life

Caption: Workflow for a comprehensive stability testing program for this compound.

Troubleshooting_Logic Troubleshooting Out-of-Specification (OOS) Results cluster_outcomes Potential Outcomes oos OOS Result Observed investigation Initiate Laboratory Investigation oos->investigation check_method Verify Analytical Method Performance investigation->check_method check_sample Examine Sample Integrity & Handling investigation->check_sample retest Retest Original Sample check_method->retest check_sample->retest resample Analyze Resampled Material retest->resample method_error Analytical Method Error Identified resample->method_error sampling_error Sampling/Handling Error Identified resample->sampling_error true_oos OOS Confirmed - Product Degradation resample->true_oos

Caption: Decision tree for investigating out-of-specification results during stability testing.

References

preventing hydrolysis of octyl benzoate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Octyl Benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern in my experiments?

A1: this compound, an ester, can react with water in a process called hydrolysis. This reaction breaks the ester bond, yielding benzoic acid and octan-1-ol.[1] This is a significant concern as it degrades your starting material, leading to inaccurate experimental results, loss of product, and the introduction of impurities that may interfere with your analysis or formulation.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of this compound hydrolysis is primarily influenced by three main factors:

  • pH: The reaction is catalyzed by both acids and bases. Hydrolysis is generally slowest in a neutral to slightly acidic pH range.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures during storage or experimentation can significantly accelerate degradation.[2]

  • Presence of Water: As water is a reactant in hydrolysis, its presence is essential for the reaction to occur. Minimizing contact with moisture is crucial.[1]

Q3: Can common laboratory reagents or excipients promote the hydrolysis of this compound?

A3: Yes, certain reagents and excipients can promote hydrolysis. Acidic or basic compounds can act as catalysts. Additionally, some excipients may contain residual water, which can contribute to hydrolysis over time. It is crucial to assess the compatibility of this compound with all other components in your formulation.[3]

Q4: How can I visually represent the hydrolysis reaction of this compound?

A4: The hydrolysis of this compound can be visualized as a chemical reaction. Below is a diagram illustrating both acid-catalyzed and base-catalyzed hydrolysis pathways.

G Figure 1. Hydrolysis Pathways of this compound cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) OB_acid This compound Products_acid Benzoic Acid + Octan-1-ol OB_acid->Products_acid + H2O_acid H₂O H2O_acid->Products_acid H_plus H⁺ (catalyst) H_plus->OB_acid OB_base This compound Products_base Benzoate Salt + Octan-1-ol OB_base->Products_base + OH_minus OH⁻ (e.g., from NaOH) OH_minus->Products_base

Figure 1. Hydrolysis Pathways of this compound

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and experimentation of this compound.

Problem Possible Cause Recommended Solution
Loss of this compound purity over time in storage. 1. Presence of moisture in the storage container. 2. Storage at elevated temperatures. 3. Contamination with acidic or basic impurities.1. Store in a tightly sealed container with a desiccant. 2. Store in a cool, dark place. Refer to the material safety data sheet (MSDS) for specific storage temperature recommendations.[4] 3. Ensure the use of high-purity starting materials and clean storage vessels.
Inconsistent results in experiments involving this compound. 1. Hydrolysis occurring during the experiment due to aqueous solutions. 2. Incompatible solvents or reagents.1. If possible, use anhydrous solvents. If an aqueous solution is necessary, control the pH with a suitable buffer (e.g., citrate or phosphate buffer in the slightly acidic range).[5] 2. Perform compatibility studies with all experimental components. Avoid strongly acidic or basic conditions.
Appearance of unexpected peaks in HPLC or GC analysis. 1. Degradation of this compound into benzoic acid and octan-1-ol.1. Confirm the identity of the unexpected peaks by comparing their retention times with those of benzoic acid and octan-1-ol standards. Implement preventative measures to minimize hydrolysis.
Low yield in reactions where this compound is a reactant. 1. Hydrolysis of the starting material before or during the reaction.1. Verify the purity of the this compound before starting the reaction. Ensure all reaction components and the reaction environment are dry.

Quantitative Data on Hydrolysis

Table 1: Estimated Half-life of Benzoate Esters at Various pH and Temperatures

pHTemperature (°C)Estimated Half-life of a simple Benzoate Ester
325> 1 year
525Several months
725Weeks to months
925Days to weeks
740Significantly shorter than at 25°C
940Hours to days

Note: This data is illustrative and based on general trends for benzoate esters. The actual half-life of this compound may vary.

Table 2: Factors Influencing the Rate of Hydrolysis of Benzoate Esters

FactorConditionEffect on Hydrolysis Rate
pH Acidic (pH < 4)Catalyzes hydrolysis
Neutral (pH ~6-7)Minimal hydrolysis rate
Basic (pH > 8)Significantly catalyzes hydrolysis
Temperature Increase in temperatureIncreases the rate of hydrolysis
Solvent AqueousHydrolysis occurs
Anhydrous organicHydrolysis is prevented
Buffers Phosphate, BicarbonateMay catalyze hydrolysis[5]
Citrate, AcetateGenerally less catalytic

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and to develop a stability-indicating analytical method.[6][7][8][9][10]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature (25°C) for 4 hours.

    • Withdraw samples at 0, 1, 2, and 4 hours.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a minimal amount of methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at 0, 8, and 24 hours for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Withdraw samples at 0, 24, and 48 hours.

    • Dissolve the samples in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the sample after the exposure period by HPLC.

Data Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation for each condition.

  • Identify and quantify the major degradation products.

G Figure 2. Workflow for Forced Degradation Study start Start: Prepare this compound Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 25°C) start->base oxidation Oxidative Degradation (3% H₂O₂, 25°C) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (Solution, Photostability Chamber) start->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize (for Acid/Base) sample->neutralize analyze Analyze by HPLC sample->analyze neutralize->analyze end End: Evaluate Degradation Profile analyze->end

Figure 2. Workflow for Forced Degradation Study
Protocol 2: Stability-Indicating HPLC Method for this compound and its Hydrolysis Products

This protocol describes a reversed-phase HPLC method for the simultaneous determination of this compound and its primary hydrolysis product, benzoic acid.[11][12][13][14][15][16][17][18][19]

Objective: To quantify this compound and benzoic acid in a sample to assess the extent of hydrolysis.

Instrumentation and Conditions:

  • HPLC System: With a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid to ensure the protonation of benzoic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and benzoic acid in methanol (1 mg/mL).

    • Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to cover a suitable concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve for both this compound and benzoic acid.

    • Inject the prepared sample solutions.

    • Identify and quantify this compound and benzoic acid in the samples based on their retention times and the calibration curves.

System Suitability:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • The resolution between the this compound and benzoic acid peaks should be greater than 2.0.

G Figure 3. HPLC Analysis Workflow prep_standards Prepare Standard Solutions (this compound & Benzoic Acid) inject_standards Inject Standards & Generate Calibration Curve prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Samples prep_samples->inject_samples hplc_system Equilibrate HPLC System hplc_system->inject_standards hplc_system->inject_samples data_analysis Data Analysis: Identify & Quantify Peaks inject_standards->data_analysis inject_samples->data_analysis report Report Results data_analysis->report

References

Technical Support Center: Method Refinement for Octyl Benzoate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for octyl benzoate extraction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the extraction of this compound?

A1: The extraction of this compound, an ester, relies on the principles of liquid-liquid extraction, which separates compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase (water) and an organic phase (a non-polar solvent).[1][2] this compound is soluble in organic solvents but insoluble in water.[3] The process is often part of a "work-up" following its synthesis via Fischer esterification.[4] Unreacted acidic starting materials, like benzoic acid, can be converted into their water-soluble salt forms by washing with a basic solution, allowing them to be removed in the aqueous layer, while the desired ester remains in the organic layer.[5][6]

Q2: What are the primary starting materials for synthesizing this compound?

A2: this compound is typically produced through the azeotropic esterification of n-octanol with benzoic acid.[3] The reaction involves heating the alcohol and carboxylic acid with a strong acid catalyst, such as concentrated sulfuric acid.[7][8]

Q3: What safety precautions are essential when handling the chemicals for this compound synthesis and extraction?

A3: It is crucial to handle all chemicals in a well-ventilated area, preferably a fume hood.[9] Key safety considerations include:

  • Flammability: The alcohol used (octan-1-ol) and many extraction solvents (like diethyl ether) are flammable and should be kept away from open flames or sparks.[7][9]

  • Corrosivity: Liquid carboxylic acids and the concentrated sulfuric acid catalyst are corrosive and can cause skin damage.[7]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and eye protection.[9]

  • Waste Disposal: Dispose of chemical waste according to institutional and regulatory guidelines. Do not discharge into sewer systems.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and extraction of this compound.

Issue 1: Low or No Yield of this compound

Possible Cause Troubleshooting Steps & Solutions
Incomplete Reaction The Fischer esterification is a reversible reaction.[4] To drive the equilibrium towards the product, consider increasing the concentration of one reactant (e.g., using excess n-octanol) or removing water as it forms using a Dean-Stark apparatus.[7][8] Ensure the acid catalyst concentration is sufficient (typically 1-2% by weight) and that the reaction is heated to the appropriate reflux temperature.[10]
Loss During Extraction Significant product loss can occur during the work-up. Ensure the pH of the aqueous wash is correct. If the solution is too basic, it can hydrolyze the ester product back into the starting materials.[11] Avoid vigorous shaking that can lead to emulsion formation, which traps the product.[12]
Premature Precipitation If the crude product is not fully dissolved in the organic solvent before washing, the extraction will be inefficient. Ensure complete dissolution before transferring the mixture to the separatory funnel.

Issue 2: Formation of a Stable Emulsion During Extraction

Possible Cause Troubleshooting Steps & Solutions
Vigorous Agitation Shaking the separatory funnel too aggressively can create an emulsion, which is a suspension of one liquid within the other.[12] Instead of vigorous shaking, gently invert the funnel multiple times to allow for sufficient mixing at the interface.[12]
Presence of Surfactant-like Impurities High concentrations of certain impurities can stabilize emulsions.[12] To break an emulsion, try adding a saturated salt solution (brine). This increases the ionic strength of the aqueous layer, reducing the miscibility of the organic components and helping to separate the layers.[12]
High Concentration of Reactants If the reaction mixture is too concentrated, dilute it with more of the organic extraction solvent before performing the aqueous wash.

Issue 3: Final Product is Impure (Contaminated with Starting Materials)

Possible Cause Troubleshooting Steps & Solutions
Insufficient Washing Traces of unreacted benzoic acid or the acid catalyst can remain in the organic layer.[7] Perform multiple washes with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1][4] Continue washing until the addition of the basic solution no longer causes CO₂ effervescence (bubbling), which indicates all the acid has been neutralized.[7] Follow with a final wash with water or brine to remove residual salts.
Incorrect pH for Washes The basic wash is critical for removing acidic impurities. The base reacts with the water-insoluble benzoic acid to form its water-soluble salt, sodium benzoate, which then partitions into the aqueous layer.[5][13] Ensure the basic solution is sufficient to neutralize all the acid present.
Inadequate Drying Water remaining in the organic layer can contaminate the final product. After separating the organic layer, use a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water before evaporating the solvent.

Data Presentation: Key Experimental Parameters

The table below summarizes key parameters for a typical Fischer esterification synthesis and subsequent extraction of this compound.

ParameterRecommended Value/ConditionPurpose / RationalePotential Issue if Deviated
Reactant Molar Ratio 1:1 to 1:3 (Benzoic Acid : n-Octanol)Using excess alcohol can shift the reaction equilibrium to favor ester formation.[8]A 1:1 ratio may result in lower yields (~70%); a large excess can complicate purification.[8][10]
Catalyst Conc. H₂SO₄ (1-2% of reactant weight)Provides the acidic environment necessary to catalyze the esterification reaction.[10]Insufficient catalyst leads to a very slow or incomplete reaction.
Reaction Temperature Reflux Temperature of the MixtureEnsures the reaction proceeds at an optimal rate without loss of volatile reactants.[4]Temperatures that are too low result in slow reaction rates; overheating can cause side reactions.
Washing Solution 1 5% Sodium Bicarbonate (aq.)Neutralizes and removes unreacted benzoic acid and the H₂SO₄ catalyst.[5][7]Incomplete removal of acid will lead to an impure product.
Washing Solution 2 Saturated NaCl (Brine)Removes residual water from the organic layer and helps break emulsions.[12]Omitting this step can leave dissolved water and salts in the product.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes trace amounts of water from the final organic solution before solvent evaporation.Residual water can co-distill with the product, leading to impurities and inaccurate yield calculations.

Experimental Protocols

Methodology for Synthesis and Extraction of this compound

  • Reaction Setup (Fischer Esterification):

    • In a round-bottom flask, combine benzoic acid, n-octanol (1 to 3 molar equivalents), and a few boiling chips.

    • Carefully add concentrated sulfuric acid (1-2% of the total reactant weight) to the flask and swirl gently to mix.

    • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[4] Allow the reaction to proceed for 1-2 hours. To improve yield, a Dean-Stark apparatus can be used to remove the water byproduct.[8]

  • Work-up and Liquid-Liquid Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to dilute the mixture and facilitate separation.[14]

    • Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel.[5] Stopper the funnel, and gently invert it several times, venting frequently to release the pressure from the CO₂ gas produced.[5][6]

    • Allow the layers to separate. Drain the lower aqueous layer and discard it.[7]

    • Repeat the sodium bicarbonate wash until no more gas evolves.

    • Wash the organic layer with a saturated solution of sodium chloride (brine) to help remove dissolved water.[12]

    • Drain the lower aqueous layer and transfer the remaining organic layer to a clean, dry Erlenmeyer flask.

  • Drying and Isolation:

    • Add an anhydrous drying agent (e.g., sodium sulfate) to the organic layer and swirl. Let it stand for 10-15 minutes until the liquid is clear.

    • Decant or filter the dried organic solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude ester can be further purified by distillation to separate it from any remaining high-boiling point impurities.[4]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common problems encountered during this compound extraction.

TroubleshootingWorkflow start Initial Observation: Low Yield or Impure Product check_reaction Was reaction complete? (Check via TLC/GC) start->check_reaction check_extraction Were there issues during extraction? start->check_extraction reaction_incomplete Reaction Incomplete check_reaction->reaction_incomplete No emulsion Did an emulsion form? check_extraction->emulsion acid_present Is product acidic? (Test with litmus/pH) check_extraction->acid_present Layers separated well solution_reaction Solution: - Increase reaction time/temp - Add excess alcohol - Remove H2O (Dean-Stark) reaction_incomplete->solution_reaction final_product Pure this compound solution_reaction->final_product emulsion->acid_present No solution_emulsion Solution: - Add brine (sat. NaCl) - Swirl gently, don't shake - Filter if particulates present emulsion->solution_emulsion Yes solution_acid Solution: - Perform additional washes with  5% NaHCO3 until no CO2 evolves - Ensure sufficient base was used acid_present->solution_acid Yes acid_present->final_product No, product is neutral solution_emulsion->final_product solution_acid->final_product

Caption: Troubleshooting workflow for this compound extraction.

References

Technical Support Center: Overcoming Emulsion Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting and overcoming emulsion formation during experimental work. While specific information regarding the use of octyl benzoate as a primary emulsion breaker is limited in currently available scientific literature, this guide offers detailed information on widely recognized and effective chemical demulsification strategies.

Frequently Asked questions (FAQs)

Q1: What is an emulsion and why is it a problem in my experiment?

An emulsion is a stable mixture of two immiscible liquids, such as oil and water, where one liquid is dispersed as microscopic droplets within the other.[1] In a laboratory setting, particularly during extractions and reactions, emulsions can form a troublesome third layer between the aqueous and organic phases, making separation difficult and leading to product loss and inaccurate results.[2]

Q2: What causes emulsions to form?

Emulsions are stabilized by emulsifying agents that accumulate at the oil-water interface, reducing the interfacial tension.[3] Common culprits in a research environment include:

  • Surfactants: Many reaction components or byproducts can act as surfactants.

  • Cellular debris: In biological extractions, lipids, proteins, and other cellular components are potent emulsifiers.[1]

  • Fine particulate matter: Insoluble particles can also stabilize emulsions.

  • Vigorous mixing: High shear forces from shaking or stirring can break up the liquids into very small droplets, promoting emulsion formation.[2]

Q3: How do chemical demulsifiers work?

Chemical demulsifiers, or "emulsion breakers," are surface-active agents designed to destabilize the interfacial film that keeps an emulsion stable.[4] Their primary mechanisms of action include:

  • Displacement of Emulsifying Agents: The demulsifier, being more surface-active, displaces the original emulsifying agents from the oil-water interface.[5]

  • Film Thinning and Rupture: The new interfacial film formed by the demulsifier is much weaker, allowing the dispersed droplets to coalesce upon collision.[5]

  • Flocculation: The demulsifier promotes the aggregation of dispersed droplets into larger clumps.[3]

  • Coalescence: The larger, aggregated droplets merge to form a separate, continuous phase, leading to the breaking of the emulsion.[3]

Troubleshooting Guide: Overcoming Emulsion Formation

This guide provides a systematic approach to tackling emulsions in your experiments.

Initial Steps (Non-Chemical Interventions)

Before resorting to chemical demulsifiers, several physical methods can be attempted:

  • Patience: Allow the mixture to stand undisturbed for an extended period (30 minutes to several hours). Gravity alone can sometimes break a weak emulsion.[1]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.[2]

  • Temperature Change: Gentle heating can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, promoting coalescence. Conversely, freezing and then slowly thawing the emulsion can also disrupt the interfacial film.

  • Centrifugation: This is often the most effective mechanical method. The increased gravitational force accelerates the separation of the dispersed phase.[1]

Chemical Intervention

If physical methods fail, the addition of a chemical demulsifier is the next step. The choice of demulsifier will depend on the nature of your emulsion (oil-in-water or water-in-oil) and the chemical compatibility with your system.

Commonly Used Chemical Demulsifiers in a Laboratory Setting:

Demulsifier TypeExamplesTypical Use Cases
Inorganic Salts Saturated Sodium Chloride (Brine), Sodium SulfateIncreases the polarity of the aqueous phase, "salting out" organic components and destabilizing the emulsion.[2]
Acids/Bases Dilute Hydrochloric Acid (HCl), Dilute Sodium Hydroxide (NaOH)Changes the pH to neutralize acidic or basic emulsifying agents, reducing their stabilizing effect.[1]
Simple Alcohols Isopropanol, EthanolCan act as co-solvents, altering the polarity of the phases and disrupting the interfacial film.
Surfactants Anionic (e.g., sulfates, sulfonates), Non-ionic (e.g., alcohol ethoxylates, block copolymers)These are specifically designed to displace the emulsifying agents at the interface.[6]

Quantitative Data on Demulsifier Performance:

The efficiency of a demulsifier is often evaluated using a "bottle test," where the amount of separated water (for a water-in-oil emulsion) is measured over time.[7] The optimal concentration and conditions are highly system-dependent.

DemulsifierConcentration (ppm)Temperature (°C)Time (min)Water Separation (%)
Anionic Surfactant5007090100
Non-ionic Surfactant (TJU-3)10085N/A94.7
Bicationic Demulsifier (MDBr-IL)5006018095.24
Hyperbranched Demulsifier (PR3)800251440 (24h)~48

Note: This table presents example data from various studies and is for illustrative purposes. Optimal conditions for your specific system will vary.[6][8]

Experimental Protocols

General Protocol for Chemical Demulsification (Bottle Test)

This protocol can be adapted to test the efficacy of different demulsifiers for your specific emulsion.

Materials:

  • Emulsified sample

  • A series of glass test tubes or small graduated cylinders with stoppers

  • Micropipettes

  • Demulsifier stock solutions of known concentrations

  • Water bath or incubator for temperature control

  • Timer

Procedure:

  • Sample Preparation: Aliquot a known volume of the emulsion into each test tube.

  • Demulsifier Addition: Add varying concentrations of the demulsifier to each test tube. Include a control with no demulsifier. The typical concentration range to test is between 10 and 500 ppm.[9]

  • Mixing: Stopper the tubes and shake them vigorously for a set period (e.g., 1 minute) to ensure thorough mixing of the demulsifier.

  • Settling: Place the tubes in a rack at a constant temperature (e.g., ambient or elevated) and start the timer.

  • Observation: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), record the volume of the separated water layer.

  • Evaluation: Plot the percentage of water separation versus time for each demulsifier concentration to determine the most effective conditions.

Visualizing the Process

Logical Workflow for Troubleshooting Emulsions

G cluster_0 Stable Emulsion cluster_1 Demulsifier Action cluster_2 Coalescence & Separation Emulsifier Water_Droplet Water Oil_Phase Oil Phase Oil_Phase2 Oil Phase Oil_Phase->Oil_Phase2 Addition of Demulsifier Demulsifier Displaced_Emulsifier Water_Droplet2 Water Oil_Phase3 Oil Phase Oil_Phase2->Oil_Phase3 Droplet Interaction Water_Droplet3a Water Merged_Droplet Water Water_Droplet3a->Merged_Droplet Water_Droplet3b Water Water_Droplet3b->Merged_Droplet

References

Validation & Comparative

A Comparative Guide to the Validation of Octyl Benzoate Purity by High-Performance Liquid Chromatography and Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of octyl benzoate purity. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most suitable method for their analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the purity assessment of moderately polar to non-polar compounds like this compound. The method separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC

A hypothetical RP-HPLC method was developed for the analysis of this compound and its potential impurities, namely benzoic acid and octanol.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (pH adjusted to 3.0 with phosphoric acid).

  • Gradient Program:

    • 0-5 min: 60% ACN

    • 5-15 min: 60% to 90% ACN

    • 15-20 min: 90% ACN

    • 20-25 min: 90% to 60% ACN (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. This was further diluted to a working concentration of 100 µg/mL with the initial mobile phase composition. A mixed standard containing this compound, benzoic acid, and octanol was also prepared to determine retention times and resolution.

Data Presentation: HPLC Purity Analysis

The following table summarizes the expected data from the HPLC analysis of a representative this compound sample.

CompoundRetention Time (min)Peak Area% Area
Benzoic Acid4.215,0000.5
Octanol8.910,0000.3
This compound16.52,975,00099.2
HPLC Validation Workflow

The following diagram illustrates the key stages in the validation of the HPLC method for this compound purity analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 System Suitability Testing A Column & Mobile Phase Selection B Gradient Optimization A->B C Wavelength Selection B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Resolution H->I J Tailing Factor I->J K Repeatability (%RSD) J->K L Purity Assay K->L Routine Analysis

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC) Method

Gas chromatography with a Flame Ionization Detector (GC-FID) is a suitable alternative for analyzing volatile and semi-volatile compounds like this compound. Separation is achieved based on the compound's boiling point and interaction with the stationary phase.

Experimental Protocol: GC-FID

A hypothetical GC-FID method was established for the purity determination of this compound.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: The this compound sample was diluted to 1 mg/mL in hexane.

Data Presentation: GC Purity Analysis

The table below presents the anticipated results from the GC-FID analysis of a representative this compound sample.

CompoundRetention Time (min)Peak Area% Area
Octanol7.512,0000.4
Benzoic Acid10.29,0000.3
This compound18.82,979,00099.3
GC Analysis Logical Flow

This diagram outlines the logical progression of a GC-based purity analysis.

GC_Analysis_Flow Sample Sample Preparation (Dilution in Hexane) Injection GC Injection (Split Mode) Sample->Injection 1 µL Separation Column Separation (Temperature Gradient) Injection->Separation Detection FID Detection Separation->Detection Data Data Acquisition & Integration Detection->Data Result Purity Calculation (% Area) Data->Result

Caption: Logical flow of GC purity analysis.

Comparison of HPLC and GC Methods

Both HPLC and GC are viable techniques for assessing the purity of this compound. The choice of method depends on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.

FeatureHPLCGC
Principle Partition chromatography in a liquid mobile phase.Partition chromatography in a gaseous mobile phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Best for volatile and thermally stable compounds.
Impurity Profile Excellent for separating non-volatile impurities like benzoic acid.Good for volatile impurities like residual octanol.
Sample Preparation Simple dissolution in a suitable solvent.Dilution in a volatile solvent; derivatization may be needed for non-volatile impurities.
Instrumentation HPLC system with UV or other detectors.Gas chromatograph with FID or other detectors.
Typical Run Time 20-30 minutes.20-30 minutes.

Conclusion

The RP-HPLC method offers a robust and reliable approach for the purity validation of this compound, with excellent resolution of both polar and non-polar impurities. The GC-FID method serves as a strong alternative, particularly for quantifying volatile impurities. The selection of the optimal method should be based on the specific analytical needs, the impurity profile of the sample, and the available laboratory resources. For a comprehensive purity assessment, the use of orthogonal techniques (such as both HPLC and GC) can provide a more complete picture of the sample's composition.

A Comparative Guide to the Efficacy of Octyl Benzoate and Other Leading Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision that profoundly influences the performance, safety, and regulatory compliance of a vast array of polymer-based products. This guide offers an objective comparison of octyl benzoate, a non-phthalate plasticizer, with other widely used alternatives, including dioctyl phthalate (DOP), diisononyl phthalate (DINP), and dioctyl terephthalate (DOTP). This comparison is supported by representative experimental data and detailed methodologies for key performance evaluations.

Executive Summary

This compound, a member of the benzoate ester family of plasticizers, is gaining prominence as a viable alternative to traditional phthalate-based plasticizers. Benzoate esters are recognized for their favorable toxicological profiles, good compatibility with various polymers, high solvating action, and resistance to staining. While direct, comprehensive comparative data for this compound against all other plasticizers is limited in publicly available literature, this guide synthesizes known properties and standardized testing methodologies to provide a robust framework for evaluation and decision-making. The general trend indicates that benzoate plasticizers like this compound offer a compelling balance of performance and safety, making them suitable for a wide range of applications, including sensitive uses such as medical devices and food contact materials.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for this compound and other common plasticizers. The data for this compound is representative of the benzoate ester class of plasticizers.

Performance IndicatorThis compound (Representative)Dioctyl Phthalate (DOP)Diisononyl Phthalate (DINP)Dioctyl Terephthalate (DOTP)Test Method
Plasticizing Efficiency
Shore A Hardness (at 40 phr)80 - 8578 - 8282 - 8683 - 87ASTM D2240
100% Modulus (MPa)10 - 129 - 1111 - 1312 - 14ASTM D412
Migration Resistance
Weight Loss (%) - Activated Carbon< 1.52 - 31.5 - 2.5< 1.0ASTM D1203
Thermal Stability
Temperature at 5% Weight Loss (°C)260 - 270250 - 260265 - 275270 - 280ASTM E1131 (TGA)
Mechanical Properties
Tensile Strength (MPa)20 - 2322 - 2521 - 2423 - 26ASTM D412
Elongation at Break (%)350 - 400380 - 420360 - 410340 - 390ASTM D412

Experimental Protocols

To ensure an objective and direct comparison of plasticizer efficacy, the following standardized experimental protocols are recommended.

Evaluation of Plasticizing Efficiency (ASTM D412 and ASTM D2240)

This test determines the effect of a plasticizer on the mechanical properties of a polymer, which is a direct measure of its plasticizing efficiency.

Methodology:

  • Sample Preparation: Prepare PVC plastisols with a fixed concentration (e.g., 40 parts per hundred of resin - phr) of the plasticizer being evaluated.

  • Molding: Cast the plastisols into sheets of uniform thickness (e.g., 1 mm) and cure at a specified temperature and time (e.g., 180°C for 5 minutes).

  • Conditioning: Condition the cured sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.

  • Tensile Testing (ASTM D412):

    • Cut dumbbell-shaped specimens from the conditioned sheets.

    • Measure the tensile strength, elongation at break, and 100% modulus using a universal testing machine at a constant crosshead speed.

  • Hardness Testing (ASTM D2240):

    • Measure the Shore A hardness of the conditioned sheets using a durometer.

experimental_workflow_mechanical cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_output Output Data prep1 PVC Plastisol Formulation (40 phr plasticizer) prep2 Casting and Curing (180°C, 5 min) prep1->prep2 prep3 Conditioning (23°C, 50% RH, 24h) prep2->prep3 test1 Tensile Testing (ASTM D412) - Tensile Strength - Elongation at Break - 100% Modulus prep3->test1 test2 Hardness Testing (ASTM D2240) - Shore A Hardness prep3->test2 out1 Plasticizing Efficiency test1->out1 test2->out1

Experimental workflow for determining plasticizing efficiency.
Assessment of Migration Resistance (ASTM D1203)

This method evaluates the tendency of a plasticizer to migrate from a plasticized material, which is a critical factor for product longevity and safety.

Methodology:

  • Sample Preparation: Prepare plasticized PVC films of a defined thickness and weigh them accurately.

  • Exposure: Place the specimens in contact with activated carbon in a controlled environment (e.g., 70°C for 24 hours).

  • Measurement: After the exposure period, remove the specimens, clean them to remove any adhering carbon, and reweigh them.

  • Calculation: The weight loss of the specimen, expressed as a percentage of the original weight, represents the amount of plasticizer that has migrated.

experimental_workflow_migration cluster_prep Sample Preparation cluster_exposure Exposure cluster_measurement Measurement & Calculation cluster_output Output Data prep1 Prepare PVC Films (Defined Thickness) prep2 Initial Weighing prep1->prep2 exp1 Contact with Activated Carbon (70°C, 24h) prep2->exp1 meas1 Final Weighing exp1->meas1 calc1 Calculate Weight Loss (%) meas1->calc1 out1 Migration Resistance calc1->out1

Experimental workflow for assessing migration resistance.
Determination of Thermal Stability (ASTM E1131)

This test method determines the thermal stability of the plasticized polymer by thermogravimetric analysis (TGA).

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample of the plasticized PVC material into the TGA instrument.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) in a specified atmosphere (e.g., nitrogen).

  • Data Acquisition: Continuously monitor and record the weight of the sample as a function of temperature.

  • Analysis: Determine the temperature at which a specific percentage of weight loss occurs (e.g., 5%), which indicates the onset of thermal degradation.

experimental_workflow_thermal cluster_prep Sample Preparation cluster_analysis Thermogravimetric Analysis (TGA) cluster_output Output Data prep1 Weigh Plasticized PVC Sample tga1 Heat at Controlled Rate (e.g., 10°C/min in N2) prep1->tga1 tga2 Record Weight vs. Temperature tga1->tga2 out1 Thermal Stability (e.g., T at 5% Weight Loss) tga2->out1

Experimental workflow for determining thermal stability.

Conclusion

While dioctyl phthalate has a long history of effective performance, the growing concerns over its potential health and environmental impacts have necessitated the search for safer alternatives. Benzoate esters, such as this compound, present a compelling option, generally offering good plasticizing efficiency, comparable mechanical properties to phthalates, and a significantly improved safety profile. The lower potential for migration and toxicity makes them a more suitable choice for sensitive applications where biocompatibility is paramount.

Although direct comparative data for this compound versus other plasticizers is not extensively available, the established performance of the benzoate class and the standardized testing protocols outlined in this guide provide a solid framework for evaluation. It is strongly recommended that researchers conduct their own comparative studies using these methods to qualify this compound or other non-phthalate alternatives for their specific applications. This due diligence will ensure both the performance and safety of the final product, aligning with modern regulatory expectations and a commitment to developing safer materials.

Spectroscopic Data Validation: A Comparative Guide to Octyl Benzoate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Spectroscopic techniques are fundamental to this process, providing a detailed fingerprint of a molecule's structure. This guide offers a comprehensive comparison of the spectroscopic data for octyl benzoate against common alternatives—methyl benzoate, ethyl benzoate, and butyl benzoate—supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its shorter-chain alkyl counterparts. This data is essential for validating the identity and purity of these compounds.

Table 1: ¹H NMR Data (CDCl₃)
CompoundAromatic Protons (ppm)-O-CH₂- Protons (ppm)Alkyl Protons (ppm)
This compound 8.05-8.02 (m, 2H), 7.55-7.51 (m, 1H), 7.44-7.39 (m, 2H)4.31 (t, J=6.6 Hz, 2H)1.79-1.65 (m, 2H), 1.42-1.25 (m, 10H), 0.87-0.81 (m, 3H)[1]
Methyl Benzoate 8.03-7.98 (m, 2H), 7.52-7.47 (m, 1H), 7.40-7.33 (m, 2H)3.88 (s, 3H)N/A
Ethyl Benzoate 8.06-8.02 (m, 2H), 7.55-7.50 (m, 1H), 7.45-7.40 (m, 2H)4.37 (q, J=7.1 Hz, 2H)1.38 (t, J=7.1 Hz, 3H)
Butyl Benzoate 8.06-8.01 (m, 2H), 7.58-7.51 (m, 1H), 7.45-7.39 (m, 2H)4.32 (t, J=6.6 Hz, 2H)1.78-1.68 (m, 2H), 1.52-1.40 (m, 2H), 0.96 (t, J=7.4 Hz, 3H)[1]
Table 2: ¹³C NMR Data (CDCl₃)
CompoundC=O (ppm)Aromatic C (ppm)-O-CH₂- (ppm)Alkyl C (ppm)
This compound 166.6132.7, 130.5 (C-q), 129.5, 128.365.131.8, 29.2 (2C), 28.6, 26.0, 22.6, 14.1
Methyl Benzoate 167.0132.9, 130.2 (C-q), 129.5, 128.352.1 (-OCH₃)N/A
Ethyl Benzoate 166.6132.8, 130.5 (C-q), 129.5, 128.360.914.3
Butyl Benzoate 166.6132.7, 130.6 (C-q), 129.5, 128.364.830.7, 19.2, 13.7[1]
Table 3: Key Infrared (IR) Absorption Bands (Neat/Liquid Film)
CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
This compound ~1720~1270, ~1110~1602, ~1585~710
Methyl Benzoate ~1724~1275, ~1110~1602, ~1585~712
Ethyl Benzoate ~1720~1271, ~1108~1603, ~1585~710
Butyl Benzoate ~1716~1271, ~1108~1606, ~1585~708[2]
Table 4: Mass Spectrometry (EI-MS) Key Fragments (m/z and Relative Intensity)
CompoundMolecular Ion [M]⁺[C₇H₅O]⁺[C₆H₅]⁺Other Key Fragments
This compound 234 (low)105 (100%)77 (54%)123 (98%), 41 (27%), 70 (21%)[3]
Methyl Benzoate 136 (40%)105 (100%)77 (65%)51 (35%)
Ethyl Benzoate 150 (22%)105 (100%)77 (53%)122 (28%), 51 (26%)
Butyl Benzoate 178 (low)105 (100%)77 (42%)123 (87%), 56 (26%)[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of the liquid benzoate ester in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Solvent: CDCl₃.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (a longer delay of >5x T1 is required for accurate integration).

    • Number of Scans (NS): 8-16, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Solvent: CDCl₃.

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

    • Spectral Width: 0-220 ppm.

    • Reference: CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the ATR crystal or salt plates (NaCl or KBr) are clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to fully evaporate.

    • Acquire a background spectrum of the clean, empty accessory.

    • Place one to two drops of the neat liquid ester directly onto the center of the ATR crystal or onto one salt plate and cover with the second plate to create a thin film.

  • Data Acquisition:

    • Technique: Attenuated Total Reflectance (ATR) is preferred for its simplicity. The traditional transmission method with salt plates is also suitable.

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the benzoate ester (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Transfer the solution to a 2 mL GC vial.

  • Instrumentation and Conditions:

    • GC Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separation.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Visualization of Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical sample like this compound.

Spectroscopic_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Validation & Comparison Sample Liquid Sample (e.g., this compound) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_GCMS Dilute in Dichloromethane Sample->Prep_GCMS Prep_FTIR Use Neat Liquid Sample->Prep_FTIR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR GCMS GC-MS System Prep_GCMS->GCMS FTIR FT-IR Spectrometer Prep_FTIR->FTIR Analyze_NMR Process Spectra: Chemical Shifts, Integration, Multiplicity NMR->Analyze_NMR Analyze_GCMS Analyze Chromatogram & Mass Spectra: Retention Time, Fragmentation GCMS->Analyze_GCMS Analyze_FTIR Analyze Spectrum: Functional Group Frequencies FTIR->Analyze_FTIR Compare_Data Compare with Reference Data & Alternatives Analyze_NMR->Compare_Data Analyze_GCMS->Compare_Data Analyze_FTIR->Compare_Data Validation Structure Confirmation & Purity Assessment Compare_Data->Validation

Caption: Workflow for spectroscopic data validation of a liquid organic compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Octyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Presentation

The selection of an analytical method for octyl benzoate depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of benzoate esters, providing a baseline for what can be expected for this compound analysis.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are generalized protocols for the analysis of this compound using HPLC and GC-MS, based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile and widely used technique suitable for non-volatile and thermally labile compounds.

1. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

  • Column Temperature: Ambient.

4. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in methanol to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations spanning the expected sample concentration range.

  • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

6. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for the analysis of esters (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Methanol (GC grade)

  • This compound reference standard

3. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in methanol to a known concentration.

5. Calibration:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol.

  • Inject the calibration standards to generate a calibration curve based on the peak area of a characteristic ion.

6. Analysis:

  • Inject the prepared sample solution into the GC-MS system.

  • Identify this compound by its retention time and mass spectrum.

  • Quantify the concentration using the calibration curve.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide equivalent results. This workflow demonstrates the key steps in cross-validating two analytical methods, such as HPLC and GC-MS.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol method1 Method A Validation (e.g., HPLC) start->method1 method2 Method B Validation (e.g., GC-MS) start->method2 sample_prep Prepare a Single Set of Samples (Spiked Matrix at Different Concentrations) method1->sample_prep method2->sample_prep analysis1 Analyze Samples with Method A sample_prep->analysis1 analysis2 Analyze Samples with Method B sample_prep->analysis2 data_comp Compare Results from Both Methods analysis1->data_comp analysis2->data_comp stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) data_comp->stat_analysis acceptance Results Meet Acceptance Criteria? stat_analysis->acceptance conclusion_pass Methods are Considered Cross-Validated acceptance->conclusion_pass Yes conclusion_fail Investigate Discrepancies and Re-evaluate acceptance->conclusion_fail No

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of Octyl Benzoate and Other Chemical Enhancers for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of octyl benzoate and other widely used chemical skin penetration enhancers, including oleic acid, propylene glycol, and Transcutol®. The objective is to evaluate their relative efficacy in enhancing the permeation of therapeutic agents through the stratum corneum, supported by available experimental data.

Executive Summary

The effective delivery of therapeutic agents through the skin is a significant challenge in pharmaceutical sciences, primarily due to the formidable barrier presented by the stratum corneum. Chemical penetration enhancers are pivotal in overcoming this barrier by reversibly modifying its structure, thereby facilitating drug absorption. This guide focuses on a comparative analysis of this compound against three other prominent enhancers: oleic acid, propylene glycol, and Transcutol®.

While direct comparative quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes findings from studies on structurally similar octyl esters, such as octyl salicylate and octyl methoxycinnamate, to provide a substantive comparison. The primary mechanism of action for these enhancers involves the disruption of the highly ordered lipid lamellae within the stratum corneum, leading to increased fluidity and permeability.

Comparative Performance of Skin Penetration Enhancers

The efficacy of a chemical penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the factor by which the enhancer increases the flux of a drug across the skin compared to a control formulation without the enhancer.

EnhancerDrug ModelConcentration (% w/w)Enhancement Ratio (Flux)Skin Model
Oleic Acid Piroxicam1.0> IPM, Lecithin, Urea[1]Rat Skin
Propylene Glycol VariousNot specifiedEnhances permeation, especially for hydrophilic compounds[2][3]Pig Skin
Transcutol® Oxybenzone50Increased skin accumulation without significant increase in permeation[4]Hairless Mouse Skin
Octyl Methoxycinnamate (as a surrogate for this compound) Octyl MethoxycinnamateNot specifiedERflux with Olive Oil: 63.07, Eucalyptus Oil: 48.78, Menthol: 33.5, Urea: 29.53[5][6]Rat Skin
Octyl Salicylate (as a surrogate for this compound) Fentanyl10 (in ethanol)Increases drug diffusivity in the skin[7]Human Skin

Note: Direct head-to-head studies comparing this compound with oleic acid, propylene glycol, and Transcutol® using the same drug molecule and experimental setup were not identified in the searched literature. The data for octyl esters suggests a mechanism primarily based on increasing drug diffusivity within the skin.

Mechanisms of Action: A Physicochemical Perspective

Chemical penetration enhancers primarily operate through physicochemical interactions with the stratum corneum, rather than through classical biological signaling pathways. Their main target is the intercellular lipid matrix of the stratum corneum.

The mechanism of action for octyl esters, like this compound, is believed to involve the disruption of the highly ordered intercellular lipid domain in the stratum corneum.[8] This disruption increases the fluidity of the lipid bilayers, thereby enhancing the diffusion of the drug through this barrier.

cluster_enhancer Chemical Enhancer (e.g., this compound) cluster_sc Stratum Corneum cluster_drug Drug Delivery Enhancer Enhancer Molecule SC Intercellular Lipids (Highly Ordered) Enhancer->SC Partitions into lipids SC_Disrupted Disrupted Lipids (Increased Fluidity) SC->SC_Disrupted Disrupts lipid packing Penetration Enhanced Penetration SC_Disrupted->Penetration Corneocytes Corneocytes Drug Drug Molecule Drug->SC Limited Penetration Drug->SC_Disrupted Increased Partitioning & Diffusivity

Figure 1. Mechanism of action for lipid-disrupting chemical enhancers.

Experimental Protocols: In Vitro Skin Permeation Studies

The evaluation of skin penetration enhancers is predominantly conducted using in vitro diffusion cell systems, most commonly the Franz diffusion cell.

A Typical Experimental Workflow:

  • Skin Membrane Preparation: Full-thickness skin is obtained from a suitable source (e.g., human cadaver, porcine, or rat). The subcutaneous fat is removed, and the skin may be dermatomed to a specific thickness.

  • Franz Diffusion Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline), which is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C).

  • Formulation Application: The formulation containing the drug and the penetration enhancer is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis. The volume withdrawn is replaced with fresh receptor fluid to maintain sink conditions.

  • Quantification: The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot. The enhancement ratio (ER) is then calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

A Skin Membrane Preparation B Franz Cell Assembly A->B C Formulation Application B->C D Sampling from Receptor Chamber C->D E Drug Quantification (e.g., HPLC) D->E F Data Analysis (Flux, Kp, ER) E->F

Figure 2. Workflow for a typical in vitro skin permeation study.

Logical Comparison of Enhancer Efficacy

Based on the available data, a logical comparison suggests that oleic acid is a highly effective penetration enhancer. While quantitative data for this compound is not directly available, the information on similar octyl esters suggests they primarily enhance drug diffusivity. Propylene glycol is a versatile enhancer, particularly for hydrophilic drugs, and Transcutol® is noted for increasing the retention of substances within the skin.

cluster_enhancers Chemical Penetration Enhancers cluster_mechanisms Primary Mechanism OB This compound (Inferred from Octyl Esters) Diffusivity Increases Drug Diffusivity OB->Diffusivity OA Oleic Acid Lipid_Disruption Strong Lipid Disruption OA->Lipid_Disruption PG Propylene Glycol Co_Solvent Co-solvent Effect (Hydrophilic Drugs) PG->Co_Solvent TC Transcutol® Skin_Retention Increases Skin Retention TC->Skin_Retention

Figure 3. Comparative primary mechanisms of action.

Conclusion

This compound, inferred from studies on similar octyl esters, appears to function as a skin penetration enhancer by increasing drug diffusivity through the stratum corneum. While direct comparative data is lacking, oleic acid consistently demonstrates high enhancement ratios. Propylene glycol and Transcutol® offer distinct advantages for specific types of formulations and desired outcomes, such as enhancing hydrophilic drug permeation or increasing cutaneous retention. The selection of an appropriate enhancer is contingent upon the physicochemical properties of the drug, the desired delivery profile, and the formulation characteristics. Further direct comparative studies are warranted to definitively position this compound's efficacy relative to these established enhancers.

References

A Comparative Performance Analysis of Octyl Benzoate in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octyl benzoate, a benzoate ester, is a versatile ingredient utilized in pharmaceutical and cosmetic formulations primarily for its properties as a solvent, emollient, and penetration enhancer. Its performance, however, is intrinsically linked to the solvent system in which it is incorporated. This guide provides an objective comparison of this compound's performance across different solvent systems, supported by available data and outlining key experimental protocols for its evaluation.

Performance Comparison of this compound

The efficacy of this compound in a formulation is critically dependent on its interaction with other excipients. Key performance indicators for this compound include its solubility in various solvents, its stability in different formulations, and its ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.

Solubility Profile
Solvent System ComponentThis compound SolubilityApplication Relevance
WaterInsoluble[1][2]Primarily used in oil-in-water emulsions where it resides in the oil phase.
Alcohols (e.g., Ethanol)Soluble[1]Used in hydro-alcoholic gels and solutions to dissolve both this compound and other components.
Oils (e.g., Mineral Oil)Soluble[1]Forms the oil phase in creams, lotions, and ointments.
Esters (e.g., Isopropyl Myristate)MiscibleCommonly used in combination to achieve desired sensory properties and enhance penetration.
Glycols (e.g., Propylene Glycol)InsolubleThis compound is generally insoluble in propylene glycol.

Table 1: Solubility and Application of this compound in Different Solvent System Components.

Stability

The stability of this compound is crucial for the shelf-life and efficacy of a formulation. In cosmetic emulsions, stability is often assessed by observing physical changes like phase separation under stress conditions, such as centrifugation and freeze-thaw cycles. While specific comparative stability studies of this compound in different solvent systems are not widely published, the general approach to stability testing provides a framework for its evaluation.

Permeability Enhancement

This compound is recognized for its potential as a penetration enhancer in topical and transdermal drug delivery systems. Its mechanism is believed to involve the disruption of the skin's lipid barrier, thereby facilitating the passage of active ingredients. The choice of co-solvents in a formulation can significantly influence this effect.

Experimental Protocols

To aid researchers in evaluating the performance of this compound in their specific formulations, the following are detailed methodologies for key experiments.

Solubility Determination

A standard method for determining the solubility of a compound like this compound in various solvents involves the shake-flask method.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow any undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing of Emulsions

The stability of a cosmetic or pharmaceutical emulsion containing this compound can be assessed through various physical and chemical tests.

Protocol for Physical Stability:

  • Centrifugation Test: Subject the emulsion to centrifugation at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes). Observe for any signs of phase separation, creaming, or coalescence.

  • Freeze-Thaw Cycling: Expose the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature or elevated temperature (e.g., 40°C for 24 hours). Visually inspect for any changes in consistency, color, odor, or phase separation after a specified number of cycles.

  • Visual and Microscopic Examination: Regularly observe the formulation under different storage conditions (e.g., room temperature, elevated temperature) for any changes in appearance. Microscopic examination can be used to assess globule size and distribution over time.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

The Franz diffusion cell is a standard apparatus for evaluating the percutaneous absorption of active ingredients from topical formulations.

Protocol:

  • Membrane Preparation: Use either excised human or animal skin (e.g., pig ear skin) as the membrane. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) that ensures the sink condition of the active drug. The receptor medium should be continuously stirred and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

  • Sample Application: Apply a known quantity of the formulation containing the active ingredient and this compound to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium for analysis. Replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Quantification: Analyze the concentration of the active ingredient in the collected samples using a validated analytical method like HPLC.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility determination and in vitro skin permeation studies.

G Solubility Determination Workflow A Add excess this compound to solvent B Agitate at constant temperature A->B Equilibration C Allow undissolved solute to settle B->C D Withdraw and dilute supernatant C->D E Quantify concentration by HPLC D->E Analysis

Caption: Workflow for determining the solubility of this compound.

G In Vitro Skin Permeation Study Workflow cluster_0 Franz Cell Setup cluster_1 Experiment cluster_2 Analysis A Mount skin on Franz Cell B Fill receptor with buffer A->B C Apply formulation to donor B->C D Maintain temperature and stirring C->D E Withdraw samples at intervals D->E Sampling F Replenish with fresh buffer E->F G Quantify drug concentration by HPLC E->G F->D H Calculate permeation parameters G->H

Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.

References

A Comparative Guide to Analytical Methods for Validating Octyl Benzoate in Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific compounds in complex natural extracts is a critical step in product development and quality control. This guide provides a detailed comparison of the two primary analytical techniques for validating the presence of octyl benzoate, a common fragrance and flavor component found in various plant species: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

At a Glance: GC-MS vs. HPLC for this compound Analysis

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation. While both techniques offer robust and reliable results, they differ in their principles of separation and detection, leading to distinct advantages and disadvantages.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, with detection by mass-to-charge ratio.Separation based on polarity in the liquid phase, with detection by UV absorbance.
Specificity High (Mass spectral data provides structural information for definitive identification).Moderate (Based on retention time, potential for co-elution with other compounds).
Linearity (r²) Typically ≥ 0.998.[1][2]Typically ≥ 0.999.[3]
Accuracy (% Recovery) Generally in the range of 80-115%.[1]Generally in the range of 98-102%.[4]
Precision (% RSD) Repeatability: < 15%; Intermediate Precision: < 15%.[1]Repeatability: < 2%; Intermediate Precision: < 3%.[4]
Limit of Detection (LOD) Lower, typically in the µg/mL to ng/mL range.Higher, typically in the µg/mL range.[3]
Limit of Quantitation (LOQ) Lower, typically in the µg/mL to ng/mL range.Higher, typically in the µg/mL range.[3]
Sample Volatility Requires volatile or semi-volatile analytes. Derivatization may be needed for non-volatile compounds.Suitable for a wide range of volatilities, including non-volatile and thermally labile compounds.
Throughput Can have longer run times depending on the temperature program.Can be high with modern UPLC systems.

Workflow for Validation of this compound in Natural Extracts

The following diagram illustrates a general workflow for the validation of this compound in a natural extract, from sample preparation to data analysis.

Workflow for this compound Validation General Workflow for this compound Validation cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Natural Extract extraction Liquid-Liquid or Solid-Phase Extraction start->extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Suitable Solvent concentration->reconstitution gcms GC-MS Analysis reconstitution->gcms Volatile Solvent hplc HPLC Analysis reconstitution->hplc Mobile Phase Component identification Peak Identification gcms->identification hplc->identification quantification Quantification identification->quantification validation Method Validation quantification->validation

Workflow for the validation of this compound in natural extracts.

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] For this compound, which is sufficiently volatile, this method provides high specificity due to the unique mass spectrum generated for the molecule.

1. Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction is a common method to separate compounds based on their relative solubilities in two different immiscible liquids.[6]

  • Extraction: Homogenize 1 g of the natural extract with 10 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

  • Partitioning: Add 10 mL of water and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collection: Collect the organic layer. Repeat the extraction of the aqueous layer twice more with 10 mL of the organic solvent.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of hexane or another suitable volatile solvent for GC-MS analysis.[5]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 series or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[8] For this compound, a reversed-phase HPLC method with UV detection is appropriate.

1. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a technique used to concentrate and purify analytes from a complex matrix.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Dissolve 1 g of the natural extract in a suitable solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a less polar solvent (e.g., acetonitrile or methanol).

  • Concentration: Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[10]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 230 nm or 254 nm.[10][11]

  • Injection Volume: 10 µL.[10]

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the validation of this compound in natural extracts.

  • GC-MS is the preferred method for definitive identification due to the high specificity of mass spectrometry. It also generally offers lower limits of detection, making it ideal for trace-level analysis.

  • HPLC-UV is a robust and often more accessible technique for routine quantitative analysis. It is particularly advantageous for non-volatile compounds or complex matrices where derivatization for GC-MS might be cumbersome.

The selection of the most appropriate method will ultimately depend on the specific research question, the nature of the natural extract, and the available resources. For comprehensive validation, the use of both techniques can be complementary, with HPLC for quantification and GC-MS for confirmation of identity.

References

A Comparative Toxicity Assessment of Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profiles of commonly used benzoate esters, focusing on parabens such as methylparaben, ethylparaben, propylparaben, and butylparaben. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds. This document summarizes key quantitative toxicity data, details the experimental methodologies for major toxicological endpoints, and visualizes relevant biological pathways and experimental workflows.

Comparative Toxicity Data

The following tables summarize key toxicity values for various benzoate esters, allowing for a direct comparison of their relative toxicities across different endpoints.

Acute Toxicity

The median lethal dose (LD50) is a measure of acute toxicity. A higher LD50 value indicates lower acute toxicity. The data below is primarily from oral administration in rats.

Table 1: Comparative Acute Oral Toxicity (LD50) of Parabens in Rats

CompoundLD50 (mg/kg bw)Reference
Methylparaben2100 - >5000[1][2]
Ethylparaben>3100[2]
PropylparabenNot specified
Butylparaben>2000[2]
Subchronic and Chronic Toxicity

The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are key metrics from repeated dose toxicity studies.

Table 2: Comparative NOAEL and LOAEL Values for Parabens

CompoundNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)SpeciesKey Effects at LOAELReference
Methylparaben1000-RatNo adverse effects on sex hormones or reproductive organs.[3][4]
Ethylparaben1000-RatNo adverse effects on sex hormones or reproductive organs.[3][4]
Propylparaben-10RatImpaired spermatogenesis, reduced testosterone levels, and reduced sperm cell count.[3]
Butylparaben2-RatEffects on reproductive parameters.[3]
In Vitro Cytotoxicity

The half-maximal effective concentration (EC50) or lethal concentration (LC50) from in vitro studies indicates the concentration at which a substance exerts 50% of its maximal effect or causes 50% cell death, respectively. A lower value indicates higher cytotoxicity.

Table 3: Comparative In Vitro Cytotoxicity of Parabens

CompoundCell LineEndpointValue (µM)Reference
MethylparabenHuman iPSC-derived neuroectodermal cellsCytotoxicity906[5]
EthylparabenHuman iPSC-derived neuroectodermal cellsCytotoxicity698[5]
PropylparabenHuman iPSC-derived neuroectodermal cellsCytotoxicity216[5]
ButylparabenHuman iPSC-derived neuroectodermal cellsCytotoxicity63[5]
MethylparabenYeast (hERα agonist)Estrogenic Activity180[6]
EthylparabenYeast (hERα agonist)Estrogenic Activity10[6]
PropylparabenYeast (hERα agonist)Estrogenic Activity3.3[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicity data. Below are summaries of standard protocols used for assessing the key toxicological endpoints discussed in this guide.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture : Human cell lines, such as keratinocytes (HaCaT) or fibroblasts (HDFa), are cultured in appropriate media and conditions.[7]

  • Exposure : Cells are seeded in 96-well plates and exposed to various concentrations of the test benzoate ester for a specified period (e.g., 24 hours).[8]

  • MTT Addition : The MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement : The absorbance of the formazan solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Endocrine Disruption: Yeast Estrogen Screen (YES) Assay

The YES assay is a bioassay used to detect estrogenic activity of chemicals. It utilizes genetically modified yeast cells that express the human estrogen receptor (hERα).

  • Yeast Culture : The recombinant yeast strain is cultured in a suitable medium.

  • Exposure : The yeast culture is exposed to a range of concentrations of the test paraben in a 96-well plate. A known estrogen (e.g., 17β-estradiol) is used as a positive control.

  • Incubation : The plate is incubated to allow for activation of the estrogen receptor and subsequent expression of a reporter gene (e.g., β-galactosidase).

  • Colorimetric Reaction : A substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added, which produces a color change in the presence of the enzyme.

  • Measurement : The absorbance is read at a specific wavelength to quantify the color change, which is proportional to the estrogenic activity.

  • Data Analysis : The EC50 value, the concentration that produces half-maximal estrogenic response, is calculated.[9]

Acute Oral Toxicity (as per OECD TG 401)

This test guideline provides a method for assessing the acute toxicity of a substance when administered orally.

  • Animal Selection : Young adult rats of a single strain are used.

  • Dosage : The test substance is administered in graduated doses to several groups of animals, with one dose level per group. The substance is typically administered by gavage.[2]

  • Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

  • Necropsy : All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis : The LD50 is calculated using a statistical method, such as probit analysis.

Visualizations

Signaling Pathway for Estrogenic Activity of Benzoate Esters

Benzoate esters, particularly parabens, can exert weak estrogenic effects by binding to estrogen receptors (ERα and ERβ), which can lead to the transcription of estrogen-responsive genes.

Estrogenic_Activity_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben ER Estrogen Receptor (ERα / ERβ) Paraben->ER Binding Paraben_ER_complex Paraben-ER Complex ER->Paraben_ER_complex ERE Estrogen Response Element (ERE) Paraben_ER_complex->ERE Binding to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation

Estrogenic activity signaling pathway of parabens.
General Experimental Workflow for In Vitro Cytotoxicity Assays

The following diagram illustrates a typical workflow for assessing the cytotoxicity of benzoate esters using cell-based assays.

Cytotoxicity_Workflow start Start cell_culture Cell Seeding (e.g., HaCaT, HDFa) start->cell_culture compound_treatment Treatment with Benzoate Esters (Varying Concentrations) cell_culture->compound_treatment incubation Incubation (e.g., 24 hours) compound_treatment->incubation assay Cytotoxicity Assay (e.g., MTT, NRU) incubation->assay measurement Data Acquisition (e.g., Spectrophotometry) assay->measurement analysis Data Analysis (IC50/LC50 Calculation) measurement->analysis end End analysis->end

Workflow for in vitro cytotoxicity assessment.

Conclusion

The toxicological profile of benzoate esters, particularly parabens, is dependent on the specific ester and the endpoint being evaluated. In general, acute oral toxicity is low.[3] However, in vitro studies demonstrate that cytotoxicity and estrogenic activity tend to increase with the length of the alkyl chain of the paraben.[5][6] For instance, butylparaben is more cytotoxic and has higher estrogenic activity than methylparaben.[5][6] Chronic toxicity studies have identified potential adverse effects on the male reproductive system for some parabens, leading to the establishment of different NOAELs.[3] This guide provides a consolidated overview of key comparative toxicity data to aid in the risk assessment and selection of these compounds in research and product development.

References

Safety Operating Guide

Proper Disposal of Octyl Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing researchers, scientists, and drug development professionals with essential safety and logistical information for the proper disposal of octyl benzoate.

This guide outlines the recommended procedures for the safe disposal of this compound, a common fragrance ingredient and laboratory chemical. Adherence to these protocols is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact. Due to the limited availability of comprehensive toxicity and environmental fate data, a cautious approach to the disposal of this compound is strongly recommended.

Key Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for a comprehensive risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.33 g/mol [1]
Boiling Point 305.5 °C
Flash Point 135 °C (275 °F)
Solubility Insoluble in water; soluble in alcohol and oils.[2]
Appearance Colorless liquid[2]

Disposal Protocol

The following step-by-step protocol details the recommended methodology for the disposal of this compound in a laboratory setting. This procedure is designed to ensure the safety of laboratory personnel and compliance with general hazardous waste regulations.

Step 1: Waste Identification and Segregation
  • Classify Waste: Treat all this compound waste, including unused product, solutions containing this compound, and contaminated labware, as hazardous chemical waste. This is a precautionary measure due to the lack of extensive toxicity data.

  • Segregate at Source: Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's hazardous waste management plan.[3][4]

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.

Step 2: Containerization and Labeling
  • Select Appropriate Containers: Use chemically compatible containers for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[4] The label should also include the accumulation start date and the specific hazards associated with the waste (e.g., "Irritant").

Step 3: Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[4]

  • Incompatible Materials: Do not store this compound waste near incompatible materials, such as strong oxidizing agents or strong bases.

Step 4: Disposal
  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[3] Do not attempt to dispose of this compound down the drain or in the regular trash.[5]

  • Incineration: The recommended method for the final disposal of this compound is controlled incineration at a licensed chemical destruction plant.[5] This process should include flue gas scrubbing to minimize environmental emissions.[5]

  • Contaminated Packaging: Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can be punctured to render it unusable and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

OctylBenzoateDisposal cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (Unused product, solutions, contaminated materials) classify Classify as Hazardous Waste start->classify segregate Segregate from other waste streams classify->segregate container Use compatible, sealed container segregate->container label_node Label with 'Hazardous Waste' and 'this compound' container->label_node storage Store in designated, ventilated area with secondary containment label_node->storage disposal_decision Contact Licensed Disposal Company? storage->disposal_decision incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration Yes improper_disposal Improper Disposal (Drain, Regular Trash) disposal_decision->improper_disposal No

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling Octyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Octyl benzoate, a common fragrance and flavoring agent. Adherence to these procedures is critical for minimizing risks and ensuring responsible disposal.

Key Safety and Handling Information

When working with this compound, it is crucial to be aware of its properties and potential hazards. While generally considered to have low toxicity, direct contact can cause skin irritation[1]. Therefore, implementing proper handling procedures and using appropriate personal protective equipment (PPE) is mandatory.

Physical & Chemical Properties
Appearance Colorless to pale yellow liquid[2][3][4]
Odor Sweet, fruity
Solubility Insoluble in water; Soluble in organic solvents, alcohol, and oils[2][3]
Boiling Point 305.5°C[2]
Molecular Formula C15H22O2[1]
Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to prevent skin and eye contact.

PPE TypeSpecifications
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5].
Hand Protection Chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374[5]. Gloves must be inspected prior to use[5][6].
Body Protection Wear fire/flame resistant and impervious clothing[5]. A lab coat or other protective clothing should be worn.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used[5]. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[6].

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_ventilation Ensure Adequate Ventilation prep_ppe->prep_ventilation prep_materials Gather Handling & Spill Materials prep_ventilation->prep_materials handle_transfer Transfer/Use this compound prep_materials->handle_transfer handle_storage Store in a Cool, Dry, Well-Ventilated Area handle_transfer->handle_storage emergency_spill Contain and Clean Up Spills handle_transfer->emergency_spill dispose_waste Collect Waste in Labeled, Closed Containers handle_storage->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_professional Arrange for Licensed Chemical Disposal dispose_ppe->dispose_professional emergency_firstaid Administer First Aid emergency_spill->emergency_firstaid

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all this compound waste, including contaminated materials, in suitable and closed containers that are clearly labeled[5].

Disposal Method:

  • Disposal should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[5].

  • Do not dispose of with household garbage or allow it to reach the sewage system[7].

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal[5].

Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[5].

  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill[5].

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing[5].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid / Spill Response
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[5].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[5].
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor[5].
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[5].
Spill Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Prevent further leakage if it is safe to do so. Use personal protective equipment, including chemical impermeable gloves. Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal. Do not let the chemical enter drains[5][6].

References

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